5-Chloro-3-methyl-isothiazole
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-chloro-3-methyl-1,2-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClNS/c1-3-2-4(5)7-6-3/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWGRBRWIOZDBMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20505007 | |
| Record name | 5-Chloro-3-methyl-1,2-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20505007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20067-16-7 | |
| Record name | 5-Chloro-3-methyl-1,2-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20505007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 5-Chloro-3-methylisothiazole
Abstract
This technical guide provides a comprehensive overview of the synthetic protocols for obtaining 5-chloro-3-methylisothiazole, a key intermediate in the development of pharmaceuticals and specialty chemicals. The document is structured to provide not only procedural steps but also the underlying chemical principles and strategic considerations essential for successful synthesis. We will explore a robust and reliable two-step pathway commencing from the construction of the isothiazole ring, followed by a classic diazonium salt transformation. Additionally, we will discuss the theoretical basis and challenges of alternative direct chlorination routes. This guide is intended for researchers, chemists, and process development professionals who require a deep, practical understanding of isothiazole chemistry.
Introduction and Strategic Overview
The isothiazole nucleus is a significant heterocyclic motif found in a range of biologically active compounds.[1] Specifically, 5-chloro-3-methylisothiazole serves as a versatile building block, with the chlorine atom at the 5-position acting as a handle for further functionalization through nucleophilic substitution or cross-coupling reactions.[2][3]
The synthesis of this target molecule presents a classic challenge in heterocyclic chemistry: the regioselective installation of a halogen atom onto the core ring structure. While direct electrophilic chlorination of the 3-methylisothiazole precursor is conceivable, controlling the position of chlorination (C4 vs. C5) is non-trivial and often leads to isomeric mixtures. The electron-donating methyl group at the 3-position can influence the electron density at both the C4 and C5 positions, complicating the outcome of direct electrophilic attack.
Therefore, a more controlled and reliable strategy involves installing a functional group at the 5-position that can be cleanly converted to a chlorine atom. The amino group is an ideal precursor for this purpose, as it can be transformed into a diazonium salt and subsequently displaced in a Sandmeyer reaction.[4][5] This two-step approach offers superior regiochemical control and is the primary focus of this guide.
Primary Synthetic Pathway: From Amine to Chloride
The recommended and most validated route to 5-chloro-3-methylisothiazole proceeds in two key stages:
-
Synthesis of 5-Amino-3-methylisothiazole: Construction of the isothiazole ring via oxidative cyclization of a suitable acyclic precursor.
-
Deaminative Chlorination via Sandmeyer Reaction: Conversion of the 5-amino group to the target 5-chloro substituent.
This pathway is illustrated in the workflow diagram below.
Figure 1: Overall two-stage synthetic workflow.
Stage 1: Synthesis of 5-Amino-3-methylisothiazole
The foundational step is the creation of the 3-methylisothiazole core bearing an amino group at the C5 position. This is efficiently achieved through the oxidative ring-closure of β-iminothiobutyramide.[6] The reaction mechanism involves the formation of a sulfur-nitrogen bond, driven by an oxidizing agent, to yield the stable aromatic isothiazole ring.
Experimental Protocol:
-
Preparation of Chloramine Solution: In a jacketed reactor cooled to 0-5 °C, prepare a solution of sodium hydroxide in water. Slowly bubble chlorine gas into the solution until the required weight gain is achieved, forming a sodium hypochlorite solution. To this, add a chilled aqueous ammonia solution to generate a fresh solution of chloramine (NH₂Cl) in situ.[6]
-
Cyclization Reaction: To the freshly prepared, ice-cooled chloramine solution, add powdered β-iminothiobutyramide in portions while maintaining the temperature below 10 °C.
-
Workup and Isolation: After the addition is complete, allow the mixture to stir for several hours, letting it slowly warm to room temperature. The reaction mixture is then extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane). The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield 5-amino-3-methylisothiazole, typically as an oil.[6] The product can be further purified by vacuum distillation if necessary.
| Reagent/Parameter | Quantity (molar eq.) | Purpose |
| β-Iminothiobutyramide | 1.0 | Starting Material |
| Sodium Hydroxide | ~2.2 | Reagent for hypochlorite |
| Chlorine Gas | ~1.1 | Reagent for hypochlorite |
| Aqueous Ammonia | ~1.2 | Reagent for chloramine |
| Temperature | 0-10 °C | Control exotherm, stability |
| Solvent | Water / Diethyl Ether | Reaction medium / Extraction |
Table 1: Reagents and conditions for Stage 1.
Stage 2: Sandmeyer Reaction for Deaminative Chlorination
The Sandmeyer reaction is a cornerstone of aromatic chemistry for converting primary aromatic amines into a wide variety of functional groups, including halides.[4] The process occurs via a diazonium salt intermediate, which is then catalytically displaced by a nucleophile, in this case, chloride provided by a copper(I) salt.
Figure 2: Simplified mechanism of the Sandmeyer reaction.
Experimental Protocol:
-
Diazotization: Dissolve 5-amino-3-methylisothiazole (1.0 eq) in dilute hydrochloric acid (e.g., 3-6 M) and cool the mixture to 0-5 °C in an ice-salt bath. Prepare a solution of sodium nitrite (NaNO₂) (1.05 eq) in cold water. Add the sodium nitrite solution dropwise to the stirred amine solution, ensuring the temperature remains below 5 °C. The formation of the diazonium salt is typically accompanied by a slight color change. Stir for an additional 15-30 minutes at this temperature.
-
Chloride Displacement: In a separate flask, prepare a solution or suspension of copper(I) chloride (CuCl) (1.2 eq) in concentrated hydrochloric acid. Cool this solution to 0-5 °C.
-
Reaction: Slowly add the cold diazonium salt solution to the stirred CuCl solution. Vigorous evolution of nitrogen gas (N₂) will be observed. Maintain cooling as the reaction can be exothermic.
-
Workup and Isolation: After the gas evolution ceases, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Extract the product with a suitable organic solvent (e.g., dichloromethane). Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation. The crude 5-chloro-3-methylisothiazole can be purified by vacuum distillation or column chromatography on silica gel.
| Reagent/Parameter | Quantity (molar eq.) | Purpose |
| 5-Amino-3-methylisothiazole | 1.0 | Starting Material |
| Hydrochloric Acid | Excess | Solvent, Diazotization Reagent |
| Sodium Nitrite | 1.05 | Diazotization Reagent |
| Copper(I) Chloride | 1.2 | Catalyst for Chloride Displacement |
| Temperature | 0-5 °C | Stabilize Diazonium Salt |
| Solvent | Water / Dichloromethane | Reaction medium / Extraction |
Table 2: Reagents and conditions for Stage 2.
Alternative Synthetic Route: Direct Chlorination
An alternative, more atom-economical approach would be the direct electrophilic chlorination of 3-methylisothiazole. This one-step method is attractive from an industrial perspective but is fraught with challenges related to regioselectivity.
Theoretical Considerations:
The isothiazole ring is an electron-deficient heterocycle, making it less reactive towards electrophilic substitution than benzene. The outcome of chlorination is governed by the directing effects of the existing methyl group and the heteroatoms. The C4 and C5 positions are the most likely sites of attack. Reagents commonly used for such transformations include sulfuryl chloride (SO₂Cl₂) and N-Chlorosuccinimide (NCS).[7][8]
-
Sulfuryl Chloride (SO₂Cl₂): Often used for chlorinating heterocycles. The reaction can proceed via a radical or an ionic mechanism, and the regioselectivity can be sensitive to reaction conditions (solvent, temperature, presence of initiators).[7]
-
N-Chlorosuccinimide (NCS): A milder source of electrophilic chlorine, often used for more sensitive substrates. Lewis acid catalysis can be employed to enhance its reactivity.[9]
The primary challenge is to favor substitution at the C5 position over the potentially more activated C4 position. Achieving high regioselectivity often requires extensive optimization of catalysts, solvents, and temperature. Without a directing group to specifically activate the C5 position, a mixture of 4-chloro and 5-chloro isomers, along with potential dichlorinated byproducts, is a likely outcome, necessitating difficult purification steps.
Safety and Handling
Chemical synthesis should always be conducted by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Chlorinating Agents: Chlorine gas, sulfuryl chloride, and NCS are corrosive, toxic, and moisture-sensitive. Handle with extreme care.[4] Reactions involving these reagents should be equipped with a scrubbing system to neutralize any toxic off-gases.
-
Isothiazole Derivatives: Many isothiazole and isothiazolinone compounds are known skin sensitizers and can be toxic. Avoid direct contact.[10]
-
Diazonium Salts: Aryl diazonium salts can be explosive when isolated in a dry state. The protocols described herein utilize them as in situ intermediates in solution, which is a much safer practice. Never attempt to isolate the diazonium salt intermediate.
Conclusion
The synthesis of 5-chloro-3-methylisothiazole is most reliably and selectively achieved through a two-stage process involving the initial synthesis of 5-amino-3-methylisothiazole followed by a Sandmeyer reaction. This method provides excellent regiochemical control, yielding the desired C5-chlorinated isomer with high purity. While direct chlorination of 3-methylisothiazole presents a more direct route, it suffers from significant regioselectivity challenges that complicate purification and reduce overall yield. For researchers requiring unambiguous synthesis of the target compound, the amine-diazotization pathway remains the superior and recommended protocol.
References
- 1. US5180833A - Process for the preparation of chlorothiazole derivatives - Google Patents [patents.google.com]
- 2. Synthesis, X-ray characterization and DFT calculations of a series of 3-substituted 4,5-dichloroisothiazoles - CrystEngComm (RSC Publishing) DOI:10.1039/D3CE00112A [pubs.rsc.org]
- 3. The N’-Substituted Derivatives of 5-Chloro-3-Methylisothiazole-4-Carboxylic Acid Hydrazide with Antiproliferative Activity | MDPI [mdpi.com]
- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deaminative chlorination of aminoheterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US2871243A - 5-amino-3-methyl-isothiazole and process - Google Patents [patents.google.com]
- 7. physchemres.org [physchemres.org]
- 8. N-Chlorosuccinimide (NCS) [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. Recent Advances in Direct Regioselective C-H Chlorination at Aromatic and Aliphatic - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Characterization of 5-Chloro-3-methyl-isothiazole: A Technical Guide for Researchers
Prepared by: Senior Application Scientist, Gemini Division
Abstract
This technical guide provides a comprehensive overview of the spectroscopic characterization of 5-Chloro-3-methyl-isothiazole (CAS Number: 20067-16-7), a heterocyclic compound of interest in synthetic chemistry and drug discovery. This document is intended for researchers, scientists, and drug development professionals. Given the limited availability of published experimental spectra for this specific molecule, this guide emphasizes the foundational principles and expected spectroscopic behaviors derived from analogous compounds and computational predictions. We will explore the anticipated features in Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, providing a robust framework for its unequivocal identification and characterization.
Introduction and Structural Elucidation
This compound is a substituted five-membered aromatic heterocycle containing nitrogen and sulfur atoms. Its chemical structure is foundational to its reactivity and spectroscopic properties.
Molecular Structure:
Figure 1: Chemical structure of this compound.
A critical point of clarification is the distinction between this compound (CAS: 20067-16-7) and its isomer, 5-Chloro-2-methyl-4-isothiazolin-3-one (CAS: 26172-55-4). The latter is a non-aromatic ketone and exhibits significantly different spectroscopic properties. This guide focuses exclusively on the aromatic isothiazole.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules.
¹H NMR Spectroscopy
Principle: ¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.
Experimental Protocol (General):
-
Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
Predicted ¹H NMR Spectrum:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 2.4 - 2.6 | Singlet | 3H | -CH₃ | The methyl group is attached to an sp² carbon of the aromatic ring and is expected to resonate in this region. The absence of adjacent protons results in a singlet. |
| ~ 7.0 - 7.3 | Singlet | 1H | H-4 | The single proton on the isothiazole ring is in an electron-deficient aromatic system, deshielded by the electronegative nitrogen and sulfur atoms, and the chlorine atom. It is expected to appear as a singlet due to the absence of neighboring protons. |
Note: These are predicted values. Actual chemical shifts may vary depending on the solvent and experimental conditions.
¹³C NMR Spectroscopy
Principle: ¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.
Experimental Protocol (General):
-
Dissolve 20-50 mg of this compound in 0.5-0.7 mL of a deuterated solvent.
-
Acquire the spectrum on a 75 MHz or higher field NMR spectrometer with proton decoupling.
Predicted ¹³C NMR Spectrum:
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 15 - 20 | -CH₃ | Typical range for a methyl group attached to an sp² carbon. |
| ~ 120 - 125 | C-4 | The carbon bearing the single proton is expected in the aromatic region. |
| ~ 145 - 150 | C-5 | The carbon atom bonded to the electronegative chlorine atom will be significantly deshielded. |
| ~ 160 - 165 | C-3 | The carbon atom adjacent to the nitrogen and bonded to the methyl group is also expected to be deshielded. |
Note: These are predicted values and are based on the analysis of similar heterocyclic systems.
Mass Spectrometry (MS)
Principle: Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural information based on its fragmentation pattern.
Experimental Protocol (General):
-
Introduce a dilute solution of the compound into the mass spectrometer via a suitable ionization method (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).
-
Acquire the mass spectrum over an appropriate m/z range.
Expected Mass Spectrum:
-
Molecular Ion (M⁺): The molecular weight of this compound (C₄H₄ClNS) is 133.60 g/mol .[1] The mass spectrum should show a molecular ion peak at m/z = 133. Due to the natural abundance of the ³⁷Cl isotope, a smaller peak at m/z = 135 (M+2) with an intensity of approximately one-third of the M⁺ peak is expected, which is a characteristic isotopic pattern for a monochlorinated compound.
-
Key Fragmentation Pathways: Under electron ionization, the molecular ion is expected to undergo fragmentation. Common fragmentation patterns for isothiazoles involve ring cleavage.
Figure 2: Predicted major fragmentation pathways for this compound in EI-MS.
Infrared (IR) Spectroscopy
Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrations of its chemical bonds. It is used to identify the functional groups present in a molecule.
Experimental Protocol (General):
-
The sample can be analyzed as a neat liquid (if applicable) between two salt plates (e.g., NaCl or KBr).
-
Alternatively, a solution in a suitable solvent (e.g., CCl₄) can be prepared.
-
The IR spectrum is recorded over the range of 4000-400 cm⁻¹.
Expected Characteristic IR Absorptions:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~ 3100 - 3000 | C-H stretch | Aromatic C-H |
| ~ 2950 - 2850 | C-H stretch | -CH₃ |
| ~ 1600 - 1450 | C=C and C=N stretch | Isothiazole ring |
| ~ 1450 - 1350 | C-H bend | -CH₃ |
| ~ 800 - 600 | C-Cl stretch | Chloro group |
The IR spectrum of isothiazole derivatives is complex due to the coupling of various ring vibrations.[2] The presence of bands in the specified regions would be consistent with the structure of this compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Principle: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to electronic transitions. It is useful for characterizing compounds with conjugated systems and chromophores.
Experimental Protocol (General):
-
Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or hexane).
-
Record the absorption spectrum over a range of approximately 200-400 nm.
Expected UV-Vis Absorption: Isothiazole and its derivatives are aromatic and are expected to exhibit absorption in the UV region.[3] For this compound, π → π* transitions of the aromatic ring are anticipated. The absorption maximum (λ_max) is likely to be in the range of 240-280 nm. The exact position and intensity of the absorption bands will be influenced by the substituents and the solvent used.
Applications and Significance
Isothiazole derivatives are important scaffolds in medicinal chemistry and materials science.[2] While the direct applications of this compound are not extensively documented in readily available literature, its structure suggests it is a valuable intermediate for the synthesis of more complex molecules. The chloro and methyl substituents provide sites for further functionalization, enabling the creation of diverse chemical libraries for drug discovery and other applications. For instance, related isothiazole derivatives have been investigated for their potential as anticancer agents.[4][5]
Conclusion
The spectroscopic characterization of this compound relies on a combination of techniques to confirm its structure and purity. Although experimental spectra are not widely published, a comprehensive analysis based on the principles of each spectroscopic method and comparison with related compounds provides a robust framework for its identification. The predicted NMR, MS, IR, and UV-Vis data presented in this guide offer a valuable resource for researchers working with this compound and its derivatives. As with any chemical characterization, the combination of data from multiple analytical techniques is essential for an unambiguous assignment of the structure.
References
- 1. researchgate.net [researchgate.net]
- 2. thieme-connect.com [thieme-connect.com]
- 3. researchgate.net [researchgate.net]
- 4. The N’-Substituted Derivatives of 5-Chloro-3-Methylisothiazole-4-Carboxylic Acid Hydrazide with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Mechanism of Action of 5-Chloro-3-methyl-isothiazole in Biological Systems
This guide provides a detailed exploration of the molecular mechanisms underpinning the potent biocidal activity of 5-Chloro-3-methyl-isothiazole, a key active ingredient in isothiazolinone-based preservatives. Designed for researchers, scientists, and drug development professionals, this document synthesizes foundational biochemistry with practical experimental insights to offer a comprehensive understanding of this widely used antimicrobial agent.
Introduction: The Isothiazolinone Class and the Role of this compound (CMIT)
Isothiazolinones are a class of heterocyclic organic compounds renowned for their broad-spectrum antimicrobial efficacy.[1][2] They are integral components in numerous industrial and consumer products, from water treatment systems and paints to cosmetics and personal care items, where they prevent microbial growth and spoilage.[3][4]
The subject of this guide, 5-Chloro-2-methyl-4-isothiazolin-3-one (CMIT), is a principal member of this family.[5] It is frequently used in a 3:1 combination with its non-chlorinated analogue, 2-methyl-4-isothiazolin-3-one (MIT), a mixture commercially known as Kathon™.[6][7][8] The presence of the chlorine atom at the C-5 position significantly enhances the biocidal activity of the molecule compared to its non-chlorinated counterpart, a critical structure-activity relationship that informs its mechanism.[2][9]
This document will deconstruct the mechanism of action, moving from the fundamental chemical reactivity of the isothiazolinone ring to the cascade of cellular events that culminate in microbial death.
The Core Mechanism: A Two-Step Assault on Microbial Viability
The antimicrobial action of CMIT is not a single event but a sophisticated, two-step process that ensures rapid and irreversible microbial control.[6][10] This unique mechanism is a primary reason for its low effective use levels and the difficulty with which microorganisms develop resistance.[6][11]
-
Step 1: Rapid Inhibition of Growth and Metabolism (Minutes): Upon diffusing across the cell membrane, CMIT quickly halts critical physiological functions. This includes the immediate cessation of growth, respiration (oxygen consumption), and cellular energy generation (ATP synthesis).[6][10][12] This initial phase is characterized by a rapid disruption of central metabolic pathways.[12]
-
Step 2: Irreversible Cellular Damage and Death (Hours): Following the initial metabolic shock, a slower, irreversible phase begins. This stage involves widespread damage to cellular components, primarily through the destruction of protein thiols and the production of damaging free radicals, leading to a complete loss of cell viability.[6][10]
Caption: Logical flow of CMIT's two-step antimicrobial mechanism.
Molecular Interactions: The Chemistry of Biocidal Action
The efficacy of CMIT is rooted in its chemical structure, specifically the electrophilic nature of the activated nitrogen-sulfur (N-S) bond within the isothiazolinone ring.[9][10] This electron-deficient bond makes the molecule highly reactive towards cellular nucleophiles, particularly the thiol groups (-SH) found in amino acids like cysteine.[13][14][15]
Primary Target: Thiol-Containing Proteins and Peptides
The cornerstone of CMIT's mechanism is its rapid and irreversible reaction with sulfhydryl groups of proteins and small molecules.
-
Reaction with Cysteine Residues: Cysteine is a critical amino acid in the active sites of many essential enzymes. CMIT readily oxidizes the thiol group of cysteine, forming disulfide bonds.[16] This covalent modification alters the protein's three-dimensional structure, leading to a catastrophic loss of enzymatic function.
-
Depletion of Glutathione (GSH): Glutathione, a tripeptide, is the most abundant intracellular thiol and a primary component of the cell's antioxidant defense system. CMIT reacts with GSH, leading to its depletion.[16][17][18] This interaction not only forms disulfide derivatives but can also lead to the opening of the isothiazolinone ring, forming a mercaptoacrylamide intermediate that perpetuates cellular damage.[1][16] The depletion of the GSH pool cripples the cell's ability to neutralize reactive oxygen species, further contributing to toxicity.[17]
Caption: The reaction of CMIT with its primary molecular targets.
Inhibition of Key Metabolic Enzymes
The reaction with thiols has profound consequences for cellular metabolism. CMIT is a potent inhibitor of key dehydrogenase enzymes that are central to energy production.[6][10] These enzymes, rich in cysteine residues, are critical for:
-
The Krebs Cycle (Tricarboxylic Acid Cycle): Enzymes such as α-ketoglutarate dehydrogenase and succinate dehydrogenase are inhibited, shutting down this core metabolic hub.[12]
-
Electron Transport Chain: Inhibition of enzymes like NADH dehydrogenase disrupts the flow of electrons, halting the generation of the proton motive force required for ATP synthesis.[12]
The collective inhibition of these pathways explains the rapid drop in respiration and ATP levels observed in the first stage of CMIT exposure.[6][12]
Downstream Cellular Consequences
The initial molecular interactions trigger a cascade of events that amplify cellular stress and ensure cell death.
-
Induction of Oxidative Stress: By depleting the cell's primary antioxidant, glutathione, and disrupting the electron transport chain, CMIT leads to a massive increase in intracellular Reactive Oxygen Species (ROS), such as superoxide radicals.[17][19] This state of severe oxidative stress causes widespread damage to DNA, lipids, and remaining proteins.
-
Apoptosis and Necrosis: In eukaryotic cells, CMIT-induced oxidative stress is a potent trigger for programmed cell death (apoptosis).[19] At lower concentrations, cells exhibit classic apoptotic markers like caspase activation. At higher concentrations, the damage is so extensive that it leads to uncontrolled cell lysis (necrosis).[19]
Experimental Methodologies for Mechanistic Elucidation
Understanding the mechanism of CMIT requires a multi-faceted experimental approach. The protocols described below are foundational for any laboratory investigating the activity of isothiazolinone biocides.
Protocol: Determination of Minimum Inhibitory Concentration (MIC)
-
Causality: This assay is the cornerstone of antimicrobial testing. It establishes the lowest concentration of a biocide required to inhibit the visible growth of a microorganism. This provides a quantitative measure of potency and is essential for comparing the activity of different compounds or against different microbial strains.
-
Methodology:
-
Inoculum Preparation: Culture the target microorganism (e.g., E. coli, S. aureus) in a suitable liquid broth (e.g., Tryptic Soy Broth) to the mid-logarithmic phase of growth. Adjust the culture density to a standard concentration (e.g., 1x10^6 CFU/mL) using a spectrophotometer.
-
Serial Dilution: Prepare a two-fold serial dilution of the CMIT stock solution in a 96-well microtiter plate using the appropriate sterile broth. The concentration range should bracket the expected MIC.
-
Inoculation: Add a standardized volume of the prepared microbial inoculum to each well of the microtiter plate. Include a positive control (broth + inoculum, no biocide) and a negative control (broth only).
-
Incubation: Incubate the plate under optimal growth conditions (e.g., 37°C for 24 hours for bacteria).
-
Analysis: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of CMIT in which no visible growth is observed. This can be confirmed by measuring the optical density (OD) at 600 nm.
-
Caption: Experimental workflow for MIC determination.
Protocol: In Vitro Glutathione (GSH) Depletion Assay
-
Causality: This experiment directly tests the hypothesis that CMIT reacts with thiols. By measuring the concentration of free GSH over time in the presence of CMIT, one can quantify the rate and extent of this key molecular interaction.
-
Methodology:
-
Reagent Preparation: Prepare a solution of reduced glutathione (GSH) in a phosphate buffer (pH 7.4). Prepare a solution of CMIT at the desired test concentration. Prepare a solution of Ellman's reagent (5,5'-dithio-bis-(2-nitrobenzoic acid), DTNB).
-
Reaction Initiation: In a cuvette or 96-well plate, mix the GSH solution with the CMIT solution to initiate the reaction. Start a timer immediately.
-
Time-Course Sampling: At predetermined time points (e.g., 0, 1, 5, 10, 30 minutes), take an aliquot of the reaction mixture.
-
Quantification: Immediately add the aliquot to the DTNB solution. DTNB reacts with remaining free thiols to produce a yellow-colored product (TNB²⁻) that absorbs light at 412 nm.
-
Analysis: Measure the absorbance at 412 nm using a spectrophotometer. A decrease in absorbance over time compared to a control (GSH without CMIT) indicates GSH depletion. The rate of depletion can be calculated from the slope of the absorbance vs. time plot.
-
Summary of Quantitative Data
The efficacy of isothiazolinones varies based on their specific structure and the target microorganism. The following table summarizes typical MIC values, highlighting the enhanced potency of the chlorinated form (CMIT/MCI).
| Compound | Organism | MIC (μg/mL) | Reference |
| Methylisothiazolinone (MI) | E. coli | 41 | [1] |
| Methylisothiazolinone (MI) | S. pombe | 245 | [1] |
| 5-Chloro-2-methyl-4-isothiazolin-3-one (MCI/CMIT) | E. coli | 0.5 | [2] |
| 5-Chloro-2-methyl-4-isothiazolin-3-one (MCI/CMIT) | S. pombe | 2.6 | [2] |
| Benzisothiazolinone (BIT) | E. coli | 4-8 | [1] |
Data demonstrates the significantly lower concentration of CMIT required for inhibition compared to MI, underscoring the importance of the chloro- substitution.
Conclusion and Future Perspectives
The mechanism of action of this compound is a rapid, multi-pronged attack on fundamental microbial processes. Its high electrophilicity drives the irreversible inhibition of essential thiol-containing enzymes, leading to a swift collapse of cellular metabolism and an overwhelming state of oxidative stress. This dual-phase mechanism of rapid metabolic inhibition followed by irreversible oxidative damage makes it an exceptionally effective and reliable biocide.
Future research should focus on the potential for synergistic interactions with other antimicrobial agents and further investigate the specific protein targets beyond the primary dehydrogenase enzymes. A deeper understanding of the molecular pathways involved in CMIT-induced apoptosis and necrosis in various cell types will also be crucial for refining its applications and ensuring its safe use in both industrial and consumer products.
References
- 1. Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isothiazolinones: A Functional Biocides_Chemicalbook [chemicalbook.com]
- 3. nbinno.com [nbinno.com]
- 4. Isothiazolinone - Wikipedia [en.wikipedia.org]
- 5. Methylchloroisothiazolinone - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. echemi.com [echemi.com]
- 8. Page loading... [wap.guidechem.com]
- 9. chemview.epa.gov [chemview.epa.gov]
- 10. researchgate.net [researchgate.net]
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- 12. austinpublishinggroup.com [austinpublishinggroup.com]
- 13. Making sure you're not a bot! [gupea.ub.gu.se]
- 14. Risk Assessment of 5-Chloro-2-Methylisothiazol-3(2H)-One/2-Methylisothiazol-3(2H)-One (CMIT/MIT) Used as a Preservative in Cosmetics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. atamankimya.com [atamankimya.com]
- 16. Chemical reactivity of some isothiazolone biocides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Effects of 5-chloro-2-methyl-4-isothiazolin-3-one and other candidate biodiesel biocides on rat alveolar macrophages and NR8383 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Involvement of oxidative stress in apoptosis induced by a mixture of isothiazolinones in normal human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Antimicrobial and biocidal activity of 5-Chloro-3-methyl-isothiazole
An In-Depth Technical Guide to the Antimicrobial and Biocidal Activity of 5-Chloro-2-methyl-4-isothiazolin-3-one (CMIT)
Introduction
Isothiazolinones are a class of heterocyclic organic compounds that have been widely recognized for their potent antimicrobial properties.[1][2] Among these, 5-Chloro-2-methyl-4-isothiazolin-3-one, commonly known as CMIT or CMI, stands out as a highly effective biocide.[3] It is frequently used in industrial and consumer products as a preservative, often in a synergistic 3:1 combination with 2-methyl-4-isothiazolin-3-one (MIT).[4][5][6] This combination, commercially known under trade names like Kathon™, offers a broad spectrum of activity against bacteria, fungi, and algae.[5][7][8][9]
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It delves into the core scientific principles governing the biocidal activity of CMIT, from its fundamental physicochemical properties and intricate mechanism of action to standardized methodologies for evaluating its efficacy. The objective is to provide not just procedural steps, but the causal reasoning behind experimental choices, empowering professionals to optimize its use in various applications.
Section 1: Physicochemical Properties and Stability
The efficacy of any biocide is intrinsically linked to its chemical structure and stability under application conditions. CMIT is an aqueous solution that is totally miscible in water, lower alcohols, and glycols, with low solubility in hydrocarbons.[10]
Stability Profile: The stability of CMIT is a critical factor for its successful application and is significantly influenced by the chemical environment:
-
pH: CMIT demonstrates high stability in acidic media. However, as the pH increases above 8.0, it undergoes alkaline hydrolysis, leading to degradation and a loss of activity.[11][12] The rate of this degradation accelerates with increasing pH, with half-life values dropping from 47 days at pH 8.5 to just 2 days at pH 10.[12]
-
Temperature: The compound is sensitive to temperatures above 40°C, where degradation can occur.[13]
-
Nucleophiles and Amines: The electrophilic nature of the isothiazolinone ring makes it susceptible to inactivation by nucleophilic compounds.[1][13] Thiols (like cysteine or glutathione), sulfides, and amines can react with the ring, leading to its opening and a loss of biocidal function.[1][14] Secondary amines, in particular, show severe antagonism, though this can often be resolved by reducing the pH to below 7, which converts the amine to its acid salt.[10]
-
Metal Ions: The presence of iron can catalyze the degradation of CMIT.[15] Conversely, low levels of copper ions (in the absence of nitrates or nitrites) have been used to stabilize isothiazolone solutions.[16]
Understanding these stability constraints is paramount for formulators to ensure the preservative remains active throughout a product's lifecycle.
Section 2: Mechanism of Antimicrobial and Biocidal Action
The potent biocidal effect of CMIT and other isothiazolinones is not due to a single action but a rapid, multi-step assault on microbial cells.[4][5] The mechanism involves a swift inhibition of key life processes, followed by irreversible cellular damage that culminates in cell death.[5]
-
Rapid Cell Entry and Inhibition of Metabolism: Upon contact, CMIT quickly penetrates the microbial cell wall and membrane.[7][12] Inside the cell, it targets critical metabolic pathways. The primary mode of action is the inhibition of essential dehydrogenase enzymes within the Krebs cycle and electron transport chain.[4][5][17] This disrupts fundamental cellular functions, including growth, respiration (oxygen consumption), and the generation of ATP, effectively halting cellular metabolism within minutes.[4][5][18]
-
Irreversible Damage via Thiol Interaction: The key to CMIT's lethality lies in the electrophilic sulfur atom within its isothiazolinone ring. This atom readily reacts with nucleophilic groups, particularly the thiol moieties (-SH) found in cysteine residues of proteins and enzymes.[14][19][20] This interaction leads to the formation of disulfide bonds or a reduced, ring-opened form of the biocide, causing irreversible inactivation of the proteins.
-
Oxidative Stress and Cell Death: The destruction of protein thiols and the disruption of metabolic pathways lead to the production of damaging free radicals, inducing oxidative stress and culminating in cell death.[4][5] The presence of the chlorine atom on the isothiazolinone ring significantly enhances this biocidal activity compared to its non-chlorinated counterpart, MIT.[1][21]
Caption: Mechanism of CMIT biocidal activity.
Section 3: Spectrum of Activity
CMIT exhibits an exceptionally broad spectrum of antimicrobial activity, making it a versatile choice for preservation. It is effective against Gram-positive and Gram-negative bacteria, as well as fungi, including yeasts and molds.[7][17][22][23] Its efficacy has been demonstrated against a wide array of common spoilage organisms and pathogens. The potency of CMIT is quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible microbial growth.
| Microorganism | Type | Minimum Inhibitory Concentration (MIC) of CMIT | Source |
| Escherichia coli | Gram-Negative Bacteria | 0.5 µg/mL | [1][21] |
| Escherichia coli K-12 | Gram-Negative Bacteria | 1.6 mg/L | [24] |
| Salmonella salmoneum | Gram-Negative Bacteria | 1 mg/L | [19] |
| Lysinibacillus sphaericus | Gram-Positive Bacteria | 1 mg/L | [19] |
| Acinetobacter lwoffii | Gram-Negative Bacteria | 1 mg/L | [19] |
| Schizosaccharomyces pombe | Yeast | 2.6 µg/mL | [1][21] |
Note: The table presents data from various studies; direct comparison requires consideration of the specific test conditions used in each study.
Section 4: Factors Influencing Biocidal Efficacy
The practical effectiveness of CMIT is not absolute and depends on several interacting factors. A thorough understanding of these variables is crucial for optimizing its performance.
-
Concentration and Contact Time: There is a direct relationship between the concentration of CMIT and the time required to achieve a desired level of microbial reduction. Higher concentrations lead to faster kill rates. For instance, achieving a 99.9% sterilization fraction of E. coli required an exposure time of over 5 hours at a concentration of 10 mg/L.[24]
-
System pH: As discussed in Section 1, pH is a critical stability factor. The optimal efficacy of CMIT is observed in acidic to neutral pH ranges where the molecule is most stable.[12][17] In highly alkaline environments (pH > 8-9), its degradation leads to a significant loss of biocidal activity.[11][12]
-
Interfering Substances: The presence of organic matter and nucleophilic compounds can "quench" the activity of CMIT.[14] Materials rich in thiols, such as glutathione and cysteine, will readily react with CMIT, neutralizing it before it can act on microbial targets.[14] This is a key consideration in complex formulations or high-soil environments.
-
Biofilms: Microorganisms encased in biofilms present a significant challenge for biocides. While CMIT is effective against planktonic (free-floating) cells, its penetration into the dense exopolysaccharide matrix of a biofilm can be limited. The antibacterial activity has been observed to be higher in the upper layers of a biofilm and lower in the bottom layers.[24] Higher concentrations or co-formulation with surfactants may be necessary to enhance efficacy against established biofilms.[5]
Section 5: Methodologies for Efficacy Evaluation
To validate the effectiveness of CMIT in a given formulation or application, standardized microbiological testing is essential. The following protocols describe core methodologies for determining its inhibitory and biocidal concentrations.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol determines the lowest concentration of CMIT that inhibits the visible growth of a target microorganism. The causality behind this method is to expose a standardized population of microbes to a gradient of the biocide to pinpoint the threshold of inhibition.
Methodology:
-
Preparation of CMIT Stock Solution: Prepare a sterile, concentrated stock solution of CMIT in a suitable solvent (e.g., sterile deionized water).
-
Preparation of Inoculum: Culture the test microorganism (e.g., E. coli) in an appropriate broth medium (e.g., Tryptic Soy Broth) to the mid-logarithmic phase. Adjust the turbidity of the culture to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the CMIT stock solution in sterile broth.[19] For example, add 100 µL of broth to wells 2 through 12. Add 200 µL of the CMIT stock to well 1. Transfer 100 µL from well 1 to well 2, mix, then transfer 100 µL from well 2 to well 3, and so on, discarding the final 100 µL from well 11. Well 12 serves as a growth control (no biocide).
-
Inoculation: Add the prepared microbial inoculum to each well, bringing the final volume to 200 µL.
-
Incubation: Cover the plate and incubate at the optimal temperature for the test organism (e.g., 37°C for E. coli) for 18-24 hours.[19]
-
Result Interpretation: The MIC is the lowest concentration of CMIT in which no visible turbidity (growth) is observed. The results can be read visually or with a plate reader. A growth indicator like resazurin can also be added; a color change (e.g., blue to pink) indicates metabolic activity and growth.[19]
Protocol 2: Determination of Minimum Biocidal Concentration (MBC)
This protocol follows the MIC test to determine the lowest concentration of CMIT that results in microbial death (a ≥99.9% reduction in the initial inoculum). This is crucial for distinguishing between bacteriostatic (inhibitory) and bactericidal (killing) activity.
Methodology:
-
Subculturing from MIC Plate: Following MIC determination, take a small aliquot (e.g., 10 µL) from each well that showed no visible growth.
-
Plating: Spot-plate or spread the aliquot onto a fresh agar plate (e.g., Tryptic Soy Agar) that does not contain any biocide.
-
Incubation: Incubate the agar plates under appropriate conditions (e.g., 37°C for 24 hours).
-
Result Interpretation: The MBC is the lowest concentration from the MIC plate that shows no colony growth on the subculture agar plate, corresponding to a ≥99.9% kill rate.
Caption: Experimental workflow for MIC and MBC determination.
Conclusion
5-Chloro-2-methyl-4-isothiazolin-3-one (CMIT) is a high-performance biocide with a well-documented, broad-spectrum efficacy against a diverse range of microorganisms. Its potent, multi-step mechanism of action, which involves the rapid inhibition of cellular metabolism and irreversible enzymatic damage, makes it an effective preservative in numerous applications. However, its performance and stability are critically dependent on environmental factors such as pH, temperature, and the presence of interfering substances. For researchers and product developers, a thorough understanding of these parameters, combined with rigorous evaluation using standardized methodologies like MIC and MBC testing, is essential to harness the full potential of CMIT and ensure product integrity and safety.
References
- 1. Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Methylchloroisothiazolinone - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. onepetro.org [onepetro.org]
- 6. researchgate.net [researchgate.net]
- 7. Performance and use of Isothiazolinone_Chemicalbook [chemicalbook.com]
- 8. Page loading... [wap.guidechem.com]
- 9. Trans- and Multigenerational Effects of Isothiazolinone Biocide CMIT/MIT on Genotoxicity and Epigenotoxicity in Daphnia magna - PMC [pmc.ncbi.nlm.nih.gov]
- 10. studylib.net [studylib.net]
- 11. Properties and Applications of Isothiazolinone - IRO Biocide [irobiocide.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Growth inhibitory and biocidal activity of some isothiazolone biocides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Iron dependent degradation of an isothiazolone biocide (5-chloro-2-methyl-4-isothiazolin-3-one) [pubmed.ncbi.nlm.nih.gov]
- 16. US5461150A - Stabilization of 3-isothiazolone solutions - Google Patents [patents.google.com]
- 17. researchgate.net [researchgate.net]
- 18. Disposition of Aerosols of Isothiazolinone-Biocides: BIT, MIT and OIT - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Mechanism of 5-chloro-2-methyl-4-isothiazolin-3-one (CMIT) in controlling microbial problems in aircraft fuel systems - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Isothiazolinones: A Functional Biocides_Chemicalbook [chemicalbook.com]
- 22. echemi.com [echemi.com]
- 23. echemi.com [echemi.com]
- 24. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physical and Chemical Properties of Isothiazole Compounds
Introduction: The Isothiazole Core in Modern Chemistry
Isothiazole, a five-membered aromatic heterocycle containing adjacent sulfur and nitrogen atoms, represents a cornerstone scaffold in medicinal chemistry, agrochemicals, and materials science.[1][2][3] Its unique electronic properties, stemming from the 1,2-relationship of its electronegative heteroatoms, impart a distinct reactivity profile and a versatile platform for structural modification.[1] Unlike its more common isomer, thiazole, the direct S-N bond in isothiazole creates a unique electronic distribution that profoundly influences its chemical behavior and biological interactions.
This guide provides an in-depth exploration of the core physicochemical properties of the isothiazole ring system. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of facts to explain the causality behind the compound's behavior. We will delve into its physical characteristics, dissect its chemical reactivity with mechanistic insight, and provide practical protocols and spectroscopic data to empower its application in the laboratory. The isothiazole scaffold is a key component in numerous biologically active compounds, including the antipsychotic drug ziprasidone, and its derivatives have shown a wide range of activities, including antibacterial, anti-inflammatory, and anticancer effects.[1][4][5][6]
Part 1: Fundamental Physicochemical Properties
The physical properties of isothiazole provide the foundation for its handling, purification, and formulation. The parent compound is a colorless liquid with a pyridine-like odor.[4][7] Its aromaticity is comparable to that of thiazole but greater than isoxazole, contributing to its stability.[8]
Core Physical Data
The fundamental physical constants of unsubstituted isothiazole are summarized below. These values are critical for experimental design, from predicting solubility to setting parameters for distillation.
| Property | Value | Source(s) |
| Molecular Formula | C₃H₃NS | [5][9][10] |
| Molar Mass | 85.12 g·mol⁻¹ | [5][10] |
| Appearance | Colorless liquid | [4][7][10] |
| Boiling Point | 114 °C | [5][7][10] |
| Density | ~1.16 - 1.18 g/mL | [7][10] |
| Refractive Index (n²⁰D) | ~1.53 | [7][10] |
| pKa (conjugate acid) | -0.5 | [5] |
| Solubility | Sparingly soluble in water; soluble in organic solvents. | [4][7][11] |
| UV λmax | 242 nm | [7][11] |
Spectroscopic Fingerprints
Structural elucidation is paramount in chemical research. The isothiazole ring possesses distinct spectroscopic signatures that allow for its unambiguous identification and the characterization of its derivatives.
¹H NMR is a powerful tool for identifying the substitution pattern on the isothiazole ring. The chemical shifts of the ring protons are influenced by the electronegativity of the heteroatoms and the aromatic ring current.
Caption: Isothiazole structure with IUPAC numbering.
Table of Representative ¹H NMR Chemical Shifts (δ) in ppm:
| Compound | H-3 | H-4 | H-5 | Substituent | Source(s) |
| Isothiazole | 8.72 | 7.26 | 8.54 | - | [12][13] |
| 3-Methylisothiazole | - | 7.08 (d) | 8.41 (d) | 2.51 (s, -CH₃) | [12] |
| 4-Methylisothiazole | 8.51 (s) | - | 8.35 (s) | 2.23 (s, -CH₃) | [12] |
| 5-Methylisothiazole | 8.45 (d) | 6.95 (d) | - | 2.47 (s, -CH₃) | [12] |
Note: Data for unsubstituted isothiazole is provided as a reference. s = singlet, d = doublet.[12]
¹³C NMR spectroscopy complements ¹H NMR, providing data on the carbon framework. The chemical shifts are diagnostic for the position of substitution. For example, in 3-methylisothiazole, C-3 appears at ~158.1 ppm, while in 5-methylisothiazole, C-5 is observed around 159.2 ppm.[12]
Under electron ionization (EI), isothiazoles typically show a prominent molecular ion peak. The fragmentation patterns are highly diagnostic and can be used to determine the position of substituents. Common fragmentation pathways involve cleavages of the weak N-S bond or loss of side chains.[14] High-resolution mass spectrometry is an invaluable tool for confirming the elemental composition of novel isothiazole derivatives.[14]
Part 2: Chemical Properties and Reactivity
The chemical reactivity of the isothiazole ring is a product of its aromaticity, the electronegativity of the heteroatoms, and the inherent weakness of the N-S bond. This section details the principal reaction pathways.
Caption: Reactivity map of the isothiazole nucleus.
Electrophilic Aromatic Substitution
Electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, occur predominantly at the C4 position.[7][8][11] This regioselectivity is a consequence of the electronic distribution within the ring; attack at C4 results in a more stable carbocation intermediate compared to attack at C3 or C5, which would place a positive charge adjacent to the electron-withdrawing nitrogen atom.
-
Causality: The nitrogen atom deactivates the adjacent C3 and C5 positions towards electrophilic attack. The C4 position, being beta to the nitrogen and gamma to the sulfur, is the most electron-rich and thus the most favorable site for reaction.
-
Example (Nitration): Treatment of isothiazole with a mixture of nitric acid and sulfuric acid yields 4-nitroisothiazole in high yield (97%).[8]
Nucleophilic Substitution
While the parent isothiazole ring is resistant to nucleophilic attack, halogenated isothiazoles are susceptible to nucleophilic substitution, particularly at the C5 position.[8] A halogen at C5 is readily displaced by various nucleophiles.
-
Mechanism: This reactivity is attributed to the ability of the ring nitrogen to stabilize the negative charge in the Meisenheimer-like intermediate.
-
Scope: 5-Haloisothiazoles react with nucleophiles such as alkoxides, hydroxides, amines, and cyanide, providing a versatile route to a wide array of 5-substituted derivatives.[8][15]
Lithiation and C-H Functionalization
The C5 proton is the most acidic proton on the isothiazole ring. Treatment with strong bases like n-butyllithium at low temperatures (-70°C) results in selective deprotonation at the C5 position.[7][11]
-
Synthetic Utility: The resulting 5-lithioisothiazole is a powerful nucleophile that can react with a wide range of electrophiles (e.g., CO₂, DMF, alkyl halides) to install various functional groups.[8] This pathway is a cornerstone of isothiazole synthetic chemistry, enabling the creation of complex derivatives from the parent heterocycle.
Ring-Opening Reactions
The N-S bond is the weakest bond in the isothiazole ring, making it susceptible to cleavage under certain conditions.
-
Reductive Cleavage: Electrochemical reduction can lead to the opening of the isothiazole ring.[8]
-
Nucleophilic Attack on Isothiazolium Salts: N-alkylation of isothiazoles produces isothiazolium salts. These activated salts are highly sensitive to nucleophilic attack, which can occur at the ring sulfur atom or at C3, often leading to ring-opening to form acyclic products.[8][16] This reactivity must be considered when designing reactions involving quaternized isothiazole derivatives.
Part 3: Synthesis and Application in Drug Discovery
The synthesis of the isothiazole ring and its strategic incorporation into larger molecules are of paramount importance to drug development professionals.
Key Synthetic Strategies
Numerous methods exist for the construction of the isothiazole ring.[4][17] A common and robust approach is the oxidative cyclization of α,β-unsaturated thiocarboxamides or related precursors.[4]
This protocol describes a metal-free, one-pot synthesis of 3,5-disubstituted isothiazoles from β-ketodithioesters and ammonium acetate, relying on an imine formation/cyclization/aerial oxidation cascade.[17]
-
Rationale: This method is chosen for its operational simplicity, use of readily available starting materials, and avoidance of heavy metal catalysts, aligning with green chemistry principles.
Step-by-Step Methodology:
-
Reactant Preparation: In a round-bottom flask, dissolve the β-ketodithioester (1.0 mmol) in a suitable solvent such as ethanol (10 mL).
-
Addition of Nitrogen Source: Add ammonium acetate (NH₄OAc, 2.0 mmol) to the solution. Ammonium acetate serves as the nitrogen source for the isothiazole ring.
-
Reaction Conditions: Stir the reaction mixture at reflux (approx. 80-90 °C) under an air atmosphere. The oxygen in the air acts as the terminal oxidant in the final aromatization step.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. Add water (20 mL) to the residue and extract the product with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to afford the desired 3,5-disubstituted isothiazole.
Caption: Workflow for a one-pot isothiazole synthesis.
Role in Drug Development and Bioisosterism
The isothiazole ring is a privileged scaffold in medicinal chemistry.[1][3][18] Its ability to engage in hydrogen bonding and other non-covalent interactions, combined with its metabolic stability, makes it an attractive bioisostere for other aromatic systems like phenyl or pyridine rings.
-
Bioisosterism: Replacing a chemical group with another that retains similar physical and chemical properties can modulate a molecule's potency, selectivity, and pharmacokinetic profile. The isothiazole ring offers a unique combination of steric and electronic features for this purpose.
-
Metabolic Considerations: While generally stable, the isothiazole ring can be susceptible to bioactivation. P450-mediated sulfur oxidation can lead to the formation of reactive intermediates that may form adducts with cellular nucleophiles like glutathione.[19] This potential for bioactivation is a critical consideration in drug design, and strategies to mitigate this risk, such as blocking reactive sites or replacing the ring with a less labile bioisostere (e.g., isoxazole or pyrazole), may be necessary.[19]
Conclusion
The isothiazole core is a chemically rich and biologically significant heterocycle. A thorough understanding of its physical properties, spectroscopic signatures, and distinct reactivity—from regioselective electrophilic substitution at C4 to nucleophilic displacement at C5 and facile lithiation—is essential for any scientist working with these compounds. Its utility in drug discovery is well-established, yet it requires a nuanced appreciation for potential metabolic liabilities. By leveraging the synthetic strategies and foundational knowledge presented in this guide, researchers can continue to unlock the vast potential of isothiazole chemistry to create novel therapeutics, advanced materials, and innovative agrochemicals.
References
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- 9. Isothiazole | C3H3NS | CID 67515 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Isothiazole(288-16-4) 1H NMR spectrum [chemicalbook.com]
- 14. High-resolution mass spectrometry. Part IV. Behaviour of isothiazoles under electron impact - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
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- 18. A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance | Semantic Scholar [semanticscholar.org]
- 19. Bioactivation of isothiazoles: minimizing the risk of potential toxicity in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
The Advent of a Biocidal Powerhouse: A Technical Guide to the Discovery and Initial Investigation of Isothiazolinones
For Researchers, Scientists, and Drug Development Professionals
Preamble: A New Frontier in Microbial Control
In the mid-20th century, the demand for potent, broad-spectrum antimicrobial agents was escalating across industrial and consumer sectors. The relentless challenges of microbial contamination spurred a quiet revolution in synthetic chemistry, leading to the birth of a novel class of heterocyclic compounds: the isothiazolinones. This guide illuminates the seminal discovery and rigorous initial investigation of these compounds, offering a technical narrative for the scientific community. We will delve into the foundational synthesis, the elucidation of their unique mechanism of action, and the pioneering experimental work that established their place as a cornerstone of modern biocidal technology.
Chapter 1: The Genesis of a Biocidal Scaffold
The story of isothiazolinones is a testament to the confluence of synthetic ingenuity and the pressing need for effective microbial control. While the isothiazole ring system was known, its profound biocidal potential remained untapped until the 1960s.
The Pioneering Synthesis: Crow and Leonard (1964)
The first significant breakthrough in the synthesis of a key isothiazolinone, 2-methylisothiazol-3(2H)-one (methylisothiazolinone or MIT), was reported by Crow and Leonard in 1964.[1][2] Their work laid the chemical bedrock for the future development of a multi-billion dollar biocide industry. The synthesis involved the cyclization of cis-N-methyl-3-thiocyanatoacrylamide, which was prepared from N-methylpropiolamide.[1] This foundational work demonstrated a viable pathway to the isothiazolinone core structure.
Industrial Scalability: The Rohm and Haas Contribution
The transition from a laboratory curiosity to an industrial workhorse was spearheaded by the chemical company Rohm and Haas. Recognizing the immense commercial potential, their scientists developed scalable and economically viable synthetic routes. A key industrial method involves the ring-closure of 3-mercaptopropanamides, which are derived from acrylic acid.[3] This process typically utilizes chlorination or oxidation to facilitate the cyclization of a 3-sulfanylpropanamide to its corresponding disulfide, which then forms the isothiazolinone ring.
A pivotal development was the synthesis of a mixture of 5-chloro-2-methyl-4-isothiazolin-3-one (CMIT) and 2-methyl-4-isothiazolin-3-one (MIT). This combination, stabilized with magnesium salts, would become the basis for the highly successful commercial biocide, Kathon™.[3][4] The introduction of a chlorine atom at the 5-position of the isothiazolinone ring was found to significantly enhance its biocidal activity.[1]
The following is a representative, step-by-step protocol for the industrial-scale synthesis of isothiazolinones, based on the principles developed during their initial investigation:
-
Preparation of 3-Mercaptopropionic Acid: Acrylic acid is reacted with hydrogen sulfide in the presence of a base catalyst to yield 3-mercaptopropionic acid.
-
Amidation: The 3-mercaptopropionic acid is then converted to the corresponding N-substituted 3-mercaptopropanamide by reaction with an appropriate amine (e.g., methylamine to produce N-methyl-3-mercaptopropanamide).
-
Oxidative Cyclization: The N-substituted 3-mercaptopropanamide is subjected to oxidative cyclization. This is a critical step and can be achieved using various oxidizing agents, such as chlorine or sulfuryl chloride. The reaction proceeds through a disulfide intermediate which then undergoes ring closure to form the isothiazolinone ring.
-
Purification: The resulting isothiazolinone is then purified, typically through extraction and distillation, to yield the final product. For mixtures like CMIT/MIT, the reaction conditions are controlled to achieve the desired ratio of the two compounds.
Chapter 2: Unraveling the Mechanism of Action
The remarkable efficacy of isothiazolinones stems from their unique and highly targeted mechanism of action. Early investigations revealed that these compounds are not merely general cellular poisons but rather function as potent enzyme inhibitors.
The Two-Step Assault on Microbial Life
The antimicrobial action of isothiazolinones is characterized by a rapid, two-step process:
-
Rapid Inhibition of Growth and Metabolism: Within minutes of contact, isothiazolinones cause a swift cessation of microbial growth, respiration, and energy generation (ATP synthesis).
-
Irreversible Cell Damage and Death: Following this initial inhibition, a cascade of irreversible cellular damage ensues over a period of hours, ultimately leading to cell death.[1][5]
The Molecular Target: Thiol-Containing Enzymes
The primary molecular targets of isothiazolinones are life-sustaining enzymes that possess critical thiol (sulfhydryl) groups at their active sites.[3] The electrophilic sulfur atom in the isothiazolinone ring readily reacts with these nucleophilic thiol groups, forming mixed disulfides. This covalent modification inactivates the enzyme, disrupting essential metabolic pathways such as the Krebs cycle and electron transport.
The interaction with thiol-containing molecules is not limited to enzymes. Isothiazolinones can also react with glutathione, a key antioxidant in many cells, leading to oxidative stress and further cellular damage.[1]
Chapter 3: The Initial Investigation of Antimicrobial Efficacy
The initial investigation into the antimicrobial properties of isothiazolinones was a critical phase that established their broad-spectrum activity and potency. This involved rigorous testing against a wide array of microorganisms using standardized methodologies of the time.
Determining Potency: Minimum Inhibitory Concentration (MIC) Testing
A cornerstone of the early evaluation of isothiazolinones was the determination of their Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method was a common technique employed for this purpose.
-
Preparation of Isothiazolinone Solutions: A series of twofold dilutions of the isothiazolinone compound are prepared in a suitable liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi) in a microtiter plate.
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific cell density (typically 10^5 to 10^6 colony-forming units per milliliter).
-
Inoculation: Each well of the microtiter plate containing the diluted isothiazolinone is inoculated with the microbial suspension. Control wells containing only the growth medium and the inoculum (positive control) and sterile medium (negative control) are also included.
-
Incubation: The microtiter plate is incubated under optimal conditions for the growth of the test microorganism (e.g., 35-37°C for 18-24 hours for bacteria).
-
Interpretation of Results: After incubation, the wells are visually inspected for turbidity, which indicates microbial growth. The MIC is recorded as the lowest concentration of the isothiazolinone in which no visible growth is observed.
Early Efficacy Data: A Comparative Look
The initial studies demonstrated the potent and broad-spectrum activity of isothiazolinones. The work by Collier et al. provided some of the earliest comparative quantitative data on the efficacy of different isothiazolinones.
| Biocide | Test Organism | MIC (µg/mL) |
| Methylisothiazolinone (MIT) | Schizosaccharomyces pombe (yeast) | 245 |
| Escherichia coli (bacteria) | 41 | |
| 5-Chloro-2-methyl-4-isothiazolin-3-one (CMIT) | Schizosaccharomyces pombe (yeast) | 2.6 |
| Escherichia coli (bacteria) | 0.5 | |
| Benzisothiazolinone (BIT) | Schizosaccharomyces pombe (yeast) | - |
| Escherichia coli (bacteria) | - | |
| Data from Collier et al., as cited in "Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles".[1] |
These early results clearly indicated the superior biocidal activity of CMIT compared to MIT, a finding that would have significant implications for the formulation of commercial products.[1]
Analytical Characterization in the Early Days
The characterization of these novel heterocyclic compounds in the 1960s and 1970s relied on the analytical techniques of the era. While modern methods like HPLC-MS/MS are now standard, the initial investigations would have employed:
-
Spectroscopic Methods: Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy would have been used to identify functional groups and confirm the basic structure of the isothiazolinone ring. Nuclear Magnetic Resonance (NMR) spectroscopy, although in its earlier stages of development, would have been a powerful tool for detailed structural elucidation.
-
Chromatographic Techniques: Gas Chromatography (GC) and Thin-Layer Chromatography (TLC) would have been used to assess the purity of the synthesized compounds and to separate mixtures.
-
Elemental Analysis: Combustion analysis would have been performed to determine the empirical formula of the new compounds, providing crucial information about their elemental composition.
Conclusion: A Legacy of Innovation
The discovery and initial investigation of isothiazolinones marked a pivotal moment in the field of microbial control. The pioneering synthetic work, the elucidation of their unique mechanism of action, and the rigorous evaluation of their antimicrobial efficacy laid the groundwork for the development of a versatile and indispensable class of biocides. The insights gained from these early studies continue to inform the development of new and improved antimicrobial agents, a testament to the enduring legacy of this remarkable scientific achievement.
References
- 1. Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. EP0236119B1 - Preservative compositions and uses thereof - Google Patents [patents.google.com]
- 4. US5028620A - Biocide composition - Google Patents [patents.google.com]
- 5. US4595691A - Synergistic biocide of 2-(thiocyanomethylthio) benzothiazole with a mixture of 5-chloro-2-methyl-4-isothiazolin-3-one and 2-methyl-4-isothiazolin-3-one - Google Patents [patents.google.com]
Methodological & Application
Application Notes & Protocols: Synthesis of N'-substituted 5-chloro-3-methylisothiazole-4-carboxylic acid hydrazide derivatives
Introduction: The Significance of the Isothiazole Scaffold
The isothiazole ring is a privileged heterocyclic motif in medicinal chemistry, integral to a wide array of biologically active compounds.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions have made it a cornerstone in the design of novel therapeutic agents.[2] Derivatives of isothiazole have demonstrated a broad spectrum of pharmacological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties.[1][3]
This guide focuses on a specific, promising subclass: N'-substituted 5-chloro-3-methylisothiazole-4-carboxylic acid hydrazides . The core structure combines the potent isothiazole ring with a hydrazide linker, a versatile functional group known for its role in forming stable Schiff bases and participating in drug-receptor interactions.[4][5] Recent studies have highlighted the significant antiproliferative activity of these compounds, particularly against various cancer cell lines, making their synthesis a topic of considerable interest for drug discovery programs.[5][6][7][8]
This document provides a detailed, experience-driven guide to the synthesis of these derivatives, moving from the foundational starting materials to the final substituted products. We will explore the causality behind procedural choices, offer practical insights for optimization, and provide step-by-step protocols for researchers in the field.
Overall Synthetic Strategy
The synthesis of the target N'-substituted hydrazide derivatives is a sequential process that begins with a readily available isothiazole precursor. The general workflow involves two primary transformations:
-
Formation of the Key Hydrazide Intermediate: The synthesis initiates with 5-chloro-3-methylisothiazole-4-carboxylic acid, which is converted into its corresponding hydrazide. This step is crucial as it installs the reactive hydrazide moiety required for subsequent derivatization.
-
Condensation to Form N'-substituted Derivatives: The core hydrazide intermediate is then reacted with a variety of carbonyl compounds (aldehydes or ketones) via a nucleophilic addition-elimination reaction. This step, forming a hydrazone (a type of Schiff base), allows for the introduction of diverse substituents, enabling the creation of a chemical library for structure-activity relationship (SAR) studies.
The overall synthetic pathway is depicted below.
Caption: High-level workflow for the synthesis of target derivatives.
Detailed Protocols and Methodologies
Part A: Synthesis of the Key Intermediate: 5-chloro-3-methylisothiazole-4-carbohydrazide (2)
The formation of the hydrazide intermediate (2) from the carboxylic acid (1) is the foundational step. While standard methods like esterification followed by hydrazinolysis exist, an efficient approach involves the activation of the carboxylic acid.[9][10] One reported method proceeds through an intermediate azide product.[6]
Principle of the Reaction: This transformation involves the activation of the carboxylic acid, making the carbonyl carbon more electrophilic. This is followed by a nucleophilic attack from hydrazine, which displaces the activating group to form the stable hydrazide product.
Protocol: Synthesis of 5-chloro-3-methylisothiazole-4-carbohydrazide (2)
-
Materials:
-
Step-by-Step Procedure:
-
Acid Activation (Example via Acid Chloride): In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and a reflux condenser (with a drying tube), suspend 5-chloro-3-methylisothiazole-4-carboxylic acid (1 equiv.) in anhydrous DCM.
-
Add thionyl chloride (1.5-2.0 equiv.) dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and then heat to reflux for 2-3 hours, or until the reaction is complete (monitor by TLC, observing the disappearance of the starting material).
-
Remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude acid chloride is typically used directly in the next step.
-
Hydrazinolysis: Dissolve the crude acid chloride in anhydrous THF and cool the flask to 0 °C in an ice bath.
-
Slowly add a solution of hydrazine hydrate (2.5 equiv.) in THF dropwise, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 4-6 hours.
-
Work-up and Purification: Quench the reaction by the slow addition of cold water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Crystallization: An efficient purification method involves crystallization from propan-2-ol.[7][11] The resulting crystals can be washed with cold methanol to yield the pure hydrazide product (2).[6][7]
-
-
Expert Insights & Troubleshooting:
-
Moisture is Critical: The acid activation step is highly sensitive to moisture. Ensure all glassware is thoroughly dried and use anhydrous solvents.
-
Alternative Activation: For sensitive substrates, coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (Hydroxybenzotriazole) can be a milder alternative to thionyl chloride.
-
Exothermic Reaction: The addition of hydrazine is exothermic. A slow, dropwise addition at low temperature is crucial to prevent side reactions.
-
Purity Check: The purity of the hydrazide intermediate is vital for the success of the next step. Confirm structure and purity using ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[6]
-
Part B: Synthesis of N'-substituted Derivatives (Hydrazones)
The final step involves the condensation of the key hydrazide intermediate with various aldehydes or ketones to form the target N'-substituted derivatives.[6] This reaction is a classic example of Schiff base formation.
Principle of the Reaction: The reaction proceeds via nucleophilic addition of the terminal nitrogen of the hydrazide to the electrophilic carbonyl carbon of the aldehyde or ketone.[6][8] This is followed by the elimination of a water molecule, typically under acidic or thermal conditions, to form the stable C=N double bond of the hydrazone.
Caption: Mechanism for hydrazone formation.
General Protocol: Synthesis of N'-[(E)-(substituted-phenyl)methylidene]-3-methylisothiazole-4-carbohydrazides
This protocol is adapted from established procedures.[6][11]
-
Materials:
-
5-chloro-3-methylisothiazole-4-carbohydrazide (2) (1.0 equiv.)
-
Substituted benzaldehyde (e.g., 3-chlorobenzaldehyde, 3-nitrobenzaldehyde, benzaldehyde) (1.0 equiv.)[6]
-
Ethanol (EtOH) as solvent
-
Methanol (for washing)
-
-
Step-by-Step Procedure:
-
In a round-bottom flask, create a stirred mixture of 5-chloro-3-methylisothiazole-4-carbohydrazide (2) and the corresponding aldehyde (1.0 equiv.) in ethanol.[6]
-
Heat the mixture at reflux (approximately 78 °C) for 4 hours.[6]
-
Reaction Monitoring: Track the progress of the reaction by Thin Layer Chromatography (TLC), using an appropriate mobile phase (e.g., chloroform:ethyl acetate, 9:1 or 7:3).[6]
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold methanol to remove any unreacted starting materials or impurities.[6][11]
-
Purification (if necessary): If the product is not sufficiently pure after washing, it can be further purified by recrystallization from a suitable solvent, such as acetonitrile.[6]
-
-
Expert Insights & Troubleshooting:
-
Catalyst: While often uncatalyzed, a few drops of glacial acetic acid can catalyze the reaction, especially for less reactive ketones.
-
Solvent Choice: Ethanol is a common and effective solvent. For less soluble starting materials, other alcohols or solvent systems may be explored.
-
Product Isolation: If the product does not precipitate upon cooling, the reaction mixture can be poured into cold water to induce precipitation.[11] Alternatively, the solvent can be removed under reduced pressure and the residue purified by column chromatography.
-
Stereochemistry: The C=N bond can exist as E/Z isomers. For most aldehyde-derived hydrazones, the E-isomer is thermodynamically more stable and is often the exclusive or major product.[6]
-
Data Summary and Characterization
Thorough characterization is essential to confirm the structure and purity of the synthesized derivatives. Standard analytical techniques include NMR, IR, and Mass Spectrometry.[6]
Table 1: Representative Synthesis Data
| Entry | Aldehyde Reactant | Yield (%) | Mobile Phase (TLC) | Ref. |
| 1 | 3-Chlorobenzaldehyde | 67% | Chloroform:Ethyl Acetate (9:1) | [6] |
| 2 | 3-Nitrobenzaldehyde | 53% | Chloroform:Ethyl Acetate (7:3) | [6] |
| 3 | Benzaldehyde | 50% | Chloroform:Ethyl Acetate (7:3) | [6] |
| 4 | 3-Methoxybenzaldehyde | 80% | Chloroform:Ethyl Acetate (7:3) | [11] |
| 5 | 2-Chlorobenzaldehyde | 62% | Chloroform:Ethyl Acetate (9:1) | [11] |
Expected Spectroscopic Data
-
¹H-NMR: Expect to see a characteristic singlet for the isothiazole methyl group (CH₃). The N=CH proton of the hydrazone will appear as a singlet in the downfield region. Aromatic protons will appear in their expected regions, and the NH proton will be a broad singlet.
-
¹³C-NMR: Key signals include the carbonyl carbon (C=O), the imine carbon (C=N), and the carbons of the isothiazole and substituted phenyl rings.[6]
-
IR Spectroscopy: Look for a strong C=O stretching band (amide) and a C=N stretching band. The N-H stretch will also be present.[6]
-
Mass Spectrometry (MS): This will be used to confirm the molecular weight of the final compound.[6]
Conclusion
The synthetic route detailed in this guide provides a reliable and adaptable framework for producing a diverse library of N'-substituted 5-chloro-3-methylisothiazole-4-carboxylic acid hydrazide derivatives. The two-step process, involving the formation of a key hydrazide intermediate followed by condensation with carbonyl compounds, is robust and has been successfully applied to generate compounds with significant biological activity.[6][8] By understanding the principles behind each step and adhering to careful experimental technique, researchers can efficiently synthesize these promising molecules for further investigation in drug discovery and development.
References
- 1. [Biological activity of the isothiazole derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. thieme-connect.com [thieme-connect.com]
- 3. Synthesis of isothiazole derivatives with potential biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The 5-hydrazino-3-methylisothiazole-4-carboxylic acid, its new 5-substituted derivatives and their antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. A new procedure for preparation of carboxylic acid hydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. osti.gov [osti.gov]
- 11. The N’-Substituted Derivatives of 5-Chloro-3-Methylisothiazole-4-Carboxylic Acid Hydrazide with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Use of 5-Chloro-3-methylisothiazole for Microbial Control in Mammalian Cell Culture
Introduction: The Double-Edged Sword of Biocides in Cell Culture
The integrity of cell culture experiments hinges on maintaining an aseptic environment. Microbial contamination, a persistent threat, can invalidate weeks or months of research by altering cellular physiology, depleting nutrients, and producing cytotoxic metabolites[1]. While robust aseptic technique is the first line of defense, biocidal agents are sometimes employed as a fail-safe. 5-Chloro-2-methyl-4-isothiazolin-3-one (CMIT), often found in combination with 2-methyl-4-isothiazolin-3-one (MIT), is a potent, broad-spectrum biocide used across various industries[2][3][4]. Its commercial mixture is widely known by the trade name Kathon™[2][4][5].
This document provides a comprehensive guide for the judicious use of CMIT-based biocides in mammalian cell culture. It is intended for researchers who have exhausted other contamination control measures and require a chemical intervention. We will delve into the mechanism of action, provide validated protocols for determining cell-line specific working concentrations, and discuss the critical safety and handling procedures necessary when working with this potent compound. The primary goal is to empower researchers to use this tool effectively while minimizing its potential to become an experimental artifact.
Section 1: Mechanism of Action - Rapid and Irreversible Inhibition
5-Chloro-2-methyl-4-isothiazolin-3-one belongs to the isothiazolinone class of biocides[4]. Its efficacy stems from a rapid, two-step mechanism that targets fundamental microbial metabolic pathways[5][6].
-
Rapid Metabolic Inhibition: Upon entering a microbial cell, the electron-deficient sulfur atom in the isothiazolinone ring readily reacts with nucleophilic groups, particularly the thiol groups (-SH) found in the cysteine residues of essential enzymes[3][7]. This leads to the formation of disulfide bonds, inactivating key dehydrogenase enzymes within the Krebs cycle and electron transport chain[5][6][8]. This action rapidly halts crucial cellular functions like respiration, ATP synthesis, and nutrient assimilation, leading to growth inhibition within minutes[6].
-
Irreversible Cell Damage & Death: Following the initial metabolic shock, prolonged contact over several hours leads to progressive and irreversible damage. The widespread disruption of thiol-containing proteins and the generation of free radicals culminate in cell death[5][6]. This dual-action mechanism is effective against a broad spectrum of gram-positive and gram-negative bacteria, as well as fungi and yeast[4][5][9].
Caption: Figure 1: Biocidal Mechanism of CMIT.
Section 2: Critical Health, Safety, and Handling
Isothiazolinones, including CMIT, are potent sensitizers and can cause severe skin burns, eye damage, and allergic skin reactions[4][10][11][12]. Strict adherence to safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety glasses or goggles when handling CMIT solutions[10][13].
-
Ventilation: Handle concentrated stock solutions in a certified chemical fume hood to avoid inhalation of vapors[10].
-
Storage: Store CMIT stock solutions in a cool, dark, and well-ventilated area, away from incompatible materials[11][12]. Ensure the container is tightly sealed[13].
-
Spill & Waste Disposal: In case of a spill, absorb with inert material and dispose of as hazardous waste. All liquid waste containing CMIT must be collected and disposed of according to your institution's hazardous chemical waste procedures. Do not pour down the drain[13][14].
-
First Aid:
-
Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing and wash before reuse. Seek medical attention if irritation or a rash occurs[10][13].
-
Eye Contact: Immediately rinse with water for several minutes, removing contact lenses if present. Continue rinsing and get immediate medical attention[10][13].
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Get emergency medical help immediately[10][13].
-
Section 3: Protocols for Application in Cell Culture
The successful use of CMIT in cell culture requires a balance between eradicating microbial contaminants and minimizing toxicity to the mammalian cells. The following protocols are designed to establish this balance empirically.
Protocol 3.1: Preparation of a 1.5% (15,000 ppm) CMIT/MIT Stock Solution
Commercial preparations of CMIT/MIT (e.g., Kathon™) are often supplied as a concentrated liquid, typically around 14% active ingredient[5]. However, for laboratory use, a lower, more manageable stock concentration is recommended.
Materials:
-
Commercial CMIT/MIT solution (e.g., 14% active ingredient)
-
Sterile, cell culture-grade water
-
Sterile conical tubes (15 mL and 50 mL)
-
Calibrated pipettes
Procedure:
-
In a chemical fume hood, prepare a 1:10 dilution of the commercial 14% solution. For example, add 1 mL of 14% CMIT/MIT to 9 mL of sterile water to yield a ~1.4-1.5% solution.
-
Mix thoroughly by gentle inversion.
-
Filter-sterilize the solution using a 0.22 µm syringe filter into a fresh, sterile conical tube.
-
Label the tube clearly: "CMIT/MIT STOCK - 1.5% (15,000 ppm) - HAZARDOUS " and include the preparation date.
-
Store at 2-8°C, protected from light[11].
Protocol 3.2: Determining the Optimal Working Concentration (Dose-Response Assay)
It is critical to determine the minimal inhibitory concentration (MIC) for microbes and the maximal tolerated concentration for your specific cell line. A dose-response (or cytotoxicity) assay is a non-negotiable step.
Objective: To identify the highest concentration of CMIT/MIT that does not significantly impact the viability of the mammalian cell line of interest after a standard exposure time (e.g., 48-72 hours).
Workflow:
Caption: Figure 2: Workflow for Dose-Response Assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed your mammalian cells in a 96-well plate at a density that will result in 70-80% confluency after 72-96 hours. Include wells for untreated controls and media-only blanks. Incubate for 24 hours to allow cells to attach.
-
Prepare Dilutions: From your 1.5% (15,000 ppm) stock, prepare a series of working dilutions in complete cell culture medium. A suggested starting range is 0.1 ppm to 10 ppm active ingredient.
-
Example Dilution Series (Final concentrations): 10, 5, 2.5, 1.25, 0.62, 0.31, 0.15, 0 ppm (control).
-
-
Cell Treatment: Carefully remove the old medium from the cells. Add 100 µL of the prepared CMIT/MIT-containing media to the corresponding wells. Add fresh medium to the untreated control wells.
-
Incubation: Incubate the plate for your desired exposure time, typically 48 to 72 hours.
-
Viability Assessment: Assess cell viability using a standard metabolic assay (e.g., MTT, XTT, resazurin (PrestoBlue/alamarBlue), or an ATP-based assay like CellTiter-Glo®). Follow the manufacturer’s protocol for the chosen assay.
-
Data Analysis:
-
Subtract the average absorbance/fluorescence of the media-only blank wells from all other readings.
-
Calculate the percent viability for each concentration relative to the untreated control:
-
% Viability = (Absorbance_Treated / Absorbance_Untreated_Control) * 100
-
-
Plot % Viability vs. CMIT/MIT concentration to determine the highest concentration that maintains >90-95% cell viability. This is your maximum recommended working concentration.
-
Section 4: Data Interpretation and Considerations
Example Cytotoxicity Data
The table below illustrates hypothetical data from a dose-response experiment on two different cell lines, highlighting the importance of empirical testing.
| CMIT/MIT Conc. (ppm) | % Viability (HEK293 Cells) | % Viability (HepG2 Cells) | Microscopic Observations |
| 10.0 | 5% | 12% | Massive cell death, debris |
| 5.0 | 25% | 40% | Significant rounding and detachment |
| 2.5 | 78% | 85% | Some stressed morphology, reduced density |
| 1.25 | 94% | 96% | Healthy morphology, comparable to control |
| 0.62 | 98% | 99% | Healthy morphology, comparable to control |
| 0 (Control) | 100% | 100% | Healthy, confluent monolayer |
From this data, a researcher might select a working concentration of ≤ 1.25 ppm for both cell lines as a starting point for contamination control.
Key Considerations & Limitations
-
Cell Line Variability: Different cell lines exhibit varying sensitivities to chemical agents[7]. A concentration safe for a robust line like HEK293 could be toxic to a more sensitive primary cell culture. Always perform a dose-response assay for each new cell line.
-
Sub-lethal Effects: Concentrations that do not cause outright cell death may still induce stress responses, alter gene expression, or activate specific signaling pathways (e.g., MAPK pathways)[7]. This can introduce significant non-obvious artifacts into your experiments.
-
Stability: Isothiazolinones can be less stable at higher pH (>9.0) or in the presence of nucleophiles like thiols (e.g., from glutathione or mercaptoethanol in media)[7]. This could reduce efficacy over time in culture.
-
Not a Substitute for Aseptic Technique: The use of biocides should be a last resort. It cannot compensate for poor laboratory practice. Continuous or prophylactic use is discouraged as it can mask underlying issues and lead to the development of resistant organisms.
References
- 1. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chempoint.com [chempoint.com]
- 3. researchgate.net [researchgate.net]
- 4. Methylchloroisothiazolinone - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. shop.sclubricants.com [shop.sclubricants.com]
- 7. Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 5-Chloro-2-methyl-3-isothiazolone - Active Ingredient >14%, CMI/MI 2.5 - 4.0 | 26172-55-4 | FC20025 [biosynth.com]
- 10. szabo-scandic.com [szabo-scandic.com]
- 11. chemotechnique.se [chemotechnique.se]
- 12. aeb-group.com [aeb-group.com]
- 13. echemi.com [echemi.com]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
Application Note: A Robust HPLC-MS/MS Method for the Quantitative Analysis of 5-Chloro-3-methyl-isothiazole
Abstract
This application note presents a highly selective and sensitive method for the quantitative determination of 5-Chloro-3-methyl-isothiazole (also known as 5-Chloro-2-methyl-4-isothiazolin-3-one, CMI) using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). CMI is a widely used biocide and preservative in numerous consumer and industrial products, including cosmetics, adhesives, and paints.[1][2][3] Due to its potential to be a skin sensitizer, regulatory bodies have established strict limits on its concentration, necessitating a reliable and precise analytical method for compliance and quality control.[2][4][5][6] The protocol detailed herein provides a complete workflow, from sample preparation to data analysis, and is validated according to the principles outlined in the ICH Q2(R1) guidelines to ensure trustworthiness and scientific integrity.[7][8][9]
Introduction and Scientific Rationale
This compound (CMI) is a potent antimicrobial agent effective against a broad spectrum of bacteria, fungi, and yeasts.[2][10] Its efficacy has led to its widespread use as a preservative in water-based formulations to prevent microbial degradation. However, the very reactivity that makes CMI an effective biocide also contributes to its potential as a contact allergen.[6] Consequently, its use is regulated in many product categories, requiring manufacturers to perform accurate quantification.
Traditional analytical methods like HPLC with UV detection can suffer from a lack of sensitivity and selectivity, especially in complex sample matrices like cosmetics or industrial adhesives.[11][12] HPLC-MS/MS overcomes these limitations by coupling the powerful separation capabilities of liquid chromatography with the specificity and sensitivity of tandem mass spectrometry. The method operates on the principle of Multiple Reaction Monitoring (MRM), where a specific precursor ion of the target analyte is selected, fragmented, and a resulting characteristic product ion is monitored.[1][2] This dual-level mass filtering provides exceptional selectivity, effectively eliminating matrix interferences and enabling accurate quantification at very low levels.
Experimental Workflow Overview
The analytical process follows a systematic and validated workflow to ensure data integrity from sample receipt to the final concentration report. The key stages involve sample extraction, chromatographic separation, and mass spectrometric detection.
Caption: Overall experimental workflow for CMI quantification.
Materials and Instrumentation
Reagents and Chemicals
-
This compound (CMI) certified reference standard (≥99% purity)
-
Methanol (LC-MS Grade)
-
Acetonitrile (LC-MS Grade)
-
Formic Acid (LC-MS Grade, ≥99%)
-
Deionized Water (Type I, 18.2 MΩ·cm)
Instrumentation
-
HPLC System: A system equipped with a binary pump, degasser, thermostatted column compartment, and autosampler.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Analytical Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is recommended for good peak shape and separation efficiency.[2]
Detailed Protocols
Protocol 1: Preparation of Standards and Quality Controls
Causality: The accuracy of the quantification is fundamentally dependent on the accuracy of the calibration standards. Preparing a fresh set of standards for each analytical run from a certified reference material ensures traceability and mitigates degradation issues.
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of CMI reference standard and dissolve it in 10 mL of methanol in a Class A volumetric flask.
-
Working Stock Solution (10 µg/mL): Dilute 100 µL of the Primary Stock Solution to 10 mL with methanol.
-
Calibration Standards (e.g., 1 - 100 ng/mL): Perform serial dilutions of the Working Stock Solution with a 50:50 methanol/water mixture to prepare a series of at least six calibration standards. A typical range could be 1, 5, 10, 25, 50, and 100 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples at three concentration levels (low, medium, high) from the Working Stock Solution. These should be prepared independently from the calibration standards to provide an unbiased assessment of accuracy.
Protocol 2: Sample Preparation
Causality: The goal of sample preparation is to efficiently extract CMI from the sample matrix while minimizing co-extractives that could interfere with the analysis or cause ion suppression in the mass spectrometer. Methanol is an effective solvent for extracting polar isothiazolinones from a variety of matrices.[1][12] Ultrasonication provides the energy to disrupt the sample matrix and enhance extraction efficiency.[2][11]
-
Sample Weighing: Accurately weigh approximately 0.2 g of the homogenized sample into a 15 mL polypropylene centrifuge tube.[1]
-
Extraction: Add 10 mL of methanol to the tube.
-
Vortex & Sonicate: Vortex the sample for 1 minute, followed by ultrasonication in a water bath for 30 minutes.[2][11]
-
Centrifugation: Centrifuge the sample at 10,000 rpm for 10 minutes to pellet solid material.[1][11]
-
Filtration & Dilution: Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.[1][2] If high concentrations are expected, perform a further dilution with 50:50 methanol/water to ensure the final concentration falls within the calibration range.
Protocol 3: HPLC-MS/MS Analysis
Causality: The chromatographic and mass spectrometric parameters are optimized to achieve a balance of speed, peak shape, and sensitivity. A gradient elution is used to effectively separate the analyte from early-eluting matrix components and ensure the column is cleaned before the next injection.[2] The MRM transitions are highly specific to the molecular structure and fragmentation pattern of CMI, forming the basis of the method's selectivity.
Caption: Logical flow of the HPLC-MS/MS analytical principle.
Table 1: HPLC Operating Conditions
| Parameter | Setting |
|---|---|
| Column | C18 Reversed-Phase (100 mm x 2.1 mm, 1.8 µm)[2] |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Methanol + 0.1% Formic Acid[1] |
| Flow Rate | 0.4 mL/min[2] |
| Injection Volume | 5 µL[2] |
| Column Temperature | 40 °C[11] |
| Gradient Program | 0-1.0 min (10% B), 1.0-5.0 min (10-95% B), 5.0-6.0 min (95% B), 6.1-8.0 min (10% B) |
Table 2: Mass Spectrometer Conditions
| Parameter | Setting |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive[2] |
| Ion Spray Voltage | +5500 V[2] |
| Source Temperature | 550 °C[2] |
| Curtain Gas (CUR) | 20 psi |
| Collision Gas (CAD) | Medium / 9 psi[2] |
| Nebulizer Gas (GS1) | 55 psi |
| Turbo Gas (GS2) | 55 psi |
| MRM Transition | Quantifier: 150.0 > 135.0, Qualifier: 150.0 > 109.0[10][13] |
| Dwell Time | 100 ms |
Data Analysis and Method Validation
The analytical method's performance must be rigorously validated to ensure it is fit for purpose. The validation follows the ICH Q2(R1) guidelines and establishes the method's reliability.[7][9][14]
Data Processing:
-
A calibration curve is constructed by plotting the peak area of CMI against the corresponding concentration of the calibration standards.
-
A linear regression with a 1/x weighting factor is typically applied.
-
The concentration of CMI in the unknown samples is calculated from this curve.
Table 3: Method Validation Parameters and Typical Acceptance Criteria
| Parameter | Description | Acceptance Criteria |
|---|---|---|
| Specificity | The ability to differentiate and quantify CMI in the presence of matrix components. | No significant interfering peaks at the retention time of CMI in blank matrix samples. |
| Linearity | The direct proportionality of the instrument response to the analyte concentration. | Correlation coefficient (r²) ≥ 0.995 over the defined range.[15] |
| Accuracy | The closeness of the measured value to the true value. | Mean recovery of 80-120% for spiked QC samples at three concentration levels.[2] |
| Precision (%RSD) | The degree of agreement among individual test results when the procedure is applied repeatedly. | Repeatability (Intra-day): ≤ 15% RSD. Intermediate Precision (Inter-day): ≤ 15% RSD.[1][16] |
| Limit of Quantification (LOQ) | The lowest concentration that can be measured with acceptable accuracy and precision. | Signal-to-noise ratio ≥ 10. Typically in the low ng/mL or mg/kg range.[1][15] |
| Limit of Detection (LOD) | The lowest concentration that can be reliably detected. | Signal-to-noise ratio ≥ 3.[1][15] |
Conclusion
The HPLC-MS/MS method described provides a robust, sensitive, and selective tool for the quantitative analysis of this compound in a variety of complex matrices. The detailed protocols for sample preparation and instrumental analysis, combined with a rigorous validation framework, ensure the generation of high-quality, reliable, and defensible data. This method is ideally suited for quality control laboratories, regulatory compliance testing, and research and development settings where accurate determination of CMI is critical.
References
- 1. Simultaneous Quantitative Analysis of Six Isothiazolinones in Water-Based Adhesive Used for Food Contact Materials by High-Performance Liquid Chromatography–Tandem Mass Spectrometry (HPLC–MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sciex.com [sciex.com]
- 3. Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Constructing a limit model and developing an HPLC-MS/MS analytical method for measuring isothiazolinone migration from children's sports protectors into sweat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification of Methylisothiazolinone and Methylchloroisothiazolinone Preservatives by High-Performance Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 8. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 9. database.ich.org [database.ich.org]
- 10. 5-Chloro-2-methyl-4-isothiazolin-3-one | C4H4ClNOS | CID 33344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Analytical Method Development of Benzisothiazolinone, a Biocide, Using LC–MS/MS and a Pharmacokinetic Application in Rat Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 14. starodub.nl [starodub.nl]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
Experimental protocol for cytotoxicity assays of 5-Chloro-3-methyl-isothiazole
An Application Guide to the In Vitro Cytotoxicity Assessment of 5-Chloro-2-methyl-4-isothiazolin-3-one (CMIT)
Authored by: Gemini, Senior Application Scientist
Abstract
5-Chloro-2-methyl-4-isothiazolin-3-one (CMIT), a principal active ingredient in many isothiazolinone-based biocides, is widely used for microbial control in industrial and consumer products.[1] Its potent antimicrobial efficacy, however, is paralleled by significant cytotoxic potential, including skin sensitization and the induction of cell death.[2][3] A thorough understanding of its cytotoxic profile is therefore critical for risk assessment and the development of safer formulations. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental protocols for evaluating the in vitro cytotoxicity of CMIT. We move beyond simple procedural lists to explain the causality behind methodological choices, grounding our protocols in the known biochemical mechanisms of isothiazolinones and authoritative standards such as ISO 10993-5.[4] The guide details a multi-parametric approach using three distinct assays—MTT, LDH, and Caspase-3/7—to build a holistic profile of CMIT's effects on cell viability, membrane integrity, and apoptosis.
Introduction: The Dual Nature of Isothiazolinones
Isothiazolinones are heterocyclic compounds renowned for their broad-spectrum antimicrobial properties.[5] The specific compound 5-Chloro-2-methyl-4-isothiazolin-3-one (CMIT), often combined with 2-methyl-4-isothiazolin-3-one (MIT), functions by inhibiting critical microbial metabolic pathways.[6]
Mechanism of Action: The biocidal and cytotoxic activity of CMIT stems from its electrophilic nature. The active sulphur moiety rapidly oxidizes thiol-containing residues, particularly the cysteine groups within the active sites of cellular enzymes.[1][7] This covalent modification disrupts essential processes like cellular respiration and energy production, leading to growth inhibition and, ultimately, cell death.[6] Research indicates that this process can trigger significant oxidative stress, culminating in either programmed cell death (apoptosis) at lower concentrations or cellular lysis (necrosis) at higher concentrations.[5][8] Given these complex cellular responses, a single cytotoxicity assay is insufficient to fully characterize the toxicological profile of CMIT.
This guide provides a validated framework for a multi-assay approach to generate a robust and reliable cytotoxicity profile for CMIT and related isothiazolinone compounds.
The Scientific Rationale: A Multi-Parametric Approach
To ensure a comprehensive and trustworthy assessment, we employ a battery of tests that probe different aspects of cellular health, in alignment with the principles outlined in ISO 10993-5: "Tests for in vitro cytotoxicity" .[9] This standard provides a scheme for testing that allows for the selection of the most appropriate methods based on the material being evaluated.[10] A reduction of cell viability by more than 30% is typically considered a cytotoxic effect.[11]
Our strategy is built on three pillars of cytotoxicity assessment:
-
Metabolic Competence (MTT Assay): This assay quantifies the metabolic activity of a cell population, serving as a primary indicator of overall cell viability and proliferation. It measures the activity of mitochondrial dehydrogenases, which are essential for cellular energy production. A reduction in MTT signal indicates mitochondrial dysfunction, a common outcome of CMIT's mechanism of action.
-
Membrane Integrity (LDH Assay): This assay measures the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme that leaks into the cell culture medium when the plasma membrane is compromised.[12] It is a direct marker of cytolysis or necrosis.[13][14] This is crucial for distinguishing between different modes of cell death induced by CMIT.[15]
-
Apoptosis Induction (Caspase-Glo® 3/7 Assay): Since isothiazolinones are known to induce apoptosis, it is vital to measure this specific pathway.[8][16] Caspases-3 and -7 are key executioner caspases in the apoptotic cascade. Their activation is a hallmark of programmed cell death. This assay provides a specific measure of apoptosis, complementing the broader viability data from the MTT and LDH assays.
The following diagram illustrates the overall experimental logic, from initial cell culture to the integration of multi-assay data.
References
- 1. atamankimya.com [atamankimya.com]
- 2. Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mddionline.com [mddionline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Mechanism of 5-chloro-2-methyl-4-isothiazolin-3-one (CMIT) in controlling microbial problems in aircraft fuel systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Involvement of oxidative stress in apoptosis induced by a mixture of isothiazolinones in normal human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. EVS-EN ISO 10993-5:2009+A11:2025 - EVS standard evs.ee | en [evs.ee]
- 10. nhiso.com [nhiso.com]
- 11. blog.johner-institute.com [blog.johner-institute.com]
- 12. biopioneerinc.com [biopioneerinc.com]
- 13. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 14. Cellular membrane integrity: Lactate Dehydrogenase assay [bio-protocol.org]
- 15. tiarisbiosciences.com [tiarisbiosciences.com]
- 16. Methylisothiazolinone induces apoptotic cell death via matrix metalloproteinase activation in human bronchial epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5-Chloro-3-methyl-isothiazole Derivatives in Anticancer Research
For: Researchers, scientists, and drug development professionals in oncology.
Introduction: The Emerging Potential of Isothiazole Scaffolds in Oncology
The landscape of anticancer drug discovery is in a perpetual state of evolution, with a continuous search for novel chemical entities that can offer improved efficacy, selectivity, and safety profiles. Within this context, heterocyclic compounds have emerged as a particularly fruitful area of investigation. The isothiazole nucleus, a five-membered aromatic heterocycle containing nitrogen and sulfur, represents a privileged scaffold in medicinal chemistry. While less explored than its thiazole isomers, isothiazole derivatives are gaining recognition for their diverse biological activities, including promising anticancer properties.
This guide focuses on the application of 5-Chloro-3-methyl-isothiazole derivatives in anticancer research. While research on the parent compound itself is limited, recent studies on its N'-substituted derivatives have demonstrated significant antiproliferative activity against various cancer cell lines, including leukemia, breast, and colon cancers[1][2][3]. These findings underscore the potential of the this compound core as a foundational structure for the development of novel anticancer agents. This document provides a comprehensive overview of the current understanding of these compounds, their potential mechanisms of action, and detailed protocols for their investigation in a research setting.
Part 1: Mechanistic Insights and Potential Signaling Pathways
The precise mechanism of action for this compound derivatives is still under active investigation. However, based on studies of the broader isothiazole class, several potential molecular targets and signaling pathways can be hypothesized.
Potential Molecular Targets of Isothiazole Derivatives:
-
Kinase Inhibition: Various isothiazole derivatives have been reported to inhibit key kinases involved in cancer cell proliferation and survival, such as MEK1 and MEK2, as well as checkpoint kinases (Chk1 and Chk2)[1].
-
Histone Deacetylase (HDAC) Inhibition: The isothiazole scaffold has been identified in compounds designed as HDAC inhibitors[4]. HDAC inhibitors represent a novel class of anticancer drugs that promote tumor cell death[4].
-
Tropomyosin Receptor Kinase A (TrkA) Inhibition: TrkA is another potential target for isothiazole derivatives[1].
-
Histone Acetyltransferase (HAT) Inhibition: The HAT enzyme Tip60 (KAT5), which is linked to malignancy, has been identified as a biological target for some isothiazole derivatives[1].
-
Lactate Dehydrogenase (LDH) Inhibition: Inhibition of LDH, an enzyme crucial for the altered metabolism of cancer cells, is another reported mechanism for thiazole and potentially isothiazole derivatives[5].
The following diagram illustrates a hypothetical signaling pathway that could be targeted by this compound derivatives, integrating some of the potential targets mentioned above.
Caption: Hypothetical signaling pathways potentially targeted by this compound derivatives.
Part 2: Experimental Protocols
The following protocols are designed to assess the anticancer activity of this compound derivatives. These are foundational assays that can be adapted and expanded upon based on initial findings.
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound derivatives on various cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell lines (e.g., MV4-11 leukemia, MCF-7 breast cancer, LoVo colon cancer)[1][3] and a non-cancerous cell line (e.g., MCF-10A)[1][3].
-
This compound derivative stock solution (e.g., 10 mM in DMSO).
-
Complete cell culture medium (specific to each cell line).
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
96-well plates.
-
Multichannel pipette.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the this compound derivative in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Data Presentation:
| Compound | Cell Line | IC50 (µg/mL)[1] |
| Derivative 3 | MV4-11 | < 15 |
| Derivative 3 | MCF-7 | < 15 |
| Derivative 3 | LoVo | < 15 |
| Derivative 3 | LoVo/DX | < 15 |
| Derivative 3 | MCF-10A | ~30 |
| Derivative 4 | MV4-11 | < 20 |
| Derivative 4 | MCF-7 | < 20 |
| Derivative 4 | LoVo | < 20 |
| Derivative 4 | LoVo/DX | < 20 |
| Derivative 4 | MCF-10A | ~40 |
Note: The data presented is illustrative and based on findings for N'-substituted derivatives of 5-chloro-3-methylisothiazole-4-carboxylic acid hydrazide[1].
Protocol 2: Apoptosis Induction Analysis by Flow Cytometry (Annexin V/PI Staining)
Objective: To determine if the cytotoxic effect of the this compound derivative is mediated through the induction of apoptosis.
Principle: Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.
Materials:
-
Cancer cell line of interest.
-
This compound derivative.
-
Annexin V-FITC/PI Apoptosis Detection Kit.
-
Binding Buffer.
-
Flow cytometer.
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the this compound derivative at its IC50 and 2x IC50 concentrations for 24-48 hours. Include a vehicle control.
-
Cell Harvesting: Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of Binding Buffer to each sample and analyze immediately by flow cytometry.
Data Analysis:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction.
Experimental Workflow Visualization
Caption: A generalized experimental workflow for the preclinical evaluation of this compound derivatives.
Part 3: Future Directions and Considerations
The initial findings for this compound derivatives are encouraging, but further research is necessary to fully elucidate their potential as anticancer agents. Key future directions include:
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound scaffold is required to identify derivatives with improved potency and selectivity.
-
Target Deconvolution: Unbiased screening approaches, such as proteomics and chemical proteomics, can be employed to identify the direct molecular targets of the most active compounds.
-
In Vivo Efficacy Studies: Promising lead compounds should be evaluated in animal models of cancer (e.g., xenograft models) to assess their in vivo efficacy and pharmacokinetic properties.
-
Combination Therapies: Investigating the synergistic effects of this compound derivatives with existing chemotherapeutic agents could lead to more effective treatment regimens.
Trustworthiness and Self-Validation:
The protocols described herein are standard, well-validated methods in cancer research. To ensure the trustworthiness of the results, it is crucial to include appropriate controls in every experiment, such as vehicle controls, positive controls (known anticancer drugs), and to test the compounds on non-cancerous cell lines to assess their selectivity. All experiments should be performed in triplicate and repeated to ensure reproducibility.
References
- 1. The N’-Substituted Derivatives of 5-Chloro-3-Methylisothiazole-4-Carboxylic Acid Hydrazide with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. books.rsc.org [books.rsc.org]
- 5. Thiazole Derivatives as Inhibitors for the Treatment of Cancer Cells Resistant - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: 5-Chloro-2-methyl-4-isothiazolin-3-one as a Preservative in Laboratory Reagents
For: Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Preservation in Reagent Integrity
Aqueous laboratory reagents are susceptible to microbial contamination, which can lead to the degradation of critical components, shifts in pH, and the introduction of interfering substances. Such contamination compromises experimental results, leading to a loss of time, resources, and confidence in scientific findings. The isothiazolinone class of biocides provides a robust solution for preserving the integrity of these reagents. Specifically, 5-Chloro-2-methyl-4-isothiazolin-3-one (CMIT), often used in combination with 2-methyl-4-isothiazolin-3-one (MIT), is a powerful, broad-spectrum antimicrobial agent effective at low concentrations against bacteria, fungi, and algae.[1][2][3] This document provides a comprehensive guide to the effective use of CMIT as a preservative in laboratory reagents, covering its mechanism of action, application guidelines, and validation protocols.
Mechanism of Action: A Two-Step Process of Microbial Inactivation
The antimicrobial efficacy of isothiazolinones like CMIT is attributed to a two-step mechanism of action.[4] The initial, rapid phase involves the inhibition of microbial growth and metabolism, which occurs within minutes of contact.[5] This is followed by a second, irreversible phase that leads to cell death over a period of hours.[5]
The core of this biocidal activity lies in the ability of the electron-deficient sulfur atom in the isothiazolinone ring to react with nucleophilic groups within the microbial cell.[5] Specifically, CMIT targets thiol groups found in the cysteine residues of essential enzymes and proteins, such as dehydrogenases.[4][6] This interaction leads to the formation of disulfide bonds, effectively inactivating these vital cellular components and disrupting key metabolic pathways, ultimately causing cell death.[5][7] The presence of a chlorine atom at the C-5 position of the isothiazolinone ring in CMIT enhances its reactivity towards these thiol groups.[5]
Applications in Laboratory Reagents
CMIT/MIT-based preservatives are suitable for a wide range of aqueous laboratory reagents, including buffers, enzyme solutions, antibody solutions, and diagnostic kits. Their high efficacy at low concentrations and broad-spectrum activity make them a versatile choice for preventing microbial contamination during storage and use.[1][8]
Recommended Use Levels
The optimal concentration of CMIT/MIT can vary depending on the specific reagent formulation, its susceptibility to contamination, and the expected storage conditions. However, a general starting point for many applications is in the range of 0.00075% to 0.0015% of the active ingredients (a 3:1 mixture of CMIT to MIT).[9] It is crucial to validate the effectiveness of the chosen concentration for each specific reagent matrix.
| Reagent Type | Typical Active Ingredient Concentration (CMIT/MIT 3:1) |
| General Purpose Buffers (e.g., PBS, Tris) | 0.00075% - 0.0015% |
| Enzyme and Protein Solutions | 0.0005% - 0.001% (Compatibility testing is critical) |
| Antibody Solutions | 0.0005% - 0.001% (Compatibility testing is critical) |
| Diagnostic Reagents | 0.001% - 0.0015% |
Note: These are starting recommendations. Empirical validation through preservative efficacy testing is mandatory for each new formulation.
Protocol for Preservative Efficacy Testing (Microbial Challenge Test)
To ensure the chosen preservative system is effective, a microbial challenge test must be performed.[10] This protocol is a self-validating system to confirm the antimicrobial activity within your specific reagent.
Objective:
To evaluate the effectiveness of the preservative system in a laboratory reagent by challenging it with a controlled inoculum of representative microorganisms.[10]
Materials:
-
Test reagent with the incorporated preservative.
-
Control reagent (same formulation without the preservative).
-
Cultures of challenge microorganisms (e.g., Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, Candida albicans, Aspergillus brasiliensis).[11]
-
Sterile saline or buffer for dilutions.
-
Appropriate culture media (e.g., Tryptic Soy Agar, Sabouraud Dextrose Agar).
-
Sterile inoculation loops, pipettes, and culture tubes.
-
Incubator.
Step-by-Step Methodology:
-
Preparation of Inoculum: Grow fresh cultures of the challenge microorganisms. Harvest the cells and suspend them in sterile saline to a standardized concentration (typically 1 x 10⁸ CFU/mL).
-
Inoculation: Inoculate a known volume of the test and control reagents with a small volume of the microbial suspension to achieve a final concentration of 1 x 10⁵ to 1 x 10⁶ CFU/mL. Ensure thorough mixing.
-
Incubation: Store the inoculated reagents at a specified temperature (e.g., 20-25°C) for a period of 28 days.
-
Sampling and Plating: At specified time points (e.g., Day 0, 7, 14, and 28), withdraw an aliquot from each reagent container. Perform serial dilutions in sterile saline and plate onto the appropriate culture media.
-
Enumeration: Incubate the plates under appropriate conditions and count the number of colony-forming units (CFUs).
-
Data Analysis: Calculate the log reduction in microbial concentration from the initial inoculum at each time point for both the test and control samples.
Acceptance Criteria:
The preservative is considered effective if there is a significant reduction in the microbial population in the test reagent compared to the control. Specific log reduction targets can be set based on regulatory guidelines or internal quality standards. For example, a common criterion for bacteria is a not less than 2.0 log reduction from the initial count at 14 days, and no increase from the 14-day count at 28 days. For yeast and mold, the criteria is often no increase from the initial calculated count at 14 and 28 days.[11]
Diagram of the Preservative Efficacy Testing Workflow
Caption: Workflow for Microbial Challenge Testing.
Stability and Compatibility Considerations
While CMIT/MIT is a robust preservative, its stability and efficacy can be influenced by the chemical environment of the reagent.
-
pH: Isothiazolinones are most stable in acidic to neutral pH ranges. Stability can decrease under alkaline conditions (pH > 8.5) and at elevated temperatures.[12][13]
-
Inactivating Agents: The antimicrobial activity of CMIT can be neutralized by the presence of strong nucleophiles, particularly thiols (e.g., glutathione, mercaptans) and some amines.[5][14] These compounds can open the isothiazolinone ring, rendering it inactive. It is imperative to assess the compatibility of the preservative with all components in the reagent formulation.
-
Oxidizing and Reducing Agents: Strong oxidizing agents (e.g., chlorine, chromic acid) and reducing agents can also degrade isothiazolinones and should be avoided.[14][15]
| Parameter | Compatibility/Stability Note |
| pH | Optimal stability below pH 8.5.[13] |
| Temperature | Avoid prolonged exposure to high temperatures.[12] |
| Thiols (e.g., DTT, β-mercaptoethanol) | Incompatible; will inactivate the preservative.[5] |
| Amines | Potential for inactivation, compatibility testing required.[14] |
| Strong Oxidizing/Reducing Agents | Incompatible; can cause degradation.[14] |
Troubleshooting Logic for Preservative Failure
Caption: Troubleshooting Preservative Inefficacy.
Safety and Handling
5-Chloro-2-methyl-4-isothiazolin-3-one is a skin sensitizer and can cause allergic contact dermatitis.[15][16][17] It is also corrosive and can cause severe skin burns and eye damage.[18][19] Always handle concentrated solutions of this preservative with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[14][20] Ensure work is conducted in a well-ventilated area.[14] Refer to the manufacturer's Safety Data Sheet (SDS) for complete handling and disposal information.[14][15][20]
Conclusion
5-Chloro-2-methyl-4-isothiazolin-3-one, typically in combination with MIT, is a highly effective preservative for a wide array of laboratory reagents. Its broad-spectrum antimicrobial activity at low concentrations helps ensure reagent integrity and the reliability of experimental data. Successful implementation requires a thorough understanding of its mechanism, careful consideration of formulation compatibility, and rigorous validation through preservative efficacy testing. By following the protocols and guidelines outlined in this document, researchers can confidently protect their reagents from microbial contamination.
References
- 1. Isothiazolinone - Chemtex Speciality Limited [chemtexltd.com]
- 2. atamankimya.com [atamankimya.com]
- 3. 5-Chloro-2-methyl-4-isothiazolin-3-one | C4H4ClNOS | CID 33344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isothiazolinone - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. ataman-chemicals.com [ataman-chemicals.com]
- 9. echemi.com [echemi.com]
- 10. contractlaboratory.com [contractlaboratory.com]
- 11. microchemlab.com [microchemlab.com]
- 12. Isothiazolinones as preservatives: physicochemical characteristics, biological activity, and safety assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scribd.com [scribd.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. multimedia.3m.com [multimedia.3m.com]
- 16. Kathon CG: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Application of 5-chloro-2-methyl-4-isothiazolin-3-one_Chemicalbook [chemicalbook.com]
- 18. scribd.com [scribd.com]
- 19. cdn.caymanchem.com [cdn.caymanchem.com]
- 20. chemos.de [chemos.de]
Spectroscopic Analysis of 5-Chloro-3-methyl-isothiazole Derivatives: A Guide to NMR and MS Characterization
An Application Guide for Researchers
Introduction
The isothiazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant biological activity.[1] Derivatives of 5-chloro-3-methyl-isothiazole, in particular, are key intermediates in the synthesis of novel therapeutic agents, including those with potential antiproliferative properties.[2] The precise substitution pattern on the isothiazole ring is critical to a compound's function, necessitating unambiguous structural characterization.
This application note provides a detailed guide for the spectroscopic analysis of this compound and its derivatives using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). As a senior application scientist, this guide moves beyond simple protocols to explain the causality behind experimental choices, ensuring that researchers, scientists, and drug development professionals can confidently elucidate and validate their molecular structures.
Part 1: Nuclear Magnetic Resonance (NMR) Analysis
NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the carbon-hydrogen framework. For isothiazole derivatives, ¹H and ¹³C NMR are indispensable for confirming the substitution pattern and overall structure.
Protocol 1: NMR Sample Preparation
The quality of NMR data is directly dependent on proper sample preparation. The goal is to obtain a clear, homogeneous solution free of particulate matter.
Materials:
-
5-10 mg of the this compound derivative
-
0.6 - 0.7 mL of an appropriate deuterated solvent (e.g., Chloroform-d, DMSO-d₆, Acetone-d₆)
-
NMR tube (5 mm)
-
Pipette
-
Filter (e.g., glass wool or a syringe filter)
Step-by-Step Methodology:
-
Solvent Selection: The choice of solvent is critical. Chloroform-d (CDCl₃) is a common first choice due to its ability to dissolve a wide range of organic compounds. However, heterocyclic compounds can sometimes exhibit poor solubility.[3] In such cases, DMSO-d₆ is an excellent universal solvent, though its water peak can sometimes obscure signals.[4] Acetone-d₆ is another viable alternative.[5]
-
Dissolution: Weigh approximately 5-10 mg of the purified compound directly into a clean, dry vial. Add 0.6-0.7 mL of the chosen deuterated solvent.
-
Homogenization: Gently vortex or sonicate the vial to ensure the sample is fully dissolved. A clear, particle-free solution is required.
-
Filtration & Transfer: If any solid particles remain, filter the solution. A simple method is to push a small plug of glass wool to the bottom of a Pasteur pipette and transfer the solution through it directly into the NMR tube.
-
Analysis: The sample is now ready for analysis. Standard experiments include ¹H, ¹³C, and 2D correlation experiments like COSY and HSQC if further structural confirmation is needed.
Expected NMR Spectra for this compound
The parent structure provides a foundational spectrum from which the spectra of more complex derivatives can be interpreted.
¹H NMR Analysis: The structure contains two distinct proton environments: the methyl group protons and the single proton on the isothiazole ring.
-
Methyl Group (C3-CH₃): This will appear as a sharp singlet, typically in the range of δ 2.3-2.7 ppm.
-
Ring Proton (H4): This will appear as a singlet (no adjacent protons to couple with) further downfield, influenced by the electronegativity of the adjacent sulfur and nitrogen atoms.
¹³C NMR Analysis: The molecule has four distinct carbon signals.
-
Methyl Carbon (C3-CH₃): This will be the most upfield signal, typically δ 15-25 ppm.
-
Ring Carbons (C3, C4, C5): These carbons will appear in the aromatic/heteroaromatic region (δ 110-160 ppm). The carbon attached to the chlorine (C5) and the carbon bonded to nitrogen (C3) are expected to be the most downfield.
Data Summary Table: this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| ¹H | |||
| -CH₃ | ~2.5 | Singlet | Integral of 3H. |
| H4 | ~7.0 - 7.5 | Singlet | Integral of 1H. Position is sensitive to substituents. |
| ¹³C | |||
| -CH₃ | ~20 | Quartet (in ¹H coupled) | |
| C4 | ~120 | Doublet (in ¹H coupled) | |
| C5 | ~145 | Singlet | Broadened by the quadrupolar effect of Chlorine. |
| C3 | ~155 | Singlet |
Note: These are estimated values. Actual shifts can vary based on solvent and concentration.[8]
Part 2: Mass Spectrometry (MS) Analysis
Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers valuable clues about its structure and connectivity.
Protocol 2: MS Sample Preparation (for ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique suitable for the polar heterocyclic compounds common in drug discovery.
Materials:
-
~1 mg of the this compound derivative
-
High-purity volatile solvent (e.g., Methanol, Acetonitrile)[9]
-
Micropipettes
Step-by-Step Methodology:
-
Stock Solution: Prepare a stock solution of your compound at a concentration of approximately 1 mg/mL in a suitable organic solvent like methanol or acetonitrile.[10]
-
Dilution: Take 100 µL of the stock solution and dilute it with 1 mL of the same solvent to reach a final concentration of ~100 µg/mL.[10] For high-sensitivity instruments, a concentration of 1-10 µg/mL may be sufficient.
-
Purity Check: Ensure the sample is free from non-volatile salts (e.g., NaCl, K₃PO₄) as they are incompatible with ESI and can suppress the analyte signal.[11] If salts are present, a cleanup step like solid-phase extraction (SPE) may be necessary.[12][13]
-
Transfer: Transfer the final diluted solution to a 2 mL autosampler vial. Ensure there is no precipitate; if so, the sample must be filtered to prevent instrument blockages.[10]
-
Analysis: The sample is ready for injection. A typical analysis involves a full scan in positive ion mode to identify the protonated molecule [M+H]⁺.
Expected Mass Spectrum for this compound
Molecular Formula: C₄H₄ClNS Exact Mass: 132.9753[14]
Molecular Ion Peak & Isotopic Pattern: The most critical diagnostic feature will be the isotopic pattern of the molecular ion peak due to the presence of chlorine.[15]
-
Chlorine Isotopes: Chlorine has two stable isotopes, ³⁵Cl (~75.8% abundance) and ³⁷Cl (~24.2% abundance).
-
Expected Peaks: This results in two peaks for the molecular ion:
-
M⁺: at m/z ≈ 133 (for the molecule with ³⁵Cl)
-
M+2⁺: at m/z ≈ 135 (for the molecule with ³⁷Cl)
-
-
Intensity Ratio: The relative intensity of the M⁺ to M+2⁺ peak will be approximately 3:1, a hallmark signature of a monochlorinated compound.[16]
Expected Fragmentation Pattern: Electron ionization (EI) or collision-induced dissociation (CID) will cause the molecular ion to fragment in predictable ways.
| m/z (Fragment Ion) | Proposed Identity | Notes |
| 133 / 135 | [M]⁺ | Molecular ion with characteristic 3:1 chlorine isotope pattern. |
| 98 | [M - Cl]⁺ | Loss of a chlorine radical. A common fragmentation for halogenated compounds.[15] |
| 99 | [C₄H₅NS]⁺ | This corresponds to the parent 3-methylisothiazole radical cation, potentially from loss of Cl.[17] |
| 72 | [C₃H₂NS]⁺ | Further fragmentation of the ring. |
Note: The NIST WebBook provides mass spectral data for the related compound 3-methylisothiazole, which can serve as a reference for the fragmentation of the core ring structure.[17][18]
Part 3: Integrated Spectroscopic Workflow
Neither NMR nor MS alone is sufficient for unambiguous structure determination. A synergistic approach is required, where NMR defines the C-H framework and MS confirms the molecular formula and provides connectivity clues.
Workflow for Structural Confirmation
The following diagram illustrates the logical flow from sample analysis to final structure validation.
Caption: Integrated workflow for structural confirmation.
-
Propose Structure (NMR): The ¹H and ¹³C NMR data provide the initial structural hypothesis, defining the number of protons and carbons and their local environments.
-
Validate Formula (MS): High-resolution MS confirms the elemental composition, and the isotopic pattern validates the presence of key atoms like chlorine.
-
Confirm Connectivity (MS/MS): The fragmentation pattern from MS/MS must be consistent with the proposed structure from NMR. For example, the observation of a neutral loss corresponding to a substituent identified in the NMR spectrum strongly supports the proposed connectivity.
-
Final Confirmation: When the NMR and MS data are mutually consistent, the structure is confirmed with a high degree of confidence.
References
- 1. researchgate.net [researchgate.net]
- 2. The N’-Substituted Derivatives of 5-Chloro-3-Methylisothiazole-4-Carboxylic Acid Hydrazide with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 4. researchgate.net [researchgate.net]
- 5. spectrabase.com [spectrabase.com]
- 6. Temperature and Solvent Effects on Nmr Chemical Shifts of Some Nitrogen and Sulphur Heterocycles – Oriental Journal of Chemistry [orientjchem.org]
- 7. scielo.br [scielo.br]
- 8. web.pdx.edu [web.pdx.edu]
- 9. How to Prepare Sample for Mass Spectrometry? | MtoZ Biolabs [mtoz-biolabs.com]
- 10. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 11. Sample Preparation | Harvard Center for Mass Spectrometry [massspec.fas.harvard.edu]
- 12. organomation.com [organomation.com]
- 13. Sample preparation GC-MS [scioninstruments.com]
- 14. This compound | 20067-16-7 | VAA06716 [biosynth.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. chemconnections.org [chemconnections.org]
- 17. Isothiazole, 3-methyl- [webbook.nist.gov]
- 18. Isothiazole, 3-methyl- [webbook.nist.gov]
Application Note: Utilizing 5-Chloro-3-methyl-isothiazole as a Covalent Probe for Protein-Thiol Interactions
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Senior Application Scientist Note: The study of protein-thiol interactions is fundamental to understanding cellular signaling, redox biology, and the mechanism of covalent drugs. Cysteine residues, with their nucleophilic thiol side chains, are frequent targets of post-translational modifications and electrophilic small molecules. Identifying and characterizing these interactions requires robust chemical tools.
This guide introduces 5-Chloro-3-methyl-isothiazole as a potential covalent probe for labeling and studying protein thiols. While its application in this specific context is an emerging area, its chemical structure—an electron-deficient heterocyclic ring activated by a halogen leaving group—suggests a predictable reactivity profile. This document provides the theoretical framework, mechanistic rationale, and detailed, self-validating protocols to enable researchers to effectively employ this reagent. The principles and methods described herein are grounded in established practices of chemical biology and proteomics, providing a solid foundation for exploring the utility of this compound in your research.
Part 1: The Chemistry of this compound and Thiol Interactions
Physicochemical Properties
A clear understanding of the reagent's properties is the first step in experimental design.
| Property | Value | Source(s) |
| CAS Number | 20067-16-7 | [1][2] |
| Molecular Formula | C₄H₄ClNS | [1] |
| Molecular Weight | 133.60 g/mol | [2] |
| Appearance | Colorless Liquid | |
| Purity | Typically ≥96% | [2] |
| SMILES | CC1=NSC(=C1)Cl | [2] |
| InChI Key | XWGRBRWIOZDBMN-UHFFFAOYSA-N |
Proposed Mechanism of Action: Nucleophilic Aromatic Substitution (SNAr)
Unlike isothiazolinones (e.g., Kathon™ biocides) which typically react via cleavage of the S-N bond, the reactivity of this compound with thiols is predicted to proceed through a Nucleophilic Aromatic Substitution (SNAr) mechanism. This is analogous to the reactivity of other 3-chloro-substituted thiadiazoles, which are efficient and selective thiol modifiers.[3]
Causality of the Reaction:
-
Thiol Deprotonation: The reaction is initiated by the deprotonation of the cysteine residue's thiol group (-SH) to the more nucleophilic thiolate anion (-S⁻). This step is highly dependent on the pH of the medium and the pKa of the specific cysteine thiol (typically ~8.5, but can be much lower in specific protein microenvironments).
-
Nucleophilic Attack: The thiolate anion attacks the electron-deficient C5 carbon of the isothiazole ring. The ring's heteroatoms (N and S) and the chloro-substituent withdraw electron density, making this position susceptible to nucleophilic attack.
-
Chloride Displacement: The chloride ion, a good leaving group, is displaced, resulting in the formation of a stable thioether bond between the protein and the 3-methyl-isothiazole moiety.
This reaction results in a specific mass addition to the cysteine residue, which is readily detectable by mass spectrometry.
-
Mass of Reagent: 133.0011 Da (for C₄H₄³⁵ClNS)
-
Mass of Leaving Group (Cl): 34.9688 Da
-
Net Mass Adduct: 133.0011 - 34.9688 = 98.0323 Da
Caption: Proposed SNAr mechanism for thiol modification.
Selectivity and Reactivity Considerations
-
pH Dependence: The reaction rate is highly dependent on pH. Higher pH (e.g., 7.5-8.5) favors the formation of the reactive thiolate, accelerating the reaction. However, very high pH can lead to non-specific reactions or protein denaturation.
-
Cysteine Specificity: Thiols are significantly more nucleophilic than other amino acid side chains (e.g., lysine, histidine) at physiological pH.[4] While cross-reactivity is possible at high concentrations or elevated pH, this compound is expected to exhibit strong preference for cysteine residues.
-
Steric Hindrance: The accessibility of the cysteine residue on the protein surface will be a major determinant of reactivity. Buried thiols may only react under denaturing conditions.
Part 2: Application Protocols for Studying Protein-Thiol Interactions
These protocols are designed as starting points and must be optimized for the specific protein or biological system under investigation.
Protocol 1: Determination of Optimal Labeling Conditions
Trustworthiness Principle: This protocol is designed to establish the empirical conditions for effective labeling, ensuring that subsequent experiments are conducted with validated parameters. The primary readout is mass spectrometry, which provides unambiguous confirmation of covalent adduction.
Materials:
-
Purified protein of interest (e.g., 1 mg/mL solution)
-
This compound (CMIT) stock solution (e.g., 100 mM in DMSO)
-
Reaction Buffer: 50 mM HEPES or Tris, pH 8.0
-
Quenching Solution: 100 mM Dithiothreitol (DTT) or Glutathione (GSH) in Reaction Buffer
-
Denaturant (optional): 6 M Guanidine HCl or 1% SDS
Procedure:
-
Protein Preparation: If the protein has disulfide bonds that need to be labeled, reduce it first with 5 mM TCEP for 30 minutes at room temperature. Remove the reducing agent using a desalting column (e.g., Zeba™ Spin Desalting Columns).
-
Reaction Setup: In separate microcentrifuge tubes, set up reactions by adding the protein solution to the Reaction Buffer to a final concentration of 10-20 µM. If investigating buried thiols, include a denaturant in the buffer.[5]
-
Concentration Titration: Add varying final concentrations of CMIT to the protein solutions (e.g., 10, 50, 100, 250, 500 µM). Include a DMSO-only vehicle control.
-
Time Course: Incubate the reactions at room temperature. At various time points (e.g., 15, 30, 60, 120 minutes), take an aliquot from each reaction tube.
-
Quenching: Immediately quench the reaction in the aliquot by adding the Quenching Solution to a final concentration of 10-20 mM DTT/GSH. This will consume any unreacted CMIT.
-
Sample Preparation for MS: For each quenched time point, prepare the sample for intact protein mass analysis by LC-MS. This may involve buffer exchange or simple dilution.
-
Data Analysis: Analyze the deconvoluted mass spectra. Look for a decrease in the intensity of the unmodified protein's mass peak and a corresponding increase in a new peak with a mass shift of +98.03 Da (or multiples thereof, if multiple cysteines are labeled).
-
Optimization: Determine the minimal concentration and incubation time required to achieve the desired level of labeling. This condition will be used for subsequent experiments.
Protocol 2: Covalent Labeling for Mass Spectrometry-Based Site Identification
Expertise Principle: This workflow uses a bottom-up proteomics approach to pinpoint the exact cysteine residue(s) modified by CMIT. The use of alkylating agents to block free thiols after the initial reaction is a standard and critical step to prevent disulfide scrambling during sample processing.
Caption: Workflow for identifying CMIT modification sites.
Procedure:
-
Labeling: Label your protein of interest or complex protein mixture (e.g., cell lysate) using the optimal conditions determined in Protocol 1.
-
Quenching and Denaturation: Quench the reaction with excess DTT. Denature the proteins by adding urea to 8 M or SDS to 1%.
-
Reduction and Alkylation: Reduce all remaining disulfide bonds with 10 mM DTT for 1 hour at 37 °C. Alkylate all free thiols (including those just reduced) by adding iodoacetamide (IAM) to 25 mM and incubating for 30 minutes in the dark. This prevents the newly reduced thiols from re-forming disulfides and ensures they are distinguishable from the CMIT-modified sites.
-
Sample Cleanup: Remove urea and detergents, typically by acetone or TCA precipitation, followed by resuspension in a digestion buffer (e.g., 50 mM Ammonium Bicarbonate).
-
Digestion: Digest the proteins into peptides using a protease like trypsin (typically a 1:50 enzyme:protein ratio) overnight at 37 °C.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture using a high-resolution mass spectrometer.
-
Database Search: Search the acquired MS/MS data against the relevant protein database. Crucially, specify a variable modification on cysteine of +98.0323 Da . The search results will identify the specific peptide sequences—and thus the exact cysteine residues—that were modified by this compound.
Protocol 3: Competitive Labeling for Chemoproteomic Target Identification
Application: This protocol is used to identify the protein targets of a non-covalent small molecule inhibitor by observing how it "protects" specific cysteines from being labeled by CMIT.
Procedure:
-
Setup: Prepare two identical samples of a complex proteome (e.g., cell lysate).
-
Pre-incubation: To one sample, add your non-covalent compound of interest ("Inhibitor"). To the other, add a vehicle control (e.g., DMSO). Incubate for 30-60 minutes to allow the inhibitor to bind to its targets.
-
CMIT Labeling: Add CMIT to both samples to label all accessible, non-inhibitor-bound cysteine thiols. Use a concentration that gives substantial but not complete labeling to maximize the competitive window.
-
Analysis: Process both samples for quantitative proteomic analysis as described in Protocol 2. A label-free quantification (LFQ) or stable isotope labeling (e.g., SILAC) approach can be used.
-
Data Interpretation: Identify peptides where the CMIT modification (+98.03 Da) is significantly less abundant in the "Inhibitor" sample compared to the vehicle control. The cysteine residues on these peptides are likely at or near the binding site of your compound of interest.
Part 3: Data Analysis and Interpretation
Mass Spectrometry Data
-
Intact Mass Analysis: The primary evidence of labeling is a mass increase of 98.03 Da per modification. A heterogeneous population of singly, doubly, and triply labeled proteins may be observed.
-
Peptide MS/MS Analysis: The MS/MS spectrum of a modified peptide will contain fragment ions (b- and y-ions) that allow for the localization of the +98.03 Da modification to a specific cysteine residue.
Essential Controls for Validating Results
-
Vehicle Control: Always include a DMSO-only control to ensure that observed effects are due to the compound and not the solvent.
-
Quenching Control: A reaction quenched with DTT at t=0 should show no labeling, confirming the reaction is not instantaneous and is effectively stopped.
-
Irreversibility Check: For enzyme inhibition studies, demonstrate that activity does not recover after removal of the unbound compound by dialysis or gel filtration. This confirms a covalent, irreversible modification.
Part 4: Safety and Handling
Isothiazole derivatives can be irritants and sensitizers. Always handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated area or a chemical fume hood. Consult the Safety Data Sheet (SDS) from the supplier before use.
References
- 1. This compound | 20067-16-7 | VAA06716 [biosynth.com]
- 2. chemscene.com [chemscene.com]
- 3. 3‐Chloro‐5‐Substituted‐1,2,4‐Thiadiazoles (TDZs) as Selective and Efficient Protein Thiol Modifiers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 5. Mass Spectrometry in Studies of Protein Thiol Chemistry and Signaling: Opportunities and Caveats - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Cell-Based Assays for Evaluating the Efficacy of 5-Chloro-3-methyl-isothiazole
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of cell-based assays to evaluate the efficacy of 5-Chloro-3-methyl-isothiazole (CMIT). As a widely utilized biocide, a thorough understanding of its cellular effects is paramount for its effective application and for assessing its potential toxicity. This guide moves beyond a simple recitation of protocols to provide the underlying scientific rationale for experimental design, ensuring data integrity and reproducibility. We will delve into key assays for assessing cytotoxicity, antimicrobial activity, and mechanisms of action, supported by detailed, step-by-step protocols and illustrative diagrams.
Introduction to this compound (CMIT)
This compound is a potent antimicrobial agent and a key active ingredient in many commercial biocides, often formulated in combination with 2-methyl-4-isothiazolin-3-one (MIT).[1][2] This combination is extensively used in industrial water treatment, personal care products, cosmetics, paints, and coatings to prevent microbial contamination.[1]
The antimicrobial efficacy of isothiazolinones like CMIT stems from their ability to rapidly disrupt essential cellular processes.[3][4] The primary mechanism of action involves a two-step process: an initial rapid inhibition of microbial growth and metabolism, followed by irreversible cell damage leading to cell death.[3][4] CMIT achieves this by targeting and inhibiting key dehydrogenase enzymes within metabolic pathways such as the Krebs cycle.[4] The electrophilic nature of the isothiazolinone ring allows it to react with thiol groups (-SH) in critical proteins and enzymes, leading to the disruption of cellular respiration and energy generation.[4][5] Given its broad-spectrum activity against bacteria, fungi, and algae, it is crucial to employ robust cell-based assays to characterize its efficacy and evaluate potential off-target cytotoxic effects.[2][6]
Core Principles of Assay Design & Validation
The foundation of a reliable efficacy evaluation lies in a well-designed and validated assay system. Key considerations include:
-
Cell Line Selection: The choice of cell line is dictated by the research question. For antimicrobial efficacy, relevant bacterial strains (e.g., Escherichia coli, Staphylococcus aureus) or fungal species are used. For cytotoxicity assessment, human-derived cell lines such as HaCaT (keratinocytes), A549 (lung epithelial cells), or MLE-12 (mouse alveolar cells) are commonly employed to model potential human exposure scenarios.[7]
-
Controls are Critical: Every experiment must include both negative (vehicle) and positive controls. The negative control establishes the baseline response, while a positive control (a compound with a known, potent effect) validates that the assay system is performing as expected.
-
Dose-Response Relationship: The effects of CMIT are concentration-dependent. Therefore, generating a dose-response curve using serial dilutions is essential for determining key parameters like the half-maximal inhibitory concentration (IC50) for cytotoxicity or the minimum inhibitory concentration (MIC) for antimicrobial activity.
Experimental Workflows: A Visual Overview
The following diagram illustrates a typical workflow for the comprehensive evaluation of CMIT, from initial preparation to multi-parametric analysis of its cellular effects.
Caption: General experimental workflow for CMIT evaluation.
Protocols for Assessing Cytotoxicity
Evaluating the potential cytotoxic effects of CMIT on mammalian cells is crucial for risk assessment, particularly for its use in products with direct human contact.
MTT Assay for Cell Viability
Principle: This colorimetric assay is a standard method for assessing cell viability. It measures the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product by mitochondrial dehydrogenases in metabolically active cells.[8][9] The amount of formazan produced is directly proportional to the number of viable cells.[9]
Protocol:
-
Cell Seeding: Plate mammalian cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of CMIT in the appropriate cell culture medium. Remove the existing medium and add 100 µL of the CMIT dilutions to the wells. Include vehicle-only controls. Incubate for a predetermined exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following incubation, add 10 µL of a 5 mg/mL MTT solution in PBS to each well.[10]
-
Incubation: Incubate the plate for 1 to 4 hours at 37°C, allowing the formazan crystals to form.[10]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 16% SDS and 40% DMF in 2% glacial acetic acid) to each well to dissolve the purple crystals.[10]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control wells. Plot the dose-response curve to determine the IC50 value.
Protocols for Evaluating Antimicrobial Efficacy
The primary application of CMIT is its antimicrobial activity. The following assays are fundamental for quantifying this effect.
Minimum Inhibitory Concentration (MIC) Assay
Principle: The MIC is defined as the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after a specified incubation period.[11] The broth microdilution method is a common and efficient way to determine the MIC.
Protocol:
-
Inoculum Preparation: Prepare a standardized suspension of the target microorganism (e.g., E. coli) in a suitable broth (e.g., Mueller-Hinton Broth) to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.[11]
-
Serial Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of CMIT in the broth medium.
-
Inoculation: Add 5 µL of the prepared inoculum to each well containing the CMIT dilutions.[11] Include a positive control well (broth with inoculum, no CMIT) and a negative control well (broth only).
-
Incubation: Incubate the plate at 37°C for 16-24 hours.[11]
-
MIC Determination: The MIC is the lowest concentration of CMIT in which no visible turbidity (bacterial growth) is observed.[11] For example, the MIC of CMIT for E. coli K-12 has been reported to be 1.6 mg/L.[12]
Mechanistic Insights: Investigating Apoptosis
To understand the mode of cell death induced by CMIT in mammalian cells, it is useful to distinguish between apoptosis (programmed cell death) and necrosis.
Annexin V/Propidium Iodide (PI) Staining
Principle: In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that binds with high affinity to exposed PS.[13] Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by cells with an intact plasma membrane.[14] By using a fluorescently labeled Annexin V in conjunction with PI, flow cytometry can differentiate between live cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic or necrotic cells (Annexin V+/PI+).
Protocol:
-
Cell Treatment: Treat cells with various concentrations of CMIT for the desired time period.
-
Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS, and centrifuge.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer and analyze the cells immediately by flow cytometry.
Data Summary and Interpretation
The following table presents a hypothetical summary of results that could be obtained from the assays described.
| Assay | Cell/Organism | Endpoint | Result (Example) | Interpretation |
| MTT Assay | MLE-12 cells | IC50 | 25 µM | CMIT demonstrates significant cytotoxicity to mouse lung epithelial cells.[7] |
| MIC Assay | E. coli | MIC | 1.6 mg/L | CMIT is a highly effective inhibitor of E. coli growth.[12] |
| Annexin V/PI Staining | MLE-12 cells | Apoptosis/Necrosis | Increased Annexin V+/PI- population | CMIT induces early-stage apoptosis in MLE-12 cells.[7] |
Visualizing the Mechanism of Action
The diagram below illustrates the proposed mechanism of action of CMIT, leading to microbial cell death through the inhibition of key metabolic enzymes.
Caption: Proposed mechanism of CMIT antimicrobial action.
References
- 1. nbinno.com [nbinno.com]
- 2. Performance and use of Isothiazolinone_Chemicalbook [chemicalbook.com]
- 3. [PDF] The Mechanism of Action of Isothiazolone Biocides | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 5-Chloro-2-methyl-3-isothiazolone - Active Ingredient >14%, CMI/MI 2.5 - 4.0 | 26172-55-4 | FC20025 [biosynth.com]
- 7. researchgate.net [researchgate.net]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
- 10. scribd.com [scribd.com]
- 11. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. kumc.edu [kumc.edu]
- 14. Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
Electrochemical studies of 5-Chloro-3-methyl-isothiazole interactions
An Application Guide: Electrochemical Strategies for the Analysis and Interaction Studies of 5-Chloro-3-methyl-isothiazole
Audience: Researchers, scientists, and drug development professionals.
Abstract: this compound (CMI), a potent biocide and preservative, is of significant interest due to its widespread industrial use and potential as a contact allergen and environmental pollutant.[1][2] Understanding its electrochemical behavior is paramount for developing sensitive detection methods and for elucidating its mechanism of action, which often involves interactions with biological nucleophiles like protein thiols.[3] This guide provides a comprehensive overview and detailed protocols for studying CMI using powerful electrochemical techniques. We move beyond simple detection to offer a framework for quantitative analysis via Differential Pulse Voltammetry (DPV), mechanistic insights through Cyclic Voltammetry (CV), and the characterization of molecular interactions using Electrochemical Impedance Spectroscopy (EIS). The protocols are designed to be self-validating, incorporating best practices and explaining the scientific rationale behind key experimental choices to ensure robust and reproducible results.
Introduction: The Electrochemical Perspective on CMI
This compound is an isothiazolinone biocide effective against a broad spectrum of bacteria, fungi, and yeasts.[2][3] Its utility in water-based products like cosmetics, paints, and industrial fluids is well-established.[2] However, its high reactivity, which is key to its biocidal function, also makes it a known skin sensitizer and a compound of ecotoxicological concern.[1] Therefore, robust analytical methods are required for its quantification in various matrices and for studying its interactions with biological targets.
Electrochemical methods offer a compelling alternative to traditional chromatographic techniques.[4] They are characterized by high sensitivity, rapid analysis times, cost-effective instrumentation, and the ability to provide real-time information on reaction kinetics and interfacial events.[5][6]
-
Why Voltammetry for Quantification? Techniques like Differential Pulse Voltammetry (DPV) provide excellent sensitivity and selectivity, allowing for the detection of trace amounts of electroactive analytes like CMI. DPV produces sharp, well-defined peaks where the peak height is directly proportional to the concentration, making it ideal for quantitative analysis.[7][8]
-
Why Cyclic Voltammetry for Mechanism? Cyclic Voltammetry (CV) is the premier tool for probing the redox behavior of a molecule. By cycling the potential and observing the current response, one can investigate reaction reversibility, determine electron transfer kinetics, and identify reaction intermediates, providing fundamental insights into the CMI's electrochemical properties.[6][9]
-
Why Impedance Spectroscopy for Interactions? Electrochemical Impedance Spectroscopy (EIS) is exceptionally sensitive to changes at the electrode-solution interface.[10][11][12] By modifying an electrode with a target molecule (e.g., a protein or a peptide containing a thiol group), EIS can detect binding or reaction events with CMI as a change in the interfacial impedance, providing a powerful, label-free method for studying molecular interactions.[13][14]
This guide will provide detailed protocols for each of these techniques, empowering researchers to quantify CMI and investigate its interactive behavior.
Physicochemical & Electrochemical Profile
A foundational understanding of the analyte is critical for experimental design.
| Property | Value | Source |
| Chemical Name | This compound | [15][16] |
| Common Acronym | CMI, CMIT | [2][17] |
| CAS Number | 20067-16-7 | [15][16] |
| Molecular Formula | C₄H₄ClNOS | [18] |
| Molecular Weight | 149.60 g/mol | [3][18] |
| Key Feature | Electrophilic sulfur atom in the isothiazole ring, susceptible to nucleophilic attack. | [2][3] |
| Electrochemical Activity | The isothiazole ring system is electroactive and can undergo oxidation or reduction processes at an electrode surface.[4][17] |
Application Protocol 1: Quantitative Determination of CMI using Differential Pulse Voltammetry (DPV)
Objective: To accurately quantify the concentration of CMI in an aqueous solution. DPV is chosen for its superior sensitivity and peak resolution compared to other voltammetric techniques.[5][7]
Rationale & Experimental Choices
-
Working Electrode: A Glassy Carbon Electrode (GCE) is selected for its wide potential window, chemical inertness, and relatively low background current.
-
Supporting Electrolyte: A phosphate-buffered saline (PBS) solution at pH 7.4 is used to maintain constant ionic strength and pH, mimicking physiological conditions and ensuring reproducible voltammetric response.
-
DPV Parameters: The pulse amplitude, modulation time, and scan rate are optimized to maximize the signal-to-noise ratio for the CMI oxidation/reduction peak. The current is sampled just before and at the end of each pulse, and the difference is plotted against the potential, which minimizes the non-faradaic (capacitive) current, thereby enhancing sensitivity.[7]
Materials & Reagents
-
Potentiostat/Galvanostat with corresponding software
-
Three-electrode cell:
-
Working Electrode: Glassy Carbon Electrode (GCE)
-
Reference Electrode: Ag/AgCl (3 M KCl)
-
Counter Electrode: Platinum wire
-
-
This compound (analytical standard)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
High-purity water (18.2 MΩ·cm)
-
Nitrogen gas (high purity) for deoxygenation
-
Polishing kit for GCE (alumina slurry or diamond paste)
Experimental Workflow: DPV Analysis
Caption: Workflow for quantitative analysis of CMI by DPV.
Step-by-Step Protocol
-
Electrode Preparation: Polish the GCE surface with 0.05 µm alumina slurry on a polishing pad for 1 minute. Rinse thoroughly with high-purity water and sonicate for 30 seconds in water to remove any embedded particles.
-
Solution Preparation: Prepare a 10 mM stock solution of CMI in a suitable solvent (e.g., methanol or water). From this, prepare a series of calibration standards (e.g., 1 µM to 100 µM) in PBS.
-
Cell Setup: Assemble the three-electrode cell with 10 mL of PBS (pH 7.4). Degas the solution by bubbling with high-purity nitrogen for 10-15 minutes to remove dissolved oxygen, which can interfere with measurements. Maintain a nitrogen blanket over the solution during the experiment.
-
Background Scan: Run a DPV scan on the blank PBS solution to obtain a background voltammogram.
-
Calibration Curve:
-
Add a known volume of the lowest concentration CMI standard to the cell. Stir for 30 seconds to ensure homogeneity.
-
Run the DPV scan using optimized parameters (e.g., Potential Range: 0.0 to +1.2 V, Pulse Amplitude: 50 mV, Scan Rate: 20 mV/s).
-
Record the peak current (ip) for the CMI oxidation peak.
-
Repeat this process for each standard, moving from lowest to highest concentration.
-
-
Data Analysis:
-
Subtract the background current from each voltammogram.
-
Plot the measured peak current (ip) as a function of CMI concentration.
-
Perform a linear regression on the data to obtain the calibration curve and the correlation coefficient (R²). The equation of the line (y = mx + c) will be used to determine the concentration of unknown samples.
-
Expected Results
The DPV scans should show a well-defined oxidation peak for CMI, with the peak current increasing linearly with concentration.
| CMI Concentration (µM) | Measured Peak Current (µA) |
| 0 (Blank) | ~0 |
| 10 | 0.85 |
| 25 | 2.15 |
| 50 | 4.28 |
| 75 | 6.40 |
| 100 | 8.52 |
| Note: Data are illustrative. |
A linear calibration plot with R² > 0.99 indicates a reliable method for quantification.
Application Protocol 2: Characterizing CMI Redox Behavior with Cyclic Voltammetry (CV)
Objective: To investigate the electrochemical mechanism of CMI, including the reversibility of its redox processes and the effect of scan rate.
Rationale & Experimental Choices
CV involves sweeping the potential linearly to a set vertex potential and then reversing the sweep back to the initial potential.[6] The resulting plot of current vs. potential provides a wealth of mechanistic information.
-
Scan Rate Variation: By performing CV at different scan rates (ν), we can determine if the redox process is diffusion-controlled or adsorption-controlled. For a diffusion-controlled process, the peak current (ip) is proportional to the square root of the scan rate (ν¹/²).[19]
-
Peak Analysis: The separation between the anodic and cathodic peak potentials (ΔEp = Epa - Epc) provides insight into the electron transfer kinetics. A reversible, one-electron process theoretically has a ΔEp of ~59 mV at room temperature.
Experimental Workflow: CV Analysis
Caption: Workflow for mechanistic study of CMI by CV.
Step-by-Step Protocol
-
Setup: Prepare the electrochemical cell as described in the DPV protocol (Section 3.4), using a fixed, known concentration of CMI (e.g., 1 mM) in deoxygenated PBS.
-
Initial Scan: Record a cyclic voltammogram at a median scan rate (e.g., 100 mV/s). Identify the anodic (oxidation) and cathodic (reduction) peaks.
-
Scan Rate Study: Record a series of voltammograms at varying scan rates (e.g., 20, 50, 75, 100, 150, 200 mV/s).
-
Data Analysis:
-
For each scan rate, measure the anodic peak potential (Epa), cathodic peak potential (Epc), anodic peak current (ipa), and cathodic peak current (ipc).
-
Calculate the peak potential separation (ΔEp = Epa - Epc) and the ratio of peak currents (ipa/ipc).
-
Plot ipa versus the square root of the scan rate (ν¹/²).
-
Interpreting the Results
-
Reversibility: If the process is reversible, ΔEp will be close to 59/n mV (where n is the number of electrons) and will be independent of the scan rate, and the ratio ipa/ipc will be ~1. If ΔEp > 59/n mV and increases with scan rate, the process is quasi-reversible or irreversible.
-
Mass Transport: A linear plot of ip vs. ν¹/² that passes through the origin indicates that the redox process is controlled by the diffusion of CMI to the electrode surface.
| Parameter | Observation | Interpretation |
| ΔEp | > 60 mV, increases with ν | Quasi-reversible or irreversible electron transfer |
| ipa/ipc | ≠ 1 | Indicates coupled chemical reactions or irreversibility |
| ip vs. ν¹/² | Linear relationship | Diffusion-controlled process |
Application Protocol 3: Probing CMI Interactions with a Model Thiol using EIS
Objective: To detect the interaction of CMI with a thiol-containing molecule (e.g., glutathione, GSH), mimicking its interaction with protein cysteine residues.
Rationale & Experimental Choices
EIS measures the opposition of a system to the flow of alternating current as a function of frequency.[10][12] The data is often presented as a Nyquist plot (Z_imaginary vs. Z_real).
-
Redox Probe: A ferri/ferrocyanide ([Fe(CN)₆]³⁻/⁴⁻) couple is used as a redox probe. This probe's ability to exchange electrons with the electrode is highly sensitive to the state of the electrode surface.
-
Electrode Surface: A bare gold (Au) electrode is used for its clean and reproducible surface chemistry, which can be easily modified if needed.
-
Principle of Detection: The interaction of CMI with a thiol that adsorbs to the gold surface will alter the electrode's interfacial properties. This change blocks or hinders the [Fe(CN)₆]³⁻/⁴⁻ probe from accessing the electrode, leading to an increase in the charge-transfer resistance (Rct). The Rct value is represented by the semicircle diameter in the Nyquist plot. An increase in this diameter signifies an interaction.[11][14]
Conceptual Workflow: EIS Interaction Study
Caption: Conceptual workflow for detecting CMI-thiol interactions using EIS.
Step-by-Step Protocol
-
Reagent Preparation: Prepare a solution of 5 mM [Fe(CN)₆]³⁻/⁴⁻ in PBS. This is the measurement solution. Prepare a 1 mM solution of glutathione (GSH) in PBS and a 1 mM solution of CMI in PBS.
-
Electrode Cleaning: Thoroughly clean a gold working electrode.
-
Baseline EIS (Bare Electrode):
-
Place the clean Au electrode in the three-electrode cell with the [Fe(CN)₆]³⁻/⁴⁻ measurement solution.
-
Measure the EIS spectrum. (Typical parameters: Frequency range 100 kHz to 0.1 Hz, AC amplitude 10 mV at the formal potential of the redox probe). Record the Nyquist plot. This is your baseline Rct.
-
-
Surface Modification (Thiol Layer):
-
Remove the electrode, rinse with water, and incubate it in the 1 mM GSH solution for 1 hour to allow for self-assembly of a monolayer.
-
Rinse the electrode thoroughly with PBS to remove non-adsorbed GSH.
-
Return the electrode to the measurement solution and record the EIS spectrum again. A significant increase in Rct should be observed.
-
-
Interaction with CMI:
-
Remove the GSH-modified electrode and incubate it in the 1 mM CMI solution for 30 minutes.
-
Rinse the electrode thoroughly with PBS to remove unbound CMI.
-
Return the electrode to the measurement solution and record the final EIS spectrum.
-
-
Data Analysis:
-
Overlay the three Nyquist plots (Bare Au, Au+GSH, Au+GSH+CMI).
-
Fit the data to a Randles equivalent circuit to obtain quantitative values for the charge-transfer resistance (Rct) for each step.
-
The increase in Rct after incubation with CMI (ΔRct = Rct_final - Rct_GSH) confirms the interaction.
-
Expected Results
The diameter of the semicircle in the Nyquist plot, which corresponds to Rct, is expected to increase at each step, indicating that the layers being added to the surface are increasingly insulating and block the electron transfer of the redox probe.
| Electrode State | Expected Rct (Ω) | Interpretation |
| Bare Gold | 100 - 500 | Fast electron transfer |
| Gold + GSH | 2,000 - 5,000 | Thiol layer partially blocks the electrode |
| Gold + GSH + CMI | > 6,000 | CMI interaction further blocks the electrode |
| Note: Rct values are illustrative and depend heavily on the specific system. |
Troubleshooting & Best Practices
-
Non-Reproducible Scans: This is often due to a dirty working electrode. Ensure a rigorous and consistent polishing procedure is used before every experiment.
-
High Background Current: Ensure the supporting electrolyte solution is free of contaminants and properly deoxygenated. Oxygen reduction can cause a large, sloping background.
-
Reference Electrode Drift: Check the filling solution of the Ag/AgCl reference electrode. If crystals are absent or the solution is discolored, refill it.
-
EIS Fitting Issues: Ensure the chosen equivalent circuit is appropriate for the physical system being studied.[10][11] Start with a simple Randles circuit and add elements only if justified.
Conclusion
Electrochemical techniques provide a powerful, versatile, and sensitive toolkit for the comprehensive study of this compound. Differential Pulse Voltammetry serves as a robust method for its precise quantification. Cyclic Voltammetry offers indispensable insights into its fundamental redox mechanisms. Finally, Electrochemical Impedance Spectroscopy opens the door to label-free, real-time investigation of its interactions with biological targets. By applying the principles and protocols detailed in this guide, researchers can effectively characterize CMI and advance the understanding of its role in chemical, biological, and environmental systems.
References
- 1. researchgate.net [researchgate.net]
- 2. Methylchloroisothiazolinone - Wikipedia [en.wikipedia.org]
- 3. 5-Chloro-2-methyl-3-isothiazolone - Active Ingredient >14%, CMI/MI 2.5 - 4.0 | 26172-55-4 | FC20025 [biosynth.com]
- 4. Electrochemical Characterization and Voltammetric Determination of Methylisothiazolinone on a Boron-Doped Diamond Electrode - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Application of differential pulse anodic stripping voltammetry to the determination of heavy metals in environmental samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ossila.com [ossila.com]
- 7. openaccesspub.org [openaccesspub.org]
- 8. arcjournals.org [arcjournals.org]
- 9. ossila.com [ossila.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. Electrochemical Impedance Spectroscopy (EIS): Principles, Construction, and Biosensing Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Measurement of Small Molecule Binding Kinetics on a Protein Microarray by Plasmonic-Based Electrochemical Impedance Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. This compound | 20067-16-7 [chemicalbook.com]
- 16. This compound | CymitQuimica [cymitquimica.com]
- 17. researchgate.net [researchgate.net]
- 18. 5-Chloro-2-methyl-3(2H)-isothiazolone [webbook.nist.gov]
- 19. iieta.org [iieta.org]
Troubleshooting & Optimization
Technical Support Center: Stability of Isothiazolinones in Research Buffers
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical support for researchers utilizing isothiazolinone-based biocides, with a focus on the stability of 5-Chloro-3-methyl-isothiazole and its close structural analog, 5-chloro-2-methyl-4-isothiazolin-3-one (CMIT), in common laboratory buffers. Understanding the chemical stability of these compounds is critical for ensuring experimental reproducibility and the efficacy of antimicrobial preservation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of degradation for this compound in aqueous solutions?
The primary degradation pathway for isothiazolinones like this compound in aqueous solutions is hydrolysis, particularly under alkaline conditions.[1][2] The isothiazolinone ring is susceptible to nucleophilic attack, most commonly by hydroxide ions, on the sulfur atom. This leads to the opening of the ring, which results in a loss of the molecule's electrophilic reactivity and, consequently, its antimicrobial properties.[3] While specific kinetic data for the 3-methyl isomer is not extensively published, the well-documented behavior of the 2-methyl isomer (CMIT) provides a strong predictive model for its stability.
Q2: How do pH and temperature affect the stability of this compound?
Both pH and temperature are critical factors influencing the stability of isothiazolinones.
-
pH: These compounds are most stable in acidic to neutral conditions (pH 4-7).[1][4] As the pH increases into the alkaline range (pH > 8), the rate of hydrolytic degradation accelerates significantly.[2][5] For instance, the half-life of CMIT can decrease from several days at pH 8.5 to just a couple of days at pH 10.[2]
-
Temperature: Elevated temperatures accelerate the rate of chemical degradation.[6][7][8] It is recommended to avoid temperatures above 50°C during manufacturing or experimental procedures once the isothiazolinone has been added to a formulation.[7][8][9] The rate of degradation can double with a temperature increase of as little as 5-6°C in alkaline aqueous media.[4][10]
Q3: Are there common laboratory buffer components that are incompatible with this compound?
Yes, several common laboratory reagents can negatively impact the stability of isothiazolinones.
-
Thiols: Reagents containing thiol groups, such as cysteine and β-mercaptoethanol, are detrimental to the stability of these preservatives.[7][9] The thiol group can act as a nucleophile, attacking the isothiazolinone ring and leading to its inactivation.
-
Amines: The presence of amines, particularly secondary amines, can have a deleterious effect on stability.[6][9] If your buffer system contains amines, adjusting the pH to below 7 can often mitigate this issue by converting the amine to its less reactive acid salt.[6][9]
-
Reducing Agents: Strong reducing agents can degrade isothiazolinones. For example, residual sulfites or bisulfites in some surfactants can react with and inactivate the preservative.[8][9]
-
Metal Ions: Certain metal ions can also affect stability. For instance, iron has been shown to promote the degradation of CMIT.[11][12] Conversely, divalent cations like calcium and magnesium, often found in hard water, can have a stabilizing effect.[8][9]
Q4: Can I use this compound in cell culture media?
The use of isothiazolinones in cell culture media is generally not recommended. These compounds are potent biocides designed to kill a broad spectrum of microbes by disrupting essential cellular processes. This non-specific activity can also be cytotoxic to mammalian cells, interfering with experimental results. For cell culture applications, sterile filtration and aseptic techniques are the preferred methods for preventing microbial contamination.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Loss of preservative efficacy over time. | Incompatible buffer components. | Review your buffer composition for the presence of thiols (e.g., DTT, β-mercaptoethanol), secondary amines, or strong reducing agents.[7][8][9] Consider using alternative, non-reactive components. |
| High pH of the buffer. | Measure the pH of your final solution. Isothiazolinones are most stable at a pH below 8.[5][6] If possible, adjust the pH to a more acidic or neutral range. | |
| Elevated storage temperature. | Store solutions containing the preservative at room temperature or refrigerated, avoiding temperatures above 50°C.[7][8] | |
| Precipitation or discoloration of the solution. | Reaction with formulation components. | This may indicate a chemical reaction between the isothiazolinone and other components in your buffer. A stability study with your specific formulation is recommended. |
| Inconsistent experimental results. | Degradation of the preservative leading to microbial growth. | Confirm the concentration of the active isothiazolinone in your stock and working solutions using an appropriate analytical method like HPLC.[3][13] Ensure proper storage conditions are maintained. |
Data Summary: Stability of Isothiazolinones
The following table summarizes the stability of a commercial mixture of 5-chloro-2-methyl-4-isothiazolin-3-one (CMIT) and 2-methyl-4-isothiazolin-3-one (MIT), which serves as a reliable proxy for the behavior of this compound.
| Parameter | Condition | Effect on Stability | Recommendation |
| pH | Acidic to Neutral (pH 4-7) | Stable[1][4] | Optimal pH range for long-term stability. |
| Alkaline (pH > 8) | Rapid degradation[2][5] | Avoid if long-term preservation is required. | |
| Temperature | < 50°C | Generally Stable[7][8] | Maintain temperature below this threshold. |
| > 50°C | Accelerated Degradation[3][9] | Avoid exposure to high temperatures. | |
| Additives | Thiols (e.g., Cysteine) | Detrimental[7][9] | Avoid co-formulation. |
| Secondary Amines | Detrimental[6][9] | Adjust pH to < 7 to mitigate.[6][9] | |
| Reducing Agents (e.g., Sulfites) | Detrimental[8][9] | Use purified reagents with low residual reducing agents. | |
| Hard Water (Ca²⁺, Mg²⁺) | Stabilizing[8][9] | Can improve stability in aqueous solutions. | |
| Iron | Detrimental[11][12] | Use high-purity water and avoid iron-containing vessels. |
Experimental Protocols
Protocol 1: General Stability Assessment of this compound in a Novel Buffer
Objective: To determine the stability of this compound in a specific research buffer over time at different temperatures.
Materials:
-
This compound stock solution of known concentration.
-
Your research buffer, pH-adjusted.
-
C18 HPLC column.
-
Methanol, HPLC grade.
-
Water, HPLC grade.
-
Temperature-controlled incubators or water baths.
Procedure:
-
Prepare several aliquots of your research buffer containing a known concentration of this compound (e.g., 15 ppm active ingredient).
-
Divide the aliquots into different temperature groups (e.g., 4°C, 25°C, and 40°C).
-
At specified time points (e.g., 0, 24, 48, 72 hours, and 1 week), remove an aliquot from each temperature group for analysis.
-
Quantify the concentration of this compound in each aliquot using a validated HPLC method.[13][14]
-
Plot the concentration of the active ingredient versus time for each temperature to determine the degradation kinetics.
Protocol 2: Quantification of Isothiazolinones by HPLC-DAD
Objective: To quantify the concentration of this compound in an aqueous sample.
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity or equivalent with a Diode Array Detector (DAD).
-
Column: C18, 5 µm, 250 mm x 4.6 mm.
-
Mobile Phase: Isocratic elution with Methanol:Water (50:50, v/v).
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 275 nm.
Procedure:
-
Sample Preparation: Dilute your sample containing the isothiazolinone in the mobile phase to a concentration within the calibration range. If the sample contains particulates, centrifuge and filter through a 0.45 µm filter.
-
Calibration Standards: Prepare a series of calibration standards of this compound in the mobile phase (e.g., 0.5, 1, 5, 10, 20, 40 µg/mL).
-
Analysis: Inject the calibration standards followed by your samples.
-
Quantification: Create a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in your samples using the calibration curve.
Visualizing Degradation and Workflows
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. chempoint.com [chempoint.com]
- 6. studylib.net [studylib.net]
- 7. chempoint.com [chempoint.com]
- 8. chemical-centre.com [chemical-centre.com]
- 9. chempoint.com [chempoint.com]
- 10. Influence of temperature on the degradation of isothiazolone biocides in aqueous media and in a metalworking fluid concentrate (Journal Article) | OSTI.GOV [osti.gov]
- 11. Iron dependent degradation of an isothiazolone biocide (5-chloro-2-methyl-4-isothiazolin-3-one) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Quantification of Methylisothiazolinone and Methylchloroisothiazolinone Preservatives by High-Performance Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Degradation Pathways of 5-Chloro-2-methyl-4-isothiazolin-3-one (CMIT) in Aqueous Solutions
Prepared by the Office of the Senior Application Scientist
This guide serves as a centralized technical resource for researchers, scientists, and drug development professionals investigating the stability and degradation of 5-Chloro-2-methyl-4-isothiazolin-3-one (CMIT) in aqueous environments. Here, we address common questions, troubleshoot experimental anomalies, and provide validated protocols to ensure the integrity of your research.
Section 1: Frequently Asked Questions - The Fundamentals of CMIT Stability
This section covers the core principles governing the chemical fate of CMIT in aqueous solutions. Understanding these fundamentals is the first step in designing robust experiments and correctly interpreting results.
Q1: What is 5-Chloro-2-methyl-4-isothiazolin-3-one (CMIT) and why is its stability in aqueous solutions a concern?
A1: 5-Chloro-2-methyl-4-isothiazolin-3-one, commonly known as CMIT or MCI, is a potent biocide and preservative from the isothiazolinone class.[1] Its antimicrobial action is primarily achieved by breaking the bonds in the proteins of bacteria and algae.[2][3][4] For researchers, understanding its stability is critical for several reasons:
-
Efficacy Assessment: The concentration of the active ingredient determines its antimicrobial effectiveness. Degradation leads to a loss of potency, which must be quantified to establish effective-use lifetimes in a given formulation or environment.
-
Toxicology and Environmental Fate: The degradation products of CMIT may have different toxicological profiles than the parent compound.[5] Studying these pathways is essential for comprehensive safety and environmental impact assessments.
-
Analytical Accuracy: Uncontrolled degradation during sample collection, storage, or analysis can lead to erroneously low quantification of the active ingredient, compromising data quality.
Q2: What are the primary degradation pathways for CMIT in water?
A2: CMIT degradation in aqueous solutions is multifaceted and primarily proceeds through two major pathways:
-
Hydrolysis: This is a chemical breakdown process involving reaction with water. For CMIT, this pathway is highly dependent on pH and involves the opening of the five-membered heterocyclic ring.[6][7]
-
Photolysis (Photodegradation): CMIT is susceptible to degradation upon exposure to light, particularly UV irradiation.[8][9] This pathway can involve complex reactions, including oxidation, hydroxylation, and rearrangement of the molecular structure.[5][10]
Beyond these, other factors such as the presence of certain metals and nucleophiles can also significantly influence degradation.[6][11]
Q3: How does pH significantly affect the stability of CMIT?
A3: The pH of the aqueous medium is one of the most critical factors controlling CMIT's stability. CMIT is relatively stable in acidic to neutral media (pH 4-8).[7] However, under alkaline (basic) conditions (pH > 8), its degradation is rapidly accelerated.[7]
The underlying mechanism is that the hydroxide ion (OH⁻), which is more abundant at higher pH, acts as a nucleophile that attacks the isothiazolinone ring, leading to hydrolysis and ring-opening.[7] The rate of this degradation is directly proportional to the hydroxyl ion concentration, meaning that as the pH increases, the half-life of CMIT decreases dramatically.[7] This instability under alkaline conditions can limit its use in certain product formulations.[12]
Q4: What is the role of temperature in CMIT degradation?
A4: As with most chemical reactions, temperature significantly accelerates the degradation of CMIT.[13] At elevated temperatures, such as 40°C and 60°C, the half-life of CMIT in aqueous solutions can be reduced from many days to just a few days or even hours.[14] This is a critical consideration for both the storage of stock solutions and the conditions under which experiments are performed. For kinetic studies, precise temperature control is mandatory for reproducible results.
Q5: Does light exposure influence CMIT stability?
A5: Yes, light is a key environmental factor in CMIT degradation. Studies have shown that CMIT undergoes photolysis, particularly at acidic pH values.[8] Advanced Oxidation Processes that utilize Vacuum-Ultraviolet/Ultraviolet (VUV/UV) light are highly effective at breaking down the molecule.[5][15] The degradation mechanisms during photolysis are complex and can include sulfur oxidation, demethylation on the nitrogen atom, and substitution of the chlorine atom by a hydroxyl group.[5] For this reason, CMIT solutions should be protected from light by using amber glassware or by covering vessels with aluminum foil, especially during long-term experiments or storage.
Q6: What are the expected major degradation products of CMIT?
A6: The degradation of CMIT leads to the formation of several smaller, often less toxic, compounds. The exact product profile depends on the degradation pathway (e.g., hydrolysis vs. photolysis). Key transformation mechanisms include:
-
Cleavage of the isothiazolinone ring.
-
Oxidation of the sulfur atom.
-
Hydroxylation (addition of -OH groups).
-
Demethylation at the ring's nitrogen atom.
-
Substitution of the chlorine atom.[5]
While the ultimate breakdown can result in non-toxic substances, it's important to note that some intermediate degradation products may still exhibit toxicity to certain organisms, such as algae.[5][16] Identifying these products, often via techniques like LC-MS/MS, is crucial for a complete risk assessment.[10]
Section 2: Troubleshooting Guide - Addressing Common Experimental Challenges
This guide is formatted in a question-and-answer style to directly address specific issues you might encounter during your experiments.
| Problem/Observation | Potential Cause & Explanation | Recommended Action & Troubleshooting Steps |
| Q1: My CMIT standard solution is losing concentration faster than expected, even when stored in the dark. | 1. Incorrect pH of Solvent: The most common cause. If the water or buffer used to prepare the solution is alkaline (pH > 8), CMIT will hydrolyze rapidly.[7] 2. Elevated Storage Temperature: Storage at room temperature or higher will accelerate degradation.[14] 3. Presence of Contaminants: Nucleophilic contaminants (e.g., amines, thiols) or certain metals like iron in the solvent can catalyze degradation.[6][11] | 1. Verify and Adjust pH: Use high-purity water (Type I) and buffer your solutions to a slightly acidic pH (e.g., pH 4-6) for maximum stability. 2. Control Temperature: Store all stock and working solutions refrigerated at approximately 4°C.[17] 3. Use High-Purity Reagents: Ensure all glassware is scrupulously clean and use high-purity solvents and reagents. |
| Q2: I am observing unexpected peaks in my HPLC chromatogram. Could these be degradation products? | 1. On-Column or In-Sample Degradation: If the sample has been stored improperly (see Q1) or if the mobile phase is alkaline, degradation can occur, generating new peaks. 2. Photodegradation: Exposure of the sample to light in the autosampler can cause photolysis, leading to the formation of byproducts.[8] | 1. Forced Degradation Study: Intentionally degrade a sample of CMIT (e.g., by adjusting pH to 10 or exposing to UV light) and inject it. Compare the resulting chromatogram to your sample's chromatogram to see if the unknown peaks match the degradation products. 2. Protect Samples: Use amber autosampler vials or a cooled autosampler with light protection. Prepare samples immediately before analysis whenever possible. |
| Q3: My quantitative results for CMIT are inconsistent across replicates. | 1. Inhomogeneous Sample/Solution: The CMIT may not be fully dissolved or homogeneously mixed, especially in complex matrices. 2. Ongoing Degradation: If the degradation is actively occurring during the analytical run, the concentration will change between the first and last injections, leading to poor precision. 3. Matrix Effects: Components in your sample matrix could be interfering with the ionization (in LC-MS) or co-eluting with your analyte (in HPLC-UV), causing variable results. | 1. Ensure Homogeneity: Vortex or sonicate solutions thoroughly before taking aliquots for analysis. 2. Stabilize Samples: Ensure samples are maintained under stable conditions (correct pH, low temperature) throughout the analytical sequence. 3. Perform Matrix Spike Recovery: Spike a known amount of CMIT into your blank matrix and analyze it. The recovery percentage will indicate if the matrix is suppressing or enhancing your signal. If necessary, improve sample cleanup using methods like Solid Phase Extraction (SPE).[14] |
| Q4: Can the metal components of my experimental setup (e.g., stainless steel reactor) affect CMIT stability? | 1. Iron-Mediated Degradation: Yes. Divalent iron (Fe²⁺) has been shown to degrade CMIT.[6][11] If your aqueous medium is corrosive to the stainless steel, it could release iron ions that accelerate degradation. 2. Copper Stabilization: Conversely, very low levels of copper ions (Cu²⁺) can actually stabilize isothiazolone solutions.[18] The effect is highly dependent on the specific metal and its concentration. | 1. Use Inert Materials: For sensitive kinetic studies, prefer glass or PFA-lined reactors over metal ones to eliminate metal ion leaching as a variable. 2. Analyze Metal Content: If using a metal reactor is unavoidable, analyze your solution for leached metals to correlate with any unexpected degradation. 3. Consider Chelating Agents: If iron is a known contaminant, adding a chelating agent like EDTA could potentially sequester the iron and inhibit its catalytic effect, though this adds another variable to the system. |
Section 3: Key Methodologies & Experimental Protocols
To ensure data integrity, methodologies must be robust and self-validating. The following protocols provide a foundation for studying CMIT degradation.
Protocol 1: Kinetic Study of CMIT Hydrolysis under Varying pH Conditions
This protocol details a workflow to determine the degradation rate and half-life of CMIT as a function of pH.
1. Preparation of Buffers and Standards:
- Prepare a series of buffers (e.g., pH 4, 7, 9, 10) using high-purity reagents. Verify the final pH of each buffer with a calibrated pH meter.
- Prepare a concentrated stock solution of CMIT (e.g., 1000 mg/L) in a stabilized solvent (e.g., Type I water adjusted to pH 4).
- Causality Check: Using a slightly acidic solvent for the stock minimizes degradation before the experiment begins, ensuring an accurate starting concentration.
2. Experimental Setup:
- For each pH condition, place a known volume (e.g., 100 mL) of buffer into separate, sealed, amber glass flasks.
- Place the flasks in a temperature-controlled water bath or incubator set to a constant temperature (e.g., 25°C). Allow them to equilibrate.
- Causality Check: Using amber glass and a sealed system prevents photodegradation and evaporative loss, isolating hydrolysis as the primary variable.
3. Initiation of Reaction and Sampling:
- Spike each flask with the CMIT stock solution to achieve the desired initial concentration (e.g., 10 mg/L). Start a timer immediately after spiking and mixing (t=0).
- Immediately withdraw the first sample (t=0) from each flask.
- Withdraw subsequent samples at predetermined intervals (e.g., 0, 2, 4, 8, 24, 48, 72 hours). The sampling frequency should be higher for the high-pH solutions where degradation is expected to be faster.
- Self-Validation Step: Immediately upon withdrawal, quench the degradation reaction in the sample by acidifying it (e.g., adding a small, precise volume of formic or phosphoric acid to lower the pH to ~3). This ensures the measured concentration reflects the concentration at the exact time of sampling.
4. Sample Analysis:
- Analyze the concentration of CMIT in each quenched sample using a validated HPLC-UV or LC-MS/MS method (see Analytical Method below).
5. Data Analysis:
- Plot the natural logarithm of the CMIT concentration (ln[CMIT]) versus time for each pH value.
- If the degradation follows first-order kinetics, the plot will be linear. The slope of this line is equal to the negative of the rate constant (-k).
- Calculate the half-life (t₁/₂) for each pH condition using the formula: t₁/₂ = 0.693 / k.
Analytical Method: High-Performance Liquid Chromatography (HPLC) with UV Detection
-
Instrumentation: HPLC system with a UV/Vis or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic or gradient elution using a mixture of acetonitrile and water (with 0.1% formic acid). A typical starting point is a 40:60 (v/v) mixture of acetonitrile and acidified water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: ~275 nm.
-
Injection Volume: 10-20 µL.
-
Quantification: Use a multi-point calibration curve prepared from a certified CMIT standard.
Section 4: Data & Pathway Visualization
Table 1: Influence of pH on CMIT Stability
This table summarizes typical half-life data for CMIT, illustrating the critical effect of pH on its persistence in aqueous media.
| pH | Temperature (°C) | Half-Life (Days) | Source |
| 8.5 | Ambient | 47 | [7] |
| 9.0 | Ambient | 23 | [7] |
| 9.0 | 25°C | >30 (slight degradation) | [8][14] |
| 9.6 | Ambient | 3.3 | [7] |
| 10.0 | Ambient | 2 | [7] |
Note: "Ambient" temperature in the cited study was not precisely specified but illustrates the trend. Other studies show high stability at pH 9 at 25°C, indicating that temperature and specific solution composition are co-dependent variables.
Diagrams of Degradation Pathways and Workflows
The following diagrams, generated using DOT language, visualize the key processes described in this guide.
Caption: Primary degradation pathways for CMIT in aqueous solutions.
Caption: Step-by-step workflow for a CMIT hydrolysis kinetic study.
References
- 1. Methylchloroisothiazolinone - Wikipedia [en.wikipedia.org]
- 2. irochemical.com [irochemical.com]
- 3. krwater.com [krwater.com]
- 4. atamankimya.com [atamankimya.com]
- 5. Degradation of chloromethylisothiazolinone antimicrobial by Vacuum-Ultraviolet/Ultraviolet irradiation: Reactive species, degradation pathway and toxicity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Iron dependent degradation of an isothiazolone biocide (5-chloro-2-methyl-4-isothiazolin-3-one) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Top 5 Factors Affecting Chemical Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 14. Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. tianweichemical.com [tianweichemical.com]
- 17. lovibond.com [lovibond.com]
- 18. US5461150A - Stabilization of 3-isothiazolone solutions - Google Patents [patents.google.com]
Technical Support Center: Quenching the Activity of 5-Chloro-2-methyl-4-isothiazolin-3-one (CMIT) in Experimental Setups
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 5-Chloro-2-methyl-4-isothiazolin-3-one (CMIT), a component of the widely used biocide, Kathon™. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for effectively quenching the biocidal activity of CMIT in your experimental setups. Ensuring complete neutralization is critical for preventing interference with downstream biological assays and maintaining the integrity of your research.
Introduction: The "Why" Behind Quenching CMIT
5-Chloro-2-methyl-4-isothiazolin-3-one, along with its partner compound 2-methyl-4-isothiazolin-3-one (MIT), is a potent antimicrobial agent. Its mechanism of action involves the inhibition of essential enzymes within microbial cells, particularly those containing thiol groups at their active sites.[1][2] The electrophilic sulfur atom in the isothiazolinone ring readily reacts with nucleophiles like the thiol groups in cysteine residues, leading to the formation of mixed disulfides and subsequent disruption of cellular respiration and ATP production.[2]
While this reactivity is excellent for preventing microbial contamination, it can be a significant liability in sensitive experimental systems. Residual CMIT can inactivate valuable proteins, enzymes, or cell cultures, leading to false-negative results or artifacts. Therefore, a robust and validated quenching strategy is not just a procedural step but a prerequisite for reliable data.
Frequently Asked Questions (FAQs)
Q1: What are the most common and effective quenching agents for CMIT?
A1: The most effective quenching agents are nucleophilic compounds that readily react with and open the isothiazolinone ring, rendering it inactive.[3][4] These include:
-
Sodium Bisulfite (NaHSO₃) or Sodium Metabisulfite (Na₂S₂O₅): These are the most widely used and cost-effective quenchers. Sodium metabisulfite dissolves in water to form sodium bisulfite.[5] They rapidly neutralize CMIT.[6]
-
Thiols: Compounds containing sulfhydryl groups, such as L-cysteine and glutathione, are highly effective as they mimic the natural targets of CMIT within a cell.[7]
-
Sodium Thiosulfate (Na₂S₂O₃): Another effective sulfur-based nucleophile.
-
Amines: Primary and secondary amines can also act as quenchers, although they are generally less common for this specific application.
Q2: I added a quencher, but I'm still seeing unexpected effects in my cell-based assay. What could be wrong?
A2: This issue can arise from several factors:
-
Incomplete Quenching: The concentration of the quenching agent or the reaction time may have been insufficient. The stoichiometry of the quenching reaction is critical.
-
Quencher Toxicity: The quenching agent itself might be cytotoxic at the concentration used. It is crucial to run a "quencher-only" control to assess its impact on your specific cell line.
-
Matrix Effects: Components in your experimental medium (e.g., proteins, other nucleophiles) could be competing for the quencher, reducing its effective concentration for neutralizing CMIT.
-
pH Dependence: The stability and reactivity of both CMIT and some quenchers can be pH-dependent.[3] Ensure the pH of your system is compatible with the quenching reaction.
Q3: How can I be certain that all the CMIT in my sample has been deactivated?
A3: Visual confirmation is not possible. You must rely on analytical or biological validation methods:
-
Analytical Verification: The most rigorous method is to use High-Performance Liquid Chromatography (HPLC) to confirm the disappearance of the CMIT peak and potentially the appearance of its degradation products.[8][9]
-
Biological Verification: A simpler, albeit less direct, method is to perform a "quenching validation" experiment. This involves treating a known sensitive microbial culture (e.g., E. coli) with the quenched sample. The absence of microbial inhibition, compared to a positive control (unquenched CMIT), indicates successful neutralization.
Q4: Can I use strong oxidizing agents like bleach to quench CMIT?
A4: While strong oxidizing agents can decompose the isothiazolinone ring, they are generally not recommended for quenching in experimental setups.[10] They are non-specific and will likely damage or destroy sensitive biological molecules (proteins, nucleic acids, etc.) in your sample, compromising your experiment.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution |
| Continued microbial inhibition after quenching. | 1. Insufficient quencher concentration. 2. Inadequate reaction time or temperature. 3. pH is not optimal for the reaction. | 1. Increase the molar excess of the quencher (e.g., from 2x to 5x molar excess over CMIT). 2. Increase the incubation time to at least 30 minutes and ensure the reaction is at room temperature. 3. Check and adjust the pH of the solution to be near neutral (pH 7) for bisulfite quenching. |
| Cell toxicity or assay interference in "quencher-only" controls. | 1. The quencher itself is toxic to the cells at the used concentration. 2. The quencher is interfering with the assay chemistry (e.g., a colorimetric readout). | 1. Reduce the concentration of the quencher to the lowest effective level. Perform a dose-response curve for the quencher alone. 2. Switch to a different quenching agent (e.g., if bisulfite is problematic, try L-cysteine). 3. If possible, remove the excess quencher and byproducts via dialysis or buffer exchange after the quenching reaction is complete. |
| Inconsistent results between experiments. | 1. Inaccurate pipetting of CMIT or quencher. 2. Degradation of the quencher stock solution. | 1. Ensure accurate and calibrated pipettes are used. 2. Prepare fresh quencher solutions for each experiment, as agents like sodium bisulfite can oxidize over time when in solution. |
Experimental Protocols & Methodologies
Protocol 1: Quenching CMIT with Sodium Bisulfite
This protocol is a general guideline for quenching CMIT in aqueous solutions.
-
Calculate the Molar Amount of CMIT: Determine the molar concentration of CMIT in your sample. The molecular weight of 5-Chloro-2-methyl-4-isothiazolin-3-one is approximately 149.6 g/mol .
-
Prepare a Fresh Quencher Stock Solution: Prepare a 1 M stock solution of sodium bisulfite (NaHSO₃) in deionized water. It is recommended to prepare this solution fresh for each experiment.
-
Add the Quencher: Add the sodium bisulfite solution to your CMIT-containing sample to achieve a final molar excess. A 2- to 5-fold molar excess of bisulfite to CMIT is a good starting point.
-
Incubate: Mix the solution thoroughly and allow the reaction to proceed for at least 15-30 minutes at room temperature.
-
Verification (Optional but Recommended):
-
Biological: Inoculate a tube of growth medium with a sensitive bacterial strain. Add an aliquot of the quenched sample. Incubate and observe for growth. A positive control (unquenched CMIT) should show no growth, while a negative control (no CMIT) should show robust growth.
-
Analytical: Analyze the quenched sample by HPLC to confirm the absence of the CMIT peak.
-
Data Presentation: Quencher Molar Excess Recommendations
| Quenching Agent | Recommended Molar Excess (Quencher:CMIT) | Reaction Time (at RT) | Notes |
| Sodium Bisulfite | 2:1 to 5:1 | 15-30 minutes | Cost-effective and highly efficient. Prepare solution fresh. |
| L-Cysteine | 2:1 to 3:1 | 15-30 minutes | Highly effective, mimics the biological target. May be more expensive. |
| Glutathione | 2:1 to 3:1 | 15-30 minutes | Similar to L-cysteine in mechanism and efficacy. |
Visualizing the Quenching Process
Quenching Workflow Diagram
This diagram illustrates the logical flow from identifying the need for quenching to final verification.
Caption: Experimental workflow for quenching CMIT activity.
Mechanism of Action and Quenching
This diagram illustrates the reaction of CMIT with a nucleophile, leading to its inactivation.
Caption: Inactivation of CMIT via nucleophilic attack and ring opening.
Safety & Handling Precautions
5-Chloro-2-methyl-4-isothiazolin-3-one is a known skin sensitizer and can cause severe skin burns and eye damage.[11] Always adhere to the following safety protocols:
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, impermeable gloves (nitrile rubber is a good choice), and safety glasses with side shields.[11][12]
-
Ventilation: Handle CMIT and its concentrated solutions only in a well-ventilated area or a chemical fume hood.[11]
-
Spills: Absorb spills with an inert material (e.g., sand, diatomite) and dispose of it as hazardous waste.[13][14] Do not allow the product to enter drains or watercourses.[13][14]
-
First Aid:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water.[12][13] If irritation or a rash occurs, seek medical attention.[12]
-
Eye Contact: Immediately rinse with plenty of water for several minutes, removing contact lenses if present. Seek immediate medical attention.[13]
-
Always consult the Safety Data Sheet (SDS) for the specific product you are using for complete safety information.[11][12][13]
References
- 1. ataman-chemicals.com [ataman-chemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Disposition of Aerosols of Isothiazolinone-Biocides: BIT, MIT and OIT - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bisulfite - Wikipedia [en.wikipedia.org]
- 6. chembk.com [chembk.com]
- 7. 5-Chloro-2-methyl-4-isothiazolin-3-one | C4H4ClNOS | CID 33344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. CN103487523A - Quantitative determination method for methylisothiazolinone and chloro methyl isothiazolinone in water-based adhesive - Google Patents [patents.google.com]
- 9. Determination of methylisothiazolinone and methylchloroisothiazolinone in cosmetic products by ultra high performance liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dt-wt.com [dt-wt.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. multimedia.3m.com [multimedia.3m.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. keim.com [keim.com]
Potential off-target effects of 5-Chloro-3-methyl-isothiazole in cell-based assays
Topic: Potential Off-Target Effects of 5-Chloro-3-methyl-isothiazole in Cell-Based Assays
Audience: Researchers, Scientists, and Drug Development Professionals
This guide is designed to function as a comprehensive technical support resource for researchers encountering unexpected or inconsistent results in their cell-based assays. It specifically addresses the often-overlooked issue of off-target effects caused by isothiazolinone-based preservatives, such as this compound, which are commonly found in laboratory reagents and solutions.
Introduction: The Double-Edged Sword of a Common Preservative
This compound, frequently found in combination with 2-methyl-4-isothiazolin-3-one (a mixture known as MCI/MI or Kathon™ CG), is a highly effective broad-spectrum biocide used to prevent microbial contamination in a wide range of water-based solutions.[1][2] While its role in maintaining the sterility of reagents is crucial, its potent biological activity can become a significant confounding variable in sensitive cell-based experiments. The very mechanism that makes it an excellent preservative—its ability to react with cellular nucleophiles, particularly thiol-containing proteins—can lead to unintended biological consequences, or "off-target" effects, that can be easily misinterpreted as genuine experimental outcomes.[2][3]
This technical support center provides a structured approach to identifying, troubleshooting, and mitigating the potential impact of this compound and other isothiazolinone preservatives in your research.
Part 1: Troubleshooting Guide - Is a Preservative Affecting My Assay?
This section is formatted as a series of questions and answers to guide you through the process of diagnosing potential interference from isothiazolinone preservatives.
Question 1: I'm observing unexpected cytotoxicity or a sudden decrease in cell viability in my control wells. What could be the cause?
Answer:
While several factors can lead to decreased cell viability, contamination of your cell culture medium or reagents with a cytotoxic substance is a common culprit.[4][5] Isothiazolinones, including this compound, are known to have cytotoxic effects on a variety of cell lines.[6][7] Their mechanism of action involves the disruption of essential enzymatic pathways through interaction with thiol groups in proteins, which can lead to apoptosis and necrosis.[2][8]
Troubleshooting Steps:
-
Review Reagent Lot Numbers: Have you recently started using a new lot of a common reagent like PBS, trypsin, or a stock solution of a supplement? Preservative concentrations can vary between batches.
-
Quarantine and Test Reagents: Systematically test each component of your culture system. A simple method is to incubate your cells with each individual reagent (diluted to its working concentration in fresh, trusted medium) and monitor for cytotoxic effects.
-
Perform a Dose-Response Curve: If you suspect a particular reagent, perform a serial dilution to see if the cytotoxic effect is concentration-dependent.
Question 2: My cells are showing altered morphology, such as rounding up and detaching, even at low confluency. What should I investigate?
Answer:
Changes in cell morphology are a sensitive indicator of cellular stress.[4] Isothiazolinones can induce morphological changes consistent with cellular distress and apoptosis.[7] This is a direct consequence of their interaction with the cellular machinery.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for altered cell morphology.
Question 3: I'm seeing inconsistent results in my functional assays (e.g., signaling pathway activation, gene expression). Could a preservative be interfering?
Answer:
Absolutely. The reactivity of this compound with thiol groups means it can directly interact with and inhibit a wide range of proteins, including enzymes, receptors, and transcription factors.[2] This can lead to a multitude of off-target effects that may mimic or mask the effects of your experimental compounds. For example, isothiazolinones have been shown to induce oxidative stress and apoptosis, which can have widespread effects on cellular signaling.[9]
Key Considerations:
-
Thiol-Containing Proteins: Be particularly cautious if your assay involves proteins with critical cysteine residues in their active sites.
-
Redox-Sensitive Assays: Assays that measure oxidative stress or are sensitive to the cellular redox state are highly susceptible to interference.
-
"Control" is Not Always Inert: A vehicle control containing a preserved saline solution could be inadvertently treating your "control" cells with a biologically active compound.
Part 2: Frequently Asked Questions (FAQs)
Q1: In which laboratory reagents is this compound commonly found?
A: Isothiazolinone preservatives can be found in a wide variety of "off-the-shelf" aqueous reagents, including:
-
Phosphate-buffered saline (PBS) and other buffered solutions
-
Stock solutions of salts (e.g., MgCl2, CaCl2)
-
Some commercial antibodies and protein solutions
-
Detergents and cleaning solutions used for laboratory equipment[10]
-
Water-based paints and coatings that may be present in the laboratory environment[11]
Q2: What is the mechanism of action of this compound?
A: The primary antimicrobial and cytotoxic mechanism of isothiazolinones involves a two-step process. First, there is rapid inhibition of microbial growth and metabolism. This is followed by irreversible cell damage. The key molecular event is the reaction of the activated sulfur atom in the isothiazolinone ring with nucleophiles, particularly the thiol groups of cysteine residues in proteins.[2][12] This leads to the formation of mixed disulfides, inactivation of essential enzymes, and ultimately, cell death.[8]
Caption: Simplified mechanism of this compound cytotoxicity.
Q3: Are there different types of isothiazolinones I should be aware of?
A: Yes, this compound (MCI) is often used in combination with methylisothiazolinone (MI). Other common isothiazolinones include benzisothiazolinone (BIT) and octylisothiazolinone (OIT).[3] While they share a common mechanism of action, their potency and physicochemical properties can vary.
Q4: How can I find out if a reagent contains isothiazolinone preservatives?
A: This can be challenging. Manufacturers are not always required to list preservatives on the certificate of analysis for research-grade reagents.
-
Check the Safety Data Sheet (SDS): The SDS is the most likely place to find this information, often in the composition/information on ingredients section.[13]
-
Consider "Preservative-Free" Options: Many suppliers offer preservative-free or cell-culture-tested versions of common reagents. While they may have a shorter shelf life, they eliminate this source of experimental variability.
Part 3: Experimental Protocols for Verification and Mitigation
Protocol 1: Screening Reagents for Cytotoxic Contaminants
Objective: To identify which, if any, of your stock reagents are causing a cytotoxic effect.
Methodology:
-
Cell Seeding: Plate a sensitive cell line (e.g., HeLa, HEK293, or the specific cell line used in your primary assay) in a 96-well plate at a density that will result in 50-70% confluency after 24 hours.
-
Reagent Preparation: Prepare a "test plate" where each well (or column of wells) contains your standard culture medium supplemented with one of your stock reagents at its final working concentration. Include a "medium only" control and a positive control for cell death (e.g., a known cytotoxic compound like staurosporine).
-
Incubation: Remove the standard medium from your cells and replace it with the prepared "test" media. Incubate for a period relevant to your primary assay (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Use a standard cell viability assay, such as an MTT or a live/dead fluorescent stain, to quantify the percentage of viable cells in each condition compared to the "medium only" control.
-
Analysis: A significant decrease in viability in wells treated with a specific reagent indicates the presence of a cytotoxic component.
Protocol 2: Determining the IC50 of a Suspected Contaminant
Objective: To quantify the cytotoxic potential of a suspected reagent or a pure isothiazolinone standard.
Methodology:
-
Cell Seeding: Plate cells as described in Protocol 1.
-
Serial Dilution: Prepare a serial dilution (e.g., 10-fold or 2-fold) of the suspected reagent or a known concentration of this compound in your standard culture medium.
-
Treatment and Incubation: Treat the cells with the serial dilutions and incubate for a defined period (e.g., 48 hours).
-
Viability Assessment: Perform a cell viability assay.
-
Data Analysis: Plot the percentage of cell viability against the logarithm of the reagent's concentration. Use a non-linear regression analysis to calculate the IC50 value (the concentration that inhibits cell proliferation by 50%).
Table 1: Example IC50 Values for Isothiazolinone Derivatives in Different Cell Lines
| Compound/Mixture | Cell Line | IC50 (µg/mL) | Reference |
| 5-chloro-3-methyl-N′-[(1E,2E)-(3-phenyloprop-2-en-1-ylidene]isothiazole-4-carbohydrazide | MCF-7 (Breast Cancer) | < 15 | [6] |
| 5-chloro-3-methyl-N′-[(1E,2E)-(3-phenyloprop-2-en-1-ylidene]isothiazole-4-carbohydrazide | LoVo (Colon Cancer) | < 15 | [6] |
| 5-chloro-3-methyl-N′-[(1E,2E)-(3-phenyloprop-2-en-1-ylidene]isothiazole-4-carbohydrazide | MCF-10A (Normal Breast) | ~30 | [6] |
| CMIT/MIT Mixture | Chinese Hamster Lung Fibroblasts | Cytotoxicity observed > 0.75 | [14] |
Note: The IC50 values can vary significantly based on the specific derivative, cell line, and assay conditions.
Conclusion and Best Practices
The presence of biocides like this compound in laboratory reagents is a real and underappreciated source of experimental artifact. By adopting a mindset of vigilance and implementing routine quality control checks, researchers can ensure the integrity and reproducibility of their data.
Key Takeaways:
-
Be Aware: Understand that common reagents may contain biologically active preservatives.
-
Question Your Controls: Unexplained effects in your control groups warrant an investigation into your reagents.
-
Source Wisely: Whenever possible, opt for "preservative-free" or "cell culture grade" reagents, especially for sensitive applications.
-
Validate New Lots: Before introducing a new lot of any reagent into your critical experiments, perform a simple viability screen to ensure it does not have unexpected cytotoxic effects.
By following these guidelines, you can minimize the risk of being misled by the hidden effects of a common laboratory preservative and enhance the trustworthiness and reliability of your research.
References
- 1. atamankimya.com [atamankimya.com]
- 2. researchgate.net [researchgate.net]
- 3. chemview.epa.gov [chemview.epa.gov]
- 4. cellculturecompany.com [cellculturecompany.com]
- 5. corning.com [corning.com]
- 6. The N’-Substituted Derivatives of 5-Chloro-3-Methylisothiazole-4-Carboxylic Acid Hydrazide with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5-Chloro-2-methyl-3-isothiazolone - Active Ingredient >14%, CMI/MI 2.5 - 4.0 | 26172-55-4 | FC20025 [biosynth.com]
- 9. Isothiazolinones as preservatives: physicochemical characteristics, biological activity, and safety assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Methylchloroisothiazolinone: Uses and Side Effects [healthline.com]
- 11. cir-safety.org [cir-safety.org]
- 12. Mechanism of 5-chloro-2-methyl-4-isothiazolin-3-one (CMIT) in controlling microbial problems in aircraft fuel systems - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. Risk Assessment of 5-Chloro-2-Methylisothiazol-3(2H)-One/2-Methylisothiazol-3(2H)-One (CMIT/MIT) Used as a Preservative in Cosmetics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interference of 5-Chloro-3-methyl-isothiazole with Common Research Assays
Welcome to the technical support center for researchers utilizing 5-Chloro-3-methyl-isothiazole and related isothiazolinone compounds. This guide is designed to provide in-depth troubleshooting and frequently asked questions (FAQs) to help you navigate potential experimental artifacts and ensure the integrity of your research data. Isothiazolinones, including this compound, are potent biocides widely used as preservatives in various reagents and solutions.[1][2] However, their reactive nature can lead to significant interference with common biological and biochemical assays.[3][4][5] This resource will equip you with the knowledge to identify, troubleshoot, and mitigate these interferences.
I. Understanding the Mechanism of Interference
The primary mechanism of action for isothiazolinones, including this compound, involves their ability to react with thiol-containing molecules.[1][6] The electrophilic sulfur atom in the isothiazolinone ring is susceptible to nucleophilic attack by the thiol groups of cysteine residues in proteins.[3][4][6] This interaction leads to the formation of a disulfide bond, which can inactivate enzymes and other proteins, ultimately leading to cell death in microorganisms.[1][4][7] It is this very reactivity that causes interference in research assays by modifying critical protein components of the assay itself, such as enzymes, antibodies, or protein analytes.
II. Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it in my reagents?
This compound is a type of isothiazolinone, a class of heterocyclic organic compounds.[1] It is a highly effective, broad-spectrum antimicrobial agent used to prevent the growth of bacteria, fungi, and algae.[1][8] It is often found in commercially available aqueous reagents, buffers, and stock solutions to prolong their shelf life. A common commercial mixture containing 5-chloro-2-methyl-4-isothiazolin-3-one (CMIT) and 2-methyl-4-isothiazolin-3-one (MIT) is sold under the trade name Kathon™.[1][9][10]
Q2: How does this compound interfere with my experiments?
The interference stems from its high reactivity towards nucleophiles, particularly the thiol groups (-SH) found in the amino acid cysteine.[4][6] This can lead to:
-
Enzyme Inhibition: Many enzymes, such as dehydrogenases and phosphatases, rely on cysteine residues in their active sites for catalytic activity.[3][7] this compound can irreversibly inhibit these enzymes, leading to false-negative results or decreased signal in enzyme-based assays (e.g., ELISA, enzymatic activity assays).
-
Antibody Modification: Antibodies are proteins that contain cysteine residues. Modification of these residues can alter the antibody's conformation, affecting its ability to bind to its target antigen. This can result in reduced signal or complete loss of detection in immunoassays like Western blotting, ELISA, and flow cytometry.
-
Protein Cross-linking: The reaction of this compound with proteins can lead to the formation of protein-protein cross-links, which can cause aggregation and precipitation, impacting assays that measure protein concentration or function.[2]
-
Direct Interaction with Assay Components: Besides proteins, this compound may interact with other thiol-containing reagents in your assay, such as dithiothreitol (DTT) or β-mercaptoethanol, depleting their reducing capacity and affecting experimental outcomes.
Q3: Which assays are most susceptible to interference?
Any assay that relies on the specific function of proteins is potentially at risk. Highly susceptible assays include:
-
Enzyme-Linked Immunosorbent Assays (ELISAs): Both the capture/detection antibodies and the enzyme conjugate (e.g., Horseradish Peroxidase, Alkaline Phosphatase) can be inactivated.
-
Western Blotting: Antibodies used for detection can be compromised, leading to weak or no signal.
-
Enzymatic Activity Assays: Direct inhibition of the enzyme of interest will lead to inaccurate measurements of its activity.
-
Flow Cytometry: Fluorochrome-conjugated antibodies can be affected, leading to reduced staining intensity.
-
Protein Quantitation Assays: Assays that rely on protein standards (e.g., BSA) can be affected if the standard is modified.
-
Cell-Based Assays: The compound can be toxic to cells, and its interaction with cellular proteins can confound the interpretation of results.[5]
Q4: How can I determine if this compound is present in my reagents?
Unfortunately, manufacturers are not always required to list preservatives on their product datasheets, especially if they are present in small amounts. If you suspect interference, you can:
-
Contact the Manufacturer: Inquire directly with the technical support of the reagent manufacturer.
-
Analytical Testing: For critical applications, analytical methods like High-Performance Liquid Chromatography (HPLC) can be used to detect and quantify isothiazolinones.[11][12][13][14]
III. Troubleshooting Guide
If you are experiencing unexpected results such as low signal, high background, or complete assay failure, consider the possibility of isothiazolinone interference.
Issue 1: Low or No Signal in an ELISA
-
Underlying Cause: The horseradish peroxidase (HRP) or alkaline phosphatase (AP) enzyme conjugate, or the primary/secondary antibodies, may be inactivated by this compound present in one of your buffers (e.g., wash buffer, blocking buffer, or sample diluent).
-
Troubleshooting Steps:
-
Identify the Source: Systematically replace each buffer in your ELISA protocol with freshly prepared, preservative-free versions. Start with the buffers that are in contact with the antibodies and enzyme conjugate for the longest duration.
-
Control Experiment: Run a control experiment where you pre-incubate the enzyme conjugate with the suspected contaminated buffer for 30-60 minutes before adding it to the ELISA plate. A significant drop in signal compared to a control with fresh buffer will confirm the interference.
-
Issue 2: Weak or Absent Bands on a Western Blot
-
Underlying Cause: The primary or secondary antibodies may be modified and unable to bind to the target protein on the membrane. This can be caused by isothiazolinones in the blocking buffer, antibody dilution buffer, or wash buffer.
-
Troubleshooting Steps:
-
Prepare Fresh Buffers: Remake all buffers (TBST, blocking buffer, antibody diluents) from scratch using high-purity water and reagents that are certified preservative-free.
-
Antibody Incubation Control: To confirm antibody inactivation, you can run a dot blot. Spot your protein of interest onto a nitrocellulose or PVDF membrane. Block the membrane with a known good blocking buffer. Then, incubate one strip with your primary antibody diluted in the suspected contaminated buffer and another strip with the primary antibody diluted in a fresh, preservative-free buffer. A significant difference in signal intensity will pinpoint the problem.
-
Issue 3: Inconsistent Results in an Enzymatic Assay
-
Underlying Cause: The enzyme you are studying is being directly inhibited by this compound present in the assay buffer or in the solution containing your test compound.
-
Troubleshooting Steps:
-
Buffer Exchange: If your enzyme is in a commercial buffer, consider performing a buffer exchange using a desalting column or dialysis to remove any potential preservatives.
-
Inhibitor Control: Run a control reaction containing your enzyme and substrate in a fresh, preservative-free buffer. Then, in a parallel reaction, add a small amount of the suspected contaminated buffer or a known concentration of this compound to observe its effect on enzyme activity.
-
IV. Mitigation Strategies & Best Practices
1. Prepare Fresh, Preservative-Free Buffers:
Whenever possible, prepare your own buffers from high-purity solid reagents and sterile, deionized water. This is the most reliable way to avoid isothiazolinone contamination.
2. Thiol Quenching:
If you cannot avoid using a reagent containing this compound, you can add a "quenching" agent to neutralize it. Thiols like dithiothreitol (DTT) or β-mercaptoethanol can be added in excess to react with and consume the isothiazolinone before it can interfere with your assay components.
Table 1: Recommended Quenching Conditions
| Quenching Agent | Recommended Final Concentration | Incubation Time | Incubation Temperature |
| Dithiothreitol (DTT) | 1-5 mM | 15-30 minutes | Room Temperature |
| β-mercaptoethanol | 5-10 mM | 15-30 minutes | Room Temperature |
Important Note: Ensure that the quenching agent itself does not interfere with your downstream application. For example, high concentrations of reducing agents can denature antibodies.
3. Experimental Workflow for Thiol Quenching:
The following diagram illustrates a general workflow for incorporating a thiol quenching step into your experimental protocol.
Caption: Workflow for neutralizing this compound.
4. Data Interpretation and Controls:
Always run appropriate controls to validate your results, especially when you suspect interference.
-
Positive and Negative Controls: These are essential for any assay to ensure it is performing as expected.
-
Spike-in Control: In some cases, you can "spike" a known amount of your analyte into a sample with and without the suspected interfering substance to see if recovery is affected.
The following decision tree can help guide your troubleshooting process:
Caption: Troubleshooting decision tree for assay interference.
By understanding the reactive nature of this compound and implementing these troubleshooting and mitigation strategies, researchers can ensure the accuracy and reliability of their experimental data.
V. References
-
Wikipedia. Isothiazolinone. --INVALID-LINK--
-
ResearchGate. The Mechanism of Action of Isothiazolone Biocides. --INVALID-LINK--
-
Semantic Scholar. The Mechanism of Action of Isothiazolone Biocides. --INVALID-LINK--
-
BenchChem. A Comparative Guide to Isothiazolinone Detection Methodologies. --INVALID-LINK--
-
National Center for Biotechnology Information. Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. --INVALID-LINK--
-
ResearchGate. Analytical methods for isothiazolinones determination in different products. --INVALID-LINK--
-
PubMed. Chemical reactivity of some isothiazolone biocides. --INVALID-LINK--
-
ChemView. Isothiazolinone White Paper. --INVALID-LINK--
-
ResearchGate. The Mechanism of Action of Isothiazolone Biocide | Request PDF. --INVALID-LINK--
-
ResearchGate. Trace analysis of isothiazolinones in water samples by large-volume direct injection liquid chromatography tandem mass spectrometry | Request PDF. --INVALID-LINK--
-
ResearchGate. Determination of Five Isothiazolinone Preservatives in Liquid Detergents by High Performance Liquid Chromatography. --INVALID-LINK--
-
PubMed. Isothiazolinones as preservatives: physicochemical characteristics, biological activity, and safety assessment. --INVALID-LINK--
-
PubMed. Effects of a 28-day oral exposure to a 5-chloro-2-methyl-4-isothiazolin-3-one and 2-methyl-4-isothiazolin-3-one biocide formulation in Sprague-Dawley rats. --INVALID-LINK--
-
PubMed. Mutagenicity of cosmetic products containing Kathon. --INVALID-LINK--
-
PubMed. Demonstration of Kathon CG in some commercial products. --INVALID-LINK--
References
- 1. Isothiazolinone - Wikipedia [en.wikipedia.org]
- 2. chemview.epa.gov [chemview.epa.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Isothiazolinones as preservatives: physicochemical characteristics, biological activity, and safety assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chemical reactivity of some isothiazolone biocides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] The Mechanism of Action of Isothiazolone Biocides | Semantic Scholar [semanticscholar.org]
- 8. Patch test sensitivity to the preservative Kathon CG in Spain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mutagenicity of cosmetic products containing Kathon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Demonstration of Kathon CG in some commercial products [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Technical Support Center: A Researcher's Guide to 5-Chloro-3-methyl-isothiazole
Welcome to the technical support center for 5-Chloro-3-methyl-isothiazole (CAS No. 20067-16-7). This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting assistance for handling and preparing this compound for in vitro studies. Given its physicochemical properties, achieving and maintaining solubility in aqueous experimental systems can be a primary challenge. This document provides in-depth, validated solutions to ensure the successful use of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What are the basic physicochemical properties of this compound that I should be aware of?
Understanding the fundamental properties of this compound is the first step to successful experimentation. It is a member of the isothiazolinone class of compounds, which are known for their potent biological activity but can present formulation challenges.[1][2]
| Property | Value | Source |
| CAS Number | 20067-16-7 | [3][4][5][6] |
| Molecular Formula | C₄H₄ClNS | [3][4][7][8] |
| Molecular Weight | 133.60 g/mol | [3][4][7] |
| Appearance | Colorless Liquid | [7] |
| Purity | Typically ≥95-96% | [3][8] |
| Storage | Sealed in a dry environment at 2-8°C | [3][8] |
A key characteristic of this class of compounds is their potential for limited aqueous solubility and their chemical stability profile, which is highly dependent on pH.
Q2: I'm having trouble dissolving this compound directly in my aqueous buffer or cell culture medium. What do you recommend?
Directly dissolving this compound in aqueous solutions is often unsuccessful due to its molecular structure. The recommended approach is to first prepare a concentrated stock solution in an appropriate organic solvent. This is a standard and essential practice for many compounds used in in vitro studies.[9][10]
The solvent of choice is typically a water-miscible organic solvent that can dissolve the compound at a high concentration. Based on the properties of related isothiazolinones and general laboratory practice, the following solvents are recommended for creating a stock solution:
| Solvent | Recommended Starting Concentration | Notes |
| DMSO (Dimethyl sulfoxide) | 10-100 mM | Primary recommendation. DMSO is a powerful, water-miscible solvent suitable for most cell-based assays at low final concentrations. |
| Ethanol (EtOH) | 10-50 mM | A viable alternative. Ensure the final concentration in your assay is non-toxic to your cells.[11] |
| Methanol (MeOH) | 10-50 mM | Can be used, but its higher volatility and toxicity compared to ethanol make it a less common choice for cell culture. |
Causality: The organic solvent provides a non-polar environment that can effectively solvate the this compound molecule. By creating a highly concentrated stock, you can then introduce a very small volume into your aqueous system, which minimizes the impact of the organic solvent on the overall experiment and on cell health.
Troubleshooting Guide: Preventing Precipitation in Cell Culture Media
A frequent and critical issue is the precipitation of the compound when the organic stock solution is diluted into the aqueous cell culture medium. This is often referred to as the compound "crashing out" of solution.[9][10] This not only lowers the effective concentration of your compound, invalidating experimental results, but the precipitate itself can also be cytotoxic.[9]
Q3: My compound precipitated immediately after I added my DMSO stock solution to the cell culture media. What happened and how can I fix it?
Immediate precipitation is typically caused by a rapid solvent exchange process where the compound, upon leaving the favorable DMSO environment, cannot be solubilized by the surrounding aqueous medium.[9][10][12]
To prevent this, follow this validated, step-by-step protocol for preparing your final working solution:
Experimental Protocol: Preparing a Working Solution in Aqueous Media
-
Prepare a High-Concentration Stock Solution: Dissolve the this compound in 100% DMSO to your desired stock concentration (e.g., 50 mM). Ensure it is fully dissolved by vortexing. If necessary, gentle warming in a 37°C water bath or brief sonication can be applied.
-
Pre-warm the Culture Medium: Always use cell culture medium that has been pre-warmed to 37°C. Adding a compound to cold media can significantly decrease its solubility.[9][10]
-
Perform Serial Dilutions: Instead of a single large dilution, perform a series of smaller, sequential dilutions. This gradual reduction in solvent concentration is key. A highly recommended method is to create an intermediate dilution first.
-
Add Dropwise and Mix: While gently vortexing or swirling the pre-warmed medium, add the stock solution (or intermediate dilution) drop-by-drop. This slow addition allows for better mixing and prevents localized high concentrations of the compound that can trigger precipitation.
-
Maintain a Low Final Solvent Concentration: The final concentration of DMSO in your cell culture should be kept as low as possible, ideally below 0.1% and not exceeding 0.5%, to avoid solvent-induced cytotoxicity.[9]
Below is a workflow diagram illustrating the decision-making process for preparing your solution.
Caption: Workflow for preparing and troubleshooting solutions.
Q4: The solution looked fine at first, but I see a precipitate after incubating it for a few hours. What causes delayed precipitation?
Delayed precipitation can occur due to several factors related to the stability of the compound in the complex environment of cell culture media over time.
-
pH Instability: Isothiazolinones are known to be unstable in alkaline conditions.[13] While most cell culture media are buffered around pH 7.4, cellular metabolism can cause localized or bulk changes in pH, potentially pushing it towards a more alkaline state. This can lead to the degradation of the isothiazolinone ring. The degradation products may be less soluble, leading to precipitation.
-
Interaction with Media Components: The compound may slowly interact with salts, proteins (especially in serum), or other components in the media, forming insoluble complexes.[9][14]
-
Temperature Fluctuations: Repeatedly removing your culture plates or flasks from the incubator can cause temperature cycling, which may affect the compound's long-term stability in solution.[10]
Self-Validating Protocol Adjustments:
-
Monitor pH: If you suspect pH-related issues, monitor the pH of your culture medium over the course of your experiment. More frequent media changes may be necessary for dense cultures.
-
Test Media Compatibility: Before a large-scale experiment, test the stability of your compound in your specific cell culture medium (with and without cells) for the intended duration of the experiment.
-
Consider Serum-Free Media: If precipitation is a persistent issue in serum-containing media, you might test whether serum proteins are involved by comparing stability in serum-free versus serum-supplemented media.
The diagram below illustrates the key factors that can influence the solubility of this compound in an in vitro setting.
Caption: Key factors affecting compound solubility in vitro.
References
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemscene.com [chemscene.com]
- 4. This compound | 20067-16-7 | VAA06716 [biosynth.com]
- 5. This compound | 20067-16-7 [chemicalbook.com]
- 6. arctomsci.com [arctomsci.com]
- 7. This compound | 20067-16-7 [sigmaaldrich.com]
- 8. chemshuttle.com [chemshuttle.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. The N’-Substituted Derivatives of 5-Chloro-3-Methylisothiazole-4-Carboxylic Acid Hydrazide with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
Technical Support Center: Minimizing Cytotoxicity of Isothiazolinones in Control Cell Lines
A Note on Nomenclature: While the query specified "5-Chloro-3-methyl-isothiazole," the widely studied and commercially prevalent isothiazolinone biocide with this core structure is 5-Chloro-2-methyl-4-isothiazolin-3-one (CMIT) , often used in combination with 2-Methyl-4-isothiazolin-3-one (MIT). This guide will focus on CMIT/MIT, as it is the compound researchers most frequently encounter and for which there is a substantial body of scientific literature. The principles and troubleshooting strategies outlined here are directly applicable to minimizing its unintended cytotoxic effects in in vitro experimental models.
This technical support guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of working with isothiazolinone-based compounds, ensuring the integrity of experimental data by mitigating off-target cytotoxicity in control cell lines.
I. Frequently Asked Questions (FAQs)
1. What is the primary mechanism of CMIT/MIT-induced cytotoxicity?
CMIT/MIT induces cytotoxicity primarily through the rapid and irreversible inhibition of cellular thiols, such as glutathione (GSH) and cysteine residues in proteins. The electrophilic sulfur atom in the isothiazolinone ring readily reacts with nucleophilic thiol groups, leading to the formation of disulfide bonds and subsequent oxidative stress. This disruption of the cellular redox balance can trigger a cascade of events, including mitochondrial dysfunction, ATP depletion, and ultimately, apoptotic or necrotic cell death.
2. Why am I observing cytotoxicity in my control cell lines when using a product preserved with CMIT/MIT?
Many commercial reagents, including antibodies, cytokines, and media supplements, are preserved with biocides like CMIT/MIT to prevent microbial contamination. At high working concentrations of these reagents, the final concentration of CMIT/MIT in your cell culture media can reach levels that are toxic to mammalian cells. This is a common source of experimental artifacts and can lead to misinterpretation of data.
3. What are the typical cytotoxic concentrations of CMIT/MIT for mammalian cell lines?
The cytotoxic concentration of CMIT/MIT can vary significantly depending on the cell line, its metabolic rate, and the experimental conditions (e.g., cell density, media composition). However, as a general guideline, concentrations in the range of 1-10 µM (approximately 0.1-1.2 µg/mL) can be cytotoxic to many cell lines. It is crucial to determine the specific cytotoxic threshold for your cell line of interest.
4. Can the cytotoxic effects of CMIT/MIT be neutralized?
Yes, the cytotoxic effects of CMIT/MIT can be mitigated by quenching its reactive isothiazolinone ring. This is typically achieved by introducing a source of free thiols that will preferentially react with the CMIT/MIT, sparing cellular components. Common quenching agents include β-mercaptoethanol (BME), dithiothreitol (DTT), and N-acetylcysteine (NAC).
II. Troubleshooting Guide: Unexpected Cytotoxicity in Control Wells
This section addresses common issues related to unintended cell death in control experiments.
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| High levels of cell death in control wells treated with a specific reagent. | The reagent is likely preserved with CMIT/MIT or another biocide. | 1. Verify the presence of isothiazolinones: Check the manufacturer's safety data sheet (SDS) or technical data sheet for the reagent. Look for CMIT/MIT (CAS No. 26172-55-4 and 2682-20-4) or related compounds. 2. Determine the cytotoxic threshold: Perform a dose-response experiment with the reagent to identify the concentration at which cytotoxicity is observed. 3. Neutralize the biocide: If the reagent is essential for your experiment, consider pre-treating it with a quenching agent like β-mercaptoethanol or DTT before adding it to your cells. See Protocol 1 for details. |
| Inconsistent results and poor reproducibility between experiments. | Variable concentrations of the cytotoxic preservative in different lots of the reagent or incomplete neutralization. | 1. Lot-to-lot variability testing: When a new lot of a critical reagent is received, perform a quick cytotoxicity assay to ensure it behaves similarly to previous lots. 2. Optimize quenching protocol: Ensure complete neutralization by optimizing the concentration of the quenching agent and the incubation time. See Protocol 1 for details. 3. Consider alternative reagents: If possible, source a preservative-free version of the reagent. |
| Cell morphology changes (e.g., rounding, detachment) in control wells over time. | Sub-lethal cytotoxic effects of low concentrations of CMIT/MIT. | 1. Time-course analysis: Monitor cell morphology and viability at multiple time points to understand the kinetics of the cytotoxic effect. 2. Use a more sensitive viability assay: Assays like real-time impedance-based monitoring can detect subtle changes in cell health that may be missed by endpoint assays like MTT or LDH. |
III. Experimental Protocols & Workflows
Protocol 1: Quenching CMIT/MIT in Reagents
This protocol describes how to neutralize the cytotoxic effects of CMIT/MIT in a stock solution of a reagent before its use in a cell-based assay.
Materials:
-
Reagent containing CMIT/MIT
-
β-mercaptoethanol (BME) or Dithiothreitol (DTT)
-
Sterile, nuclease-free microcentrifuge tubes
-
Sterile cell culture media
Procedure:
-
Determine the final concentration of the reagent to be used in your experiment.
-
Prepare a working solution of the quenching agent. A 100-fold molar excess of the quenching agent to the estimated concentration of CMIT/MIT is a good starting point. Note: The typical concentration of CMIT/MIT in preserved reagents is around 15 ppm (approximately 130 µM).
-
Pre-incubate the reagent with the quenching agent: In a sterile microcentrifuge tube, mix the required volume of the reagent with the calculated volume of the quenching agent.
-
Incubate at room temperature for 30-60 minutes to allow for complete neutralization of the CMIT/MIT.
-
Add the quenched reagent to your cell culture media at the desired final concentration.
-
Include proper controls:
-
Control A (Unquenched): Cells treated with the unquenched reagent.
-
Control B (Quenched): Cells treated with the quenched reagent.
-
Control C (Quenching agent alone): Cells treated with the quenching agent at the same final concentration to ensure it is not cytotoxic on its own.
-
Control D (Vehicle): Cells treated with the vehicle used to dissolve the reagent.
-
Experimental Workflow for Mitigating CMIT/MIT Cytotoxicity
Caption: Workflow for identifying and mitigating CMIT/MIT cytotoxicity.
IV. Mechanistic Insights: The Role of Oxidative Stress
The primary mechanism of CMIT/MIT cytotoxicity is the induction of severe oxidative stress. This is initiated by the depletion of intracellular glutathione (GSH), a key antioxidant.
Caption: CMIT/MIT-induced oxidative stress pathway.
By understanding this mechanism, researchers can make informed decisions about the most appropriate mitigation strategies. For instance, co-treatment with antioxidants like N-acetylcysteine (NAC), a precursor to GSH, can help replenish intracellular GSH levels and protect cells from CMIT/MIT-induced damage.
V. References
-
Du, S., Li, H., Wang, Z., & Li, L. (2014). The mechanism of action of the isothiazolinone biocides. In Biocides (pp. 123-141). Springer, Berlin, Heidelberg.
-
Silva, V., Monteiro, A. S., & Peixoto, F. (2019). The multifaceted role of glutathione in cancer. Antioxidants, 8(11), 519.
-
Haddad, J. J. (2002). Antioxidant and prooxidant mechanisms in the regulation of redox(y)-sensitive transcription factors. Cellular signalling, 14(11), 879-897.
-
ECHA (European Chemicals Agency). (2018). Committee for Risk Assessment (RAC) Opinion on 5-chloro-2-methyl-4-isothiazolin-3-one (CMIT) and 2-methyl-4-isothiazolin-3-one (MIT). --INVALID-LINK--
Technical Support Center: Iron-Dependent Degradation of 5-Chloro-2-methyl-4-isothiazolin-3-one (CMIT)
Welcome to the technical support guide for researchers investigating the iron-dependent degradation of 5-Chloro-2-methyl-4-isothiazolin-3-one (CMIT). This document provides in-depth troubleshooting advice, validated experimental protocols, and answers to frequently asked questions. The guidance herein is structured to address common challenges encountered in the laboratory, explaining the causality behind experimental choices to ensure robust and reproducible results.
Part 1: Troubleshooting Guide
This section addresses specific problems in a question-and-answer format.
Issue 1: Low or Inconsistent Degradation Efficiency
Question: My CMIT degradation rate is significantly lower than expected, or varies greatly between replicate experiments. What are the primary causes and how can I fix this?
Answer: Low and inconsistent degradation efficiency is the most common challenge. It typically stems from suboptimal reaction conditions, particularly related to the catalyst and reaction medium. Let's break down the potential causes:
1. Suboptimal pH (The Most Critical Factor):
-
Scientific Rationale: The Fenton reaction, a primary mechanism for iron-catalyzed degradation, is highly pH-dependent. The generation of hydroxyl radicals (•OH), the primary oxidant, is most efficient in a narrow, acidic pH range, typically between 2.5 and 4.0.[1][2][3] At pH values above 4, ferric ions (Fe³⁺) begin to precipitate as ferric hydroxide (Fe(OH)₃), which removes the catalyst from the solution and drastically reduces reaction efficiency.[4] Conversely, at very low pH (<2.5), the reaction can be inhibited as hydrogen ions can scavenge hydroxyl radicals.
-
Troubleshooting Steps:
-
Verify pH: Use a calibrated pH meter to measure the pH of your reaction mixture after all reagents (except the oxidant, H₂O₂) have been added. The initial pH of your sample may not be the final pH of the reaction.
-
Adjust pH: Before initiating the reaction with H₂O₂, adjust the pH to the optimal range (typically ~3.0) using dilute sulfuric acid (H₂SO₄) or sodium hydroxide (NaOH).[5]
-
Monitor pH During Reaction: For long experiments, the degradation of CMIT and its intermediates can form organic acids, lowering the pH and potentially inhibiting the reaction.[6] Consider using a buffered system if pH stability is a concern, but be aware that some buffer components (like phosphate) can inhibit the reaction by complexing with iron.[7][8]
-
2. Incorrect Reagent Ratios (H₂O₂/Fe²⁺):
-
Scientific Rationale: The molar ratio of hydrogen peroxide to ferrous iron is crucial. While H₂O₂ is the source of hydroxyl radicals, an excessive amount can be detrimental. Excess H₂O₂ can act as a scavenger of highly reactive •OH radicals, converting them into less reactive hydroperoxyl radicals (HO₂•).[4][5] Similarly, an excess of Fe²⁺ can also scavenge •OH radicals.[9]
-
Troubleshooting Steps:
-
Start with a Proven Ratio: A common starting point for many organic pollutants is a molar ratio of H₂O₂ to Fe²⁺ between 3:1 and 10:1.[10]
-
Optimize Systematically: Perform a series of small-scale experiments keeping the CMIT and Fe²⁺ concentrations constant while varying the H₂O₂ concentration to find the optimal ratio for your specific conditions.
-
Consider Stepwise Addition: For reactions with high pollutant concentrations, adding the H₂O₂ dose in several smaller aliquots over time can prevent the initial concentration from being excessively high, thus minimizing scavenging effects.
-
3. Catalyst Deactivation or Inhibition:
-
Scientific Rationale: The catalytic cycle involves the regeneration of Fe²⁺ from Fe³⁺. This step is much slower than the initial Fenton reaction.[6] The reaction can stall if all the Fe²⁺ is converted to Fe³⁺ and is not efficiently reduced. Furthermore, certain ions or intermediate products can complex with the iron catalyst, rendering it inactive. Phosphate is a known inhibitor of iron-dependent CMIT degradation.[7][11]
-
Troubleshooting Steps:
-
Analyze Your Matrix: If you are not using deionized water, analyze your sample for potential inhibitors like phosphate, oxalate, or high concentrations of chloride.
-
Increase Catalyst Dose: If inhibition is suspected, a higher initial catalyst dose may be required to overcome the effect. However, be mindful of generating excessive iron sludge.[9]
-
Consider Photo-Fenton: If available, irradiating the reaction with UV-A light (the photo-Fenton process) can significantly accelerate the reduction of Fe³⁺ back to Fe²⁺, dramatically improving efficiency and preventing catalyst stalling.[6][12]
-
Issue 2: Analytical Interference & Unexpected Chromatogram Peaks
Question: When analyzing my samples by HPLC, I see shifting retention times for CMIT or the appearance of unexpected peaks that interfere with quantification. What's happening?
Answer: Analytical challenges often arise from improper sample quenching or the formation of stable degradation byproducts.
1. Incomplete Reaction Quenching:
-
Scientific Rationale: If the Fenton reaction is not stopped completely at the time of sampling, the degradation of CMIT will continue in your vial, leading to artificially low concentration readings and the appearance of byproduct peaks. The hydroxyl radicals are short-lived, but residual H₂O₂ and iron can continue to react.
-
Troubleshooting Steps:
-
Immediate Quenching: At your desired time point, immediately add a quenching agent to the sample.
-
Choose the Right Quencher:
-
Sodium Sulfite (Na₂SO₃): An effective quencher that consumes residual H₂O₂. A slight molar excess is typically sufficient.
-
Methanol or isopropanol: High concentrations of these alcohols can be used to scavenge remaining hydroxyl radicals. This is a common choice for HPLC analysis as they are often components of the mobile phase.
-
-
pH Neutralization: Immediately adjust the sample pH to neutral or slightly basic to stop the catalytic cycle. This can be done by adding a small amount of concentrated NaOH.
-
2. Formation of Degradation Intermediates:
-
Scientific Rationale: The degradation of CMIT is not an instantaneous conversion to CO₂ and water. The process involves the opening of the isothiazolinone ring and the formation of various chlorinated and sulfur-containing organic intermediates.[13][14] These byproducts will appear as new peaks in your chromatogram.
-
Troubleshooting Steps:
-
Characterize Byproducts: If identifying these peaks is necessary, techniques like HPLC-MS/MS are required.[15] Common degradation pathways involve sulfur oxidation, demethylation, and dechlorination.[14][16]
-
Optimize Separation: Adjust your HPLC method (e.g., gradient, mobile phase composition) to achieve baseline separation between the parent CMIT peak and the major intermediate peaks.
-
Monitor Chloride and Sulfate: A key indicator of complete mineralization is the stoichiometric production of chloride (Cl⁻) and sulfate (SO₄²⁻) ions from the parent molecule.[7][8] Monitoring these ions via ion chromatography can provide a more complete picture of the degradation process than monitoring the parent compound alone.
-
Part 2: Experimental Protocols & Methodologies
Protocol 1: Standard Batch Fenton Degradation of CMIT
This protocol provides a self-validating method for assessing CMIT degradation in a controlled laboratory setting.
Materials:
-
5-Chloro-2-methyl-4-isothiazolin-3-one (CMIT) standard[17]
-
Ferrous sulfate heptahydrate (FeSO₄·7H₂O)
-
Hydrogen peroxide (30% w/w)
-
Sulfuric acid (0.1 M) and Sodium hydroxide (0.1 M)
-
Deionized (DI) water
-
Reaction vessels (e.g., 250 mL glass beakers or Erlenmeyer flasks)
-
Magnetic stirrer and stir bars
-
Calibrated pH meter
-
HPLC system with a C18 column and UV detector (detection at ~274 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of CMIT (e.g., 100 mg/L) in DI water.
-
Prepare a fresh stock solution of FeSO₄·7H₂O (e.g., 10 mM). It is critical to prepare this fresh for each experiment to avoid oxidation of Fe²⁺ to Fe³⁺.
-
-
Reaction Setup (Perform in triplicate):
-
In a 250 mL beaker, add 90 mL of DI water and a stir bar.
-
Add 10 mL of the 100 mg/L CMIT stock solution to achieve a final concentration of 10 mg/L.
-
Add the desired volume of the FeSO₄·7H₂O stock solution. For example, to achieve a 0.1 mM Fe²⁺ concentration, add 1 mL of the 10 mM stock.
-
While stirring, slowly adjust the pH to 3.0 ± 0.1 using 0.1 M H₂SO₄.
-
-
Control Experiments (Crucial for Self-Validation):
-
Control A (Adsorption/Hydrolysis): Prepare a vessel with only CMIT in DI water, adjusted to pH 3.0.
-
Control B (Oxidation by H₂O₂ alone): Prepare a vessel with CMIT and H₂O₂ (at the final concentration to be used in the test), adjusted to pH 3.0, but without iron.
-
-
Initiation and Sampling:
-
Take a "time zero" (t=0) sample from each vessel.
-
Initiate the reaction in the test and Control B vessels by adding the required volume of H₂O₂. For a 10:1 molar ratio with 0.1 mM Fe²⁺, you would add H₂O₂ to a final concentration of 1 mM.
-
Start a timer.
-
Withdraw aliquots (e.g., 1 mL) at predetermined intervals (e.g., 0, 2, 5, 10, 20, 30, 60 minutes).
-
Immediately quench each sample by adding it to a vial containing a quenching agent (e.g., 100 µL of 1 M sodium sulfite).
-
-
Analysis:
-
Filter the quenched samples through a 0.22 µm syringe filter.
-
Analyze the samples by HPLC to determine the residual concentration of CMIT.
-
Data Visualization and Interpretation
Caption: General experimental workflow for studying the Fenton degradation of CMIT.
Part 3: Frequently Asked Questions (FAQs)
Q1: What is the primary degradation mechanism of CMIT in an iron-catalyzed system? The primary mechanism is oxidation by hydroxyl radicals (•OH) generated via the Fenton reaction (Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻).[18] These highly reactive, non-selective radicals attack the CMIT molecule, leading to the cleavage of the isothiazolinone ring, subsequent oxidation, and eventual mineralization into smaller organic acids, and finally CO₂, water, chloride, and sulfate ions.[13][14]
Q2: Can I use ferric iron (Fe³⁺) instead of ferrous iron (Fe²⁺) as the catalyst? Yes, but the reaction will be much slower initially. The reaction of Fe³⁺ with H₂O₂ to produce radicals (the "Fenton-like" reaction) is significantly slower than the classical Fenton reaction with Fe²⁺.[19] The system will eventually work as some Fe³⁺ is reduced to Fe²⁺, but for efficient degradation, starting with Fe²⁺ is standard practice. The photo-Fenton process is very effective with Fe³⁺ as UV light efficiently drives its reduction.[6]
Q3: How does temperature affect the degradation rate? Generally, increasing the temperature will increase the reaction rate, consistent with Arrhenius kinetics. However, CMIT itself can degrade via hydrolysis at elevated temperatures, especially under alkaline conditions.[13][20] For most laboratory studies, experiments are conducted at ambient temperature (20-25 °C) to isolate the effect of the iron-catalyzed process.
Q4: Can this process be used in complex matrices like industrial wastewater? Yes, but with challenges. Industrial wastewater often has high concentrations of organic matter and inorganic ions that can compete for hydroxyl radicals (a "scavenging" effect), reducing the efficiency of CMIT degradation.[16] The water's buffering capacity will also affect pH control. A preliminary characterization of the wastewater and lab-scale treatability studies are essential before scaling up.
Q5: What are the typical analytical methods for CMIT quantification? The most common and reliable method is High-Performance Liquid Chromatography (HPLC) with a UV detector, typically using a C18 reversed-phase column.[21] For more complex matrices or for identifying degradation byproducts, Liquid Chromatography with Mass Spectrometry (LC-MS or LC-MS/MS) is the preferred method due to its higher selectivity and sensitivity.[15] Colorimetric methods also exist for field use but may lack the specificity of chromatographic techniques.[22]
Key Experimental Parameters Summary
| Parameter | Typical Range | Rationale & Key Considerations | Reference(s) |
| pH | 2.5 - 4.0 | Optimal for •OH generation; prevents iron precipitation. The most critical parameter. | [1][2][19] |
| [H₂O₂]/[Fe²⁺] Molar Ratio | 3:1 - 10:1 | A balance is needed to maximize •OH generation while minimizing scavenging by excess reagents. | [4][10] |
| Temperature | 20 - 40 °C | Higher temperatures increase reaction rates but may also increase hydrolysis. Ambient temperature is standard. | [13][20] |
| Catalyst Form | FeSO₄·7H₂O | Fe²⁺ is preferred for rapid initiation. Must be prepared fresh to avoid pre-oxidation. | [19] |
| Inhibitors | Phosphate, Carbonate | Anions can complex with iron or scavenge radicals, reducing efficiency. | [7][11][16] |
Proposed Degradation Pathway Visualization
Caption: Simplified pathway for the oxidative degradation of CMIT by hydroxyl radicals.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pH effects on iron-catalyzed oxidation using Fenton's reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Application of Fenton’s Reaction for Removal of Organic Matter from Groundwater [mdpi.com]
- 5. Frontiers | Enhanced Heterogeneous Fenton Degradation of Organic Pollutants by CRC/Fe3O4 Catalyst at Neutral pH [frontiersin.org]
- 6. avys.omu.edu.tr [avys.omu.edu.tr]
- 7. Iron dependent degradation of an isothiazolone biocide (5-chloro-2-methyl-4-isothiazolin-3-one) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] Iron dependent degradation of an isothiazolone biocide (5-chloro-2-methyl-4-isothiazolin-3-one) | Semantic Scholar [semanticscholar.org]
- 9. mdpi.com [mdpi.com]
- 10. Statistical analysis of optimum Fenton oxidation conditions for landfill leachate treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Mixture of: 5-Chloro-2-Methyl-4-Isothiazolin-3-one and 2-Methyl-2H-Isothiazol-3-one (3:1) - WATER analysis - Analytice [analytice.com]
- 16. Degradation of chloromethylisothiazolinone antimicrobial by Vacuum-Ultraviolet/Ultraviolet irradiation: Reactive species, degradation pathway and toxicity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 5-Chloro-2-methyl-4-isothiazolin-3-one | LGC Standards [lgcstandards.com]
- 18. researchgate.net [researchgate.net]
- 19. ijera.com [ijera.com]
- 20. researchgate.net [researchgate.net]
- 21. EP3532438A1 - Method for degrading 5-chloro-2-methyl-4-isothiazolin-3-one - Google Patents [patents.google.com]
- 22. ub.edu [ub.edu]
pH effects on the stability and activity of 5-Chloro-3-methyl-isothiazole
A Guide to Understanding pH Effects on Stability and Activity
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for isothiazolinone-based biocides. This guide is designed for researchers, scientists, and drug development professionals who are utilizing 5-Chloro-2-methyl-4-isothiazolin-3-one (also known as CMIT or MCI) in their experiments and formulations. We will delve into the critical role pH plays in the stability and antimicrobial efficacy of this compound, providing you with the foundational knowledge and practical troubleshooting steps to ensure the success of your work.
A Note on Nomenclature: While the isothiazole core is central, the widely used biocide is specifically 5-chloro-2-methyl-4-isothiazolin-3-one (CAS No. 26172-55-4). This guide will focus on this molecule, hereafter referred to as CMIT.
Frequently Asked Questions (FAQs)
This section addresses the fundamental principles governing CMIT's behavior in different chemical environments.
Q1: What is the optimal pH range for the stability of CMIT?
CMIT exhibits its highest stability in acidic to neutral aqueous solutions.[1][2][3] Generally, a pH range of 3 to 7 is considered optimal for maintaining its chemical integrity for extended periods.[2] As the pH becomes alkaline (pH > 8), the compound's stability significantly decreases.[1][4]
Q2: How does pH affect the biocidal activity of CMIT?
The biocidal activity of CMIT is intrinsically linked to its stability. The mechanism of action involves the electrophilic sulfur atom of the isothiazolinone ring reacting with and oxidizing critical thiol-containing residues (like cysteine) in microbial enzymes and proteins, leading to inhibited metabolic function and cell death.[5][6] In alkaline conditions where the molecule degrades, the ring is opened, and this reactive site is destroyed, leading to a loss of antimicrobial activity.[2] Therefore, the optimal biocidal performance is observed in the acidic to neutral pH range where the molecule is most stable.
Q3: What is the chemical mechanism of CMIT degradation at high pH?
The primary degradation pathway for CMIT in alkaline environments is base-catalyzed hydrolysis.[1][3] The hydroxyl ions (OH⁻) in the alkaline solution act as nucleophiles, attacking the electrophilic carbonyl carbon or sulfur atom of the isothiazolinone ring. This leads to the cleavage and opening of the heterocyclic ring, forming less active or inactive degradation products.[2][3] This process is irreversible.
Q4: How rapidly does CMIT degrade in alkaline conditions?
The degradation of CMIT follows first-order kinetics, and the rate is highly dependent on the concentration of hydroxyl ions (i.e., the pH).[1] The half-life of the active ingredient decreases dramatically as the pH increases. This relationship is critical for predicting the shelf-life and efficacy of formulations.
Data Presentation: CMIT Half-Life vs. pH
The following table summarizes the mean half-life of CMIT in aqueous solutions at various alkaline pH levels, based on data from kinetic studies.
| pH | Mean Half-Life (Days) | Data Source |
| 8.5 | ~47 | [1][2] |
| 9.0 | ~23 | [1][2] |
| 9.6 | ~3.3 | [1][2] |
| 10.0 | ~2 | [1][2] |
Q5: How does temperature interact with pH to affect stability?
Temperature and pH have a synergistic effect on the degradation of CMIT. An increase in temperature accelerates the rate of hydrolysis at any given pH.[3] This is a critical consideration for both storage conditions and the manufacturing processes of formulations containing CMIT, especially if they involve heating steps. For instance, the half-life of CMIT at pH 9.0 and 40°C is approximately six days.[2]
Troubleshooting Guide: Experimental & Formulation Issues
This section provides solutions to common problems encountered during the use of CMIT.
Scenario 1: Unexpected Loss of Antimicrobial Efficacy
-
Problem: "My formulation has a pH of 8.5 and passes initial microbial challenge tests, but it fails after several weeks of storage. Why is my preservative system failing?"
-
Analysis & Solution: This is a classic case of pH-induced degradation. At pH 8.5, the half-life of CMIT is approximately 47 days, meaning that after a month and a half, you have lost 50% of your active ingredient.[1][2] This gradual loss eventually drops the CMIT concentration below its minimum inhibitory concentration (MIC).
-
Immediate Action: Verify the pH of your stored samples. A slight upward drift in pH during storage can dramatically accelerate degradation.
-
Long-Term Strategy 1 (pH Adjustment): The most straightforward solution is to adjust and buffer your formulation to a pH below 8, and ideally within the 4-7 range, if compatible with your other ingredients.
-
Long-Term Strategy 2 (Preservative Combination): Consider combining CMIT with a more alkali-stable biocide. This can create a synergistic effect and provide broader, more robust protection.
-
Long-Term Strategy 3 (Encapsulation): Advanced formulation techniques, such as encapsulating the biocide in silica-based materials, can protect it from the bulk pH of the formulation and provide a controlled release, extending its activity even at higher pH values.[7]
-
Visualization: Troubleshooting Workflow for Efficacy Loss
This diagram outlines the logical steps to diagnose and resolve issues related to the loss of CMIT activity.
Caption: Troubleshooting workflow for CMIT efficacy loss.
Scenario 2: Formulation Incompatibility and Degradation at Neutral pH
-
Problem: "My formulation is buffered at pH 7, but I'm still observing a rapid loss of CMIT. What else could be causing this?"
-
Analysis & Solution: While CMIT is stable against hydrolysis at neutral pH, it remains a reactive molecule susceptible to degradation by other chemical species.
-
Nucleophilic Attack: Ingredients containing nucleophiles, such as primary or secondary amines and thiols (sulfhydryl groups), can react with and inactivate CMIT, mimicking the initial steps of its biocidal action.[3][4] This can lead to a rapid depletion of the active ingredient.
-
Reducing Agents: Strong reducing agents can also degrade CMIT. Carefully review your formulation for components like sulfites, bisulfites, or certain antioxidants.[4]
-
Metal Ions: The presence of certain metal ions, particularly iron, has been shown to accelerate the degradation of CMIT.[8] This is a key consideration in applications like industrial water systems or when using iron-containing raw materials.[8]
-
Action: Conduct a systematic drug-excipient compatibility study.[9] Prepare binary mixtures of CMIT with each individual excipient in your formulation and monitor the CMIT concentration over time using an appropriate analytical method like HPLC. This will help pinpoint the problematic ingredient.
-
Visualization: Alkaline Hydrolysis Pathway
This diagram illustrates the simplified mechanism of CMIT degradation under alkaline conditions.
Caption: Simplified pathway of CMIT hydrolysis at high pH.
Experimental Protocols
Protocol 1: pH-Dependent Stability Study of CMIT
This protocol outlines a method to quantify the stability of CMIT in buffered solutions.
-
Preparation of Buffers: Prepare a series of buffered aqueous solutions at desired pH values (e.g., pH 4.0, 7.0, 8.5, 9.0, 9.5). Use non-nucleophilic buffering agents (e.g., phosphate or citrate buffers).
-
Sample Preparation: Spike each buffered solution with a known concentration of CMIT standard (e.g., 15 ppm). Transfer aliquots of each solution into sealed vials.
-
Incubation: Store the vials at a constant, controlled temperature (e.g., 25°C or 40°C). Protect samples from light to prevent any potential photolysis.
-
Time-Point Sampling: At designated time points (e.g., 0, 1, 3, 7, 14, 28, and 50 days), remove one vial from each pH series for analysis.
-
Quantification via HPLC:
-
Method: Use a reversed-phase High-Performance Liquid Chromatography (HPLC) system with a C18 column.[1]
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically used.
-
Detection: Monitor the eluent using a UV detector at an appropriate wavelength (e.g., 280 nm).
-
Analysis: Quantify the peak area corresponding to CMIT against a standard curve prepared with known concentrations of the reference standard.
-
-
Data Analysis: Plot the natural logarithm of the CMIT concentration versus time for each pH. The slope of this line will be the negative of the first-order rate constant (-k). Calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Methylchloroisothiazolinone - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Iron dependent degradation of an isothiazolone biocide (5-chloro-2-methyl-4-isothiazolin-3-one) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. courseware.cutm.ac.in [courseware.cutm.ac.in]
Validation & Comparative
A Comparative Guide to Validating the Antiproliferative Effects of 5-Chloro-3-methyl-isothiazole Derivatives
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the antiproliferative effects of novel 5-Chloro-3-methyl-isothiazole derivatives. We will delve into the experimental design, provide detailed protocols for key assays, and objectively compare the potential performance of these compounds against established and alternative therapeutic agents. Our focus is on ensuring scientific integrity through self-validating experimental systems and grounding our claims in established methodologies.
Introduction: The Therapeutic Potential of Isothiazole Derivatives
The isothiazole ring is a significant heterocyclic scaffold in medicinal chemistry, with derivatives demonstrating a wide range of biological activities, including anticancer properties.[1][2] Specifically, N'-substituted derivatives of 5-chloro-3-methylisothiazole-4-carboxylic acid have shown promising antiproliferative activity against various cancer cell lines, such as leukemia, breast, and colon cancer.[3][4] These compounds are of interest due to their potential to overcome drug resistance and their selectivity towards cancer cells over normal, healthy cells.[3][5] The mechanism of action for many thiazole and isothiazole derivatives involves the inhibition of protein kinases, which are crucial regulators of cell cycle progression and proliferation.[6][7][8] Dysregulation of these kinases is a hallmark of many cancers.[6]
This guide will outline a robust, multi-faceted approach to not only confirm the antiproliferative activity of a lead this compound derivative (hereafter referred to as Iso-Cpd-X ) but also to characterize its mechanism of action. For a meaningful comparison, we will benchmark Iso-Cpd-X against two distinct classes of antiproliferative agents:
-
Cisplatin: A conventional platinum-based chemotherapy drug that crosslinks DNA, inducing DNA damage and subsequent cell death. It serves as a classic cytotoxic agent.
-
Pim1 Kinase Inhibitor (Reference): A targeted therapy agent. Pim1 is a serine/threonine kinase that, when overexpressed in cancers, promotes cell survival and proliferation.[6] Thiazole derivatives have been identified as potent inhibitors of Pim1 kinase.[6]
Experimental Validation Workflow: A Multi-Parametric Approach
Caption: Experimental workflow for validating antiproliferative compounds.
Comparative In Vitro Antiproliferative Activity
The initial step is to determine the half-maximal inhibitory concentration (IC50) of Iso-Cpd-X and the comparator agents across a panel of relevant human cancer cell lines and a non-cancerous control cell line. This allows for the assessment of both potency and selectivity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a reliable, colorimetric method for this purpose, measuring cell metabolic activity as an indicator of cell viability.[10]
Table 1: Comparative IC50 Values (µM) after 72h Treatment
| Compound | MCF-7 (Breast Cancer) | LoVo (Colon Cancer) | MV4-11 (Leukemia) | MCF-10A (Normal Breast Epithelial) |
| Iso-Cpd-X | 2.5 ± 0.3 | 3.1 ± 0.4 | 1.8 ± 0.2 | 25.6 ± 2.1 |
| Cisplatin | 5.2 ± 0.6 | 7.8 ± 0.9 | 4.5 ± 0.5 | 8.9 ± 1.0 |
| Pim1 Kinase Inhibitor | 1.9 ± 0.2 | 2.4 ± 0.3 | 1.5 ± 0.1 | 30.1 ± 2.5 |
Data are presented as mean ± standard deviation from three independent experiments and are hypothetical for illustrative purposes.
Interpretation of Results: The hypothetical data in Table 1 suggest that Iso-Cpd-X exhibits potent antiproliferative activity, comparable to the targeted Pim1 Kinase Inhibitor and superior to Cisplatin in the tested cancer cell lines. Crucially, Iso-Cpd-X shows a significantly higher IC50 value in the non-cancerous MCF-10A cell line, indicating a favorable selectivity profile, a desirable attribute for minimizing off-target toxicity.[3][5]
Elucidating the Mechanism: Induction of Apoptosis
To determine if the observed antiproliferative effect is due to programmed cell death (apoptosis), an Annexin V and Propidium Iodide (PI) assay is performed.[11] Apoptosis is a key therapeutic goal in cancer treatment.[12] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.[11][13]
Caption: Simplified overview of the major apoptotic signaling pathways.[12]
Table 2: Apoptosis Induction in MCF-7 Cells (24h Treatment at IC50)
| Compound | Live Cells (%) | Early Apoptosis (%) (Annexin V+/PI-) | Late Apoptosis/Necrosis (%) (Annexin V+/PI+) |
| Vehicle Control | 95.1 ± 1.5 | 2.5 ± 0.5 | 2.4 ± 0.4 |
| Iso-Cpd-X | 45.3 ± 3.1 | 35.8 ± 2.5 | 18.9 ± 1.8 |
| Cisplatin | 50.2 ± 2.8 | 28.9 ± 2.1 | 20.9 ± 2.0 |
| Pim1 Kinase Inhibitor | 30.7 ± 2.5 | 55.6 ± 3.0 | 13.7 ± 1.5 |
Data are presented as mean ± standard deviation from three independent experiments and are hypothetical for illustrative purposes.
Interpretation of Results: The data indicate that Iso-Cpd-X is a potent inducer of apoptosis, significantly increasing the percentage of early and late apoptotic cells compared to the vehicle control. This suggests that its antiproliferative activity is, at least in part, mediated by triggering programmed cell death.
Investigating Cell Cycle Arrest
Disruption of the cell cycle is a primary mechanism for many anticancer drugs.[14][15] Analyzing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after drug treatment can reveal if a compound causes cell cycle arrest. This is typically achieved by staining cells with a DNA-intercalating dye like Propidium Iodide (PI) and analyzing the DNA content by flow cytometry.[16][17]
References
- 1. books.rsc.org [books.rsc.org]
- 2. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The N’-Substituted Derivatives of 5-Chloro-3-Methylisothiazole-4-Carboxylic Acid Hydrazide with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Design, synthesis and cytotoxic evaluation of novel bis-thiazole derivatives as preferential Pim1 kinase inhibitors with in vivo and in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. lifesciences.danaher.com [lifesciences.danaher.com]
- 10. researchgate.net [researchgate.net]
- 11. Efficiently Evaluate the Effect of Drugs on Cell Apoptosis - Creative Diagnostics [qbd.creative-diagnostics.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Apoptosis Assay Service - Creative Proteomics [creative-proteomics.com]
- 14. Cell Cycle Analysis: Techniques & Applications [baseclick.eu]
- 15. agilent.com [agilent.com]
- 16. cancer.wisc.edu [cancer.wisc.edu]
- 17. miltenyibiotec.com [miltenyibiotec.com]
Comparative study of isothiazolinone derivatives in cancer research
An In-Depth Comparative Guide to Isothiazolinone Derivatives in Oncology Research
Isothiazolinone derivatives, a class of sulfur-containing five-membered heterocyclic compounds, are widely recognized for their potent biocidal properties, leading to their extensive use as preservatives in industrial and cosmetic products.[1][2][3] However, emerging research has illuminated their potential as a promising scaffold for the development of novel anti-cancer agents.[1] These synthetic compounds have demonstrated the ability to selectively target and inhibit critical cellular processes that are fundamental to the survival and proliferation of cancer cells.
This guide provides a comparative analysis of various isothiazolinone and structurally related thiazolidinone derivatives investigated in cancer research. We will delve into their differential cytotoxic activities, explore their multifaceted mechanisms of action, and provide detailed, field-proven experimental protocols for their evaluation. The objective is to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this compound class, grounded in technical accuracy and practical application.
Comparative Analysis of Anti-Cancer Activity
The efficacy of isothiazolinone derivatives is highly dependent on their chemical structure, with minor modifications leading to significant variations in cytotoxic potency and selectivity across different cancer cell lines. While classic isothiazolinones like Methylisothiazolinone (MI) and Chloromethylisothiazolinone (MCI) have shown some cytotoxic effects, more complex derivatives have been synthesized to enhance anti-neoplastic activity.[1] The related 4-thiazolidinone core has been a particularly fruitful area of investigation, yielding numerous potent compounds.[4][5]
Below is a summary of the reported in vitro activities for several key derivatives. This data highlights the diverse range of potencies and the spectrum of susceptible cancer types.
| Compound/Derivative | Cancer Cell Line | Assay | Potency (IC50 / GI50) | Reference |
| 2-[3-(Trifluoromethyl)phenyl]isothiazolin-3-one (TMPI) | Human Cancer Cells (general) | TRAP Assay | 1.0 µM (for 50% telomerase inhibition) | [6] |
| Les-3833 (4-Thiazolidinone derivative) | WM793 (Melanoma) | MTT Assay | 0.22 µg/mL | [7] |
| Les-3833 (4-Thiazolidinone derivative) | SK-Mel-28 (Melanoma) | MTT Assay | 0.3 µg/mL | [7] |
| Les-3833 (4-Thiazolidinone derivative) | A549 (Lung) | MTT Assay | 2.5 µg/mL | [7] |
| Compound 7g (Isatin-Thiazolidinone hybrid) | A549 (Lung) | MTT Assay | 40 µM | [8] |
| Compound 7g (Isatin-Thiazolidinone hybrid) | MCF-7 (Breast) | MTT Assay | 40 µM | [8] |
| Compound 5d (5-(4-alkylbenzyledene)thiazolidine-2,4-dione) | MDA-MB-468 (Breast) | NCI-60 Screen | 1.11 µM | [9] |
| Compound 5d (5-(4-alkylbenzyledene)thiazolidine-2,4-dione) | RXF 393 (Renal) | NCI-60 Screen | 1.15 µM | [9] |
| Compound 5d (5-(4-alkylbenzyledene)thiazolidine-2,4-dione) | NCI-H522 (Lung) | NCI-60 Screen | 1.36 µM | [9] |
| Compound 6a (Thiazolidinone-acetate derivative) | OVCAR-4 (Ovarian) | NCI-60 Screen | 1.57 µM | [10] |
Structure-Activity Relationship (SAR) Insights:
The data reveals crucial SAR trends. For instance, early studies highlighted that the presence of a chlorine atom in MCI enhances its biocidal activity compared to MI, a principle that may translate to anti-cancer effects.[1] The development of more complex thiazolidinone hybrids, such as those combined with isatin or bearing specific benzylidene substitutions, has yielded compounds with potent and, in some cases, highly selective anti-cancer activity.[7][8][9] The Les-3833 derivative, for example, shows remarkable potency against melanoma cell lines while being significantly less toxic to normal human embryonic kidney cells.[7]
Mechanisms of Action: From Thiol Reactivity to Pathway Inhibition
Isothiazolinones exert their biological effects through a multi-pronged approach, stemming from a primary chemical reactivity that cascades into the disruption of complex cellular signaling pathways.
Pillar 1: The Core Mechanism - Thiol Alkylation
The foundational mechanism of action for isothiazolinones is their ability to act as electrophiles, readily reacting with nucleophilic thiol groups (-SH) found in the cysteine residues of proteins.[2][11][12] This interaction forms disulfide bonds, leading to the irreversible inactivation of critical enzymes.[11][12] This disruption of the cellular thiol balance is a key initiating event in their cytotoxic effect.
Caption: General mechanism of isothiazolinone action via thiol group inactivation.
Pillar 2: Targeting Key Cancer Pathways
This primary reactivity translates into the inhibition of specific pathways that are frequently dysregulated in cancer.
-
Telomerase Inhibition: Telomerase is an enzyme crucial for maintaining telomere length, enabling the unlimited replication characteristic of cancer cells. The derivative 2-[3-(trifluoromethyl)phenyl]isothiazolin-3-one (TMPI) was identified as a potent and highly selective inhibitor of telomerase.[6] Its action is noncompetitive with the telomere-repeat primer and is quenched by thiol-containing compounds like glutathione, confirming that it likely targets a cysteine residue within the enzyme.[6] This represents a highly specific and attractive anti-cancer strategy.
-
Induction of Apoptosis: Many thiazolidinone derivatives are potent inducers of apoptosis (programmed cell death). This is a critical mechanism for eliminating malignant cells. Studies on derivatives like Les-3833 and Ciminalum-thiazolidinone hybrids show they can trigger the intrinsic apoptotic pathway.[7][13] This is characterized by:
-
Cell Cycle Arrest: By inhibiting proteins essential for cell cycle progression, these derivatives can halt cancer cell proliferation. Les-3833 was shown to induce cell cycle arrest in the G0/G1 phase in melanoma cells.[7] Other derivatives can arrest cells at the G2/M checkpoint, preventing them from entering mitosis.[10][14]
-
Inhibition of Pro-Survival Signaling (PI3K/Akt/mTOR): The PI3K/Akt/mTOR pathway is a central regulator of cell growth, survival, and proliferation, and it is hyperactive in many cancers. The thiazole derivative 6a demonstrated significant inhibition of PI3Kα, leading to a downstream decrease in the phosphorylation of Akt and mTOR in ovarian cancer cells.[10]
Caption: Apoptosis induction pathway activated by isothiazolinone derivatives.
Key Experimental Protocols & Workflows
To ensure scientific integrity, the protocols used to evaluate these compounds must be robust and self-validating. Below are detailed methodologies for core assays in this field.
Cell Viability Assessment: MTT Assay
This colorimetric assay is a standard for measuring the cytotoxic effect of a compound by assessing the metabolic activity of cells.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the isothiazolinone derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include wells with untreated cells (negative control) and a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Caption: Standard experimental workflow for the MTT cell viability assay.
Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is labeled with a fluorochrome (like FITC) and can bind to these exposed PS residues. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells where membrane integrity is lost.
Step-by-Step Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the isothiazolinone derivative at the desired concentration (e.g., its IC50) for 24-48 hours. Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell scraper or trypsin-EDTA. Centrifuge all collected cells at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (50 µg/mL).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the cells immediately by flow cytometry.
-
Viable Cells: Annexin V (-) / PI (-)
-
Early Apoptotic Cells: Annexin V (+) / PI (-)
-
Late Apoptotic/Necrotic Cells: Annexin V (+) / PI (+)
-
Necrotic Cells: Annexin V (-) / PI (+)
-
Challenges and Future Outlook
Despite their promise, the translation of isothiazolinone derivatives into clinical therapeutics faces significant hurdles. Their primary application as biocides is due to broad-spectrum reactivity, which raises concerns about toxicity to normal, healthy cells.[4] Many common isothiazolinones are known potent skin sensitizers and allergens, posing a major challenge for systemic drug delivery.[1][3]
The future of this research field lies in medicinal chemistry efforts to design next-generation derivatives with:
-
Enhanced Selectivity: Modifying the core structure to increase affinity for cancer-specific targets (like unique enzyme isoforms) while reducing off-target effects.
-
Improved Pharmacokinetic Profiles: Optimizing solubility, stability, and metabolic properties for in vivo applications.
-
Reduced Toxicity: Eliminating the structural motifs responsible for allergenic responses without compromising anti-cancer efficacy.
Conclusion
Isothiazolinone derivatives and their analogs represent a compelling and versatile scaffold in the search for new anti-cancer agents. Their ability to covalently modify protein function provides a powerful mechanism for disrupting the cellular machinery upon which tumors depend, from telomere maintenance to survival signaling and cell division. While significant challenges related to toxicity and selectivity remain, the potent and diverse biological activities observed in preclinical studies underscore their therapeutic potential. Continued structure-activity relationship studies and innovative medicinal chemistry approaches will be paramount in refining these promising molecules into safe and effective cancer therapies.
References
- 1. Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isothiazolinone - Wikipedia [en.wikipedia.org]
- 3. Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isothiazolone derivatives selectively inhibit telomerase from human and rat cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4-Thiazolidinone derivative Les-3833 effectively inhibits viability of human melanoma cells through activating apoptotic mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biointerfaceresearch.com [biointerfaceresearch.com]
- 9. Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management [frontiersin.org]
Confirming the Mechanism of Action of 5-Chloro-3-methyl-isothiazole on Specific Enzymes: A Comparative Guide
Introduction
Isothiazolinones are a class of heterocyclic compounds widely utilized as biocides in industrial and consumer products due to their potent, broad-spectrum antimicrobial properties.[1][2] A key member of this family is 5-chloro-2-methyl-4-isothiazolin-3-one (CMIT), often used in combination with methylisothiazolinone (MIT).[3] Understanding the precise mechanism of action of these compounds is critical for optimizing their application, mitigating potential toxicity, and overcoming microbial resistance.[4]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to confirm the mechanism of action of 5-Chloro-3-methyl-isothiazole and related compounds on specific enzymes. We will move beyond theoretical descriptions to provide actionable experimental protocols, comparative data analysis, and the rationale behind key methodological choices, ensuring a robust and self-validating investigative process.
The Postulated Mechanism: An Electrophilic Attack on Thiols
The primary biocidal activity of isothiazolinones, including CMIT, is attributed to a two-step mechanism.[4][5] The process begins with rapid inhibition of microbial growth and metabolism, followed by irreversible cell damage leading to cell death.[4][5] At the molecular level, the mechanism is centered on the electrophilic nature of the isothiazolinone ring.[4]
The electron-deficient sulfur atom within the heterocyclic ring is highly reactive towards nucleophiles, particularly the thiol (-SH) groups found in the cysteine residues of enzymes and other critical proteins like glutathione.[2][6][7] The reaction involves the opening of the isothiazole ring and the formation of a disulfide bond with the protein's thiol group.[2][5] This covalent modification disrupts the protein's structure and function, leading to the inhibition of essential metabolic pathways, such as cellular respiration and energy generation, ultimately causing cell death.[1][4][5]
Visualizing the Core Mechanism
The following diagram illustrates the proposed reaction between an isothiazolinone compound and a cysteine residue within an enzyme's active site.
Caption: Proposed mechanism of isothiazolinone action.
Part 1: Experimental Validation Workflow
Confirming this mechanism requires a multi-faceted approach. A single experiment is insufficient; rather, a series of complementary assays should be employed to build a cohesive and undeniable body of evidence. This section details the critical experimental protocols.
Overall Experimental Strategy
The workflow is designed to first establish that the compound inhibits a target enzyme and then to elucidate the specific nature of that inhibition, culminating in direct evidence of covalent modification.
Caption: Workflow for confirming enzyme inhibition mechanism.
Experiment 1: In Vitro Enzyme Inhibition Assay
Objective: To determine if this compound inhibits the activity of a selected thiol-containing enzyme and to quantify its potency via the half-maximal inhibitory concentration (IC50).[8]
Rationale: This is the foundational experiment. A thiol-rich enzyme like Papain or Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) serves as an excellent model system, as its activity is known to be dependent on a critical cysteine residue in the active site. A positive result here justifies further mechanistic studies.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the target enzyme (e.g., 1 mg/mL Papain) in an appropriate assay buffer (e.g., 100 mM sodium phosphate, pH 6.5, with 2 mM DTT to keep the active site cysteine reduced).
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a stock solution of the enzyme's substrate (e.g., 10 mM Nα-Benzoyl-L-arginine ethyl ester (BAEE) for Papain).
-
Prepare a detection reagent (e.g., DTNB for assays measuring free thiols).
-
-
Assay Procedure (96-well plate format):
-
Add 50 µL of assay buffer to all wells.
-
Create a serial dilution of the inhibitor. Add 2 µL of the this compound stock to the first well and perform 2-fold serial dilutions across the plate. Include a "no inhibitor" control (vehicle only, e.g., DMSO).
-
Add 20 µL of the enzyme solution to each well.
-
Crucial Step (Pre-incubation): Incubate the plate for 30 minutes at room temperature. This step is critical for covalent inhibitors, allowing time for the chemical reaction with the enzyme to occur before the substrate is introduced.
-
Initiate the reaction by adding 20 µL of the substrate solution to all wells.
-
Immediately measure the absorbance (or fluorescence) at the appropriate wavelength using a plate reader in kinetic mode, taking readings every 60 seconds for 15-30 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration by determining the slope of the linear portion of the kinetic curve.
-
Normalize the data by setting the velocity of the "no inhibitor" control to 100% activity.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve (sigmoidal, variable slope) to determine the IC50 value.
-
Experiment 2: Enzyme Kinetic Studies for Mechanism Determination
Objective: To determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or irreversible).[9][10][11]
Rationale: The pattern of inhibition provides deep insight into the mechanism. Irreversible inhibitors, like CMIT is proposed to be, often present as non-competitive because once the enzyme is inactivated, increasing substrate concentration cannot restore maximal velocity (Vmax).[12]
Protocol:
-
Setup: Perform the enzyme assay as described above, but with a matrix of conditions. You will vary both the substrate concentration and the inhibitor concentration.
-
Use at least five different substrate concentrations (e.g., ranging from 0.25x to 10x the Michaelis constant, Km).
-
Use at least three different inhibitor concentrations (e.g., 0, 1x IC50, and 3x IC50).
-
-
Procedure:
-
For each inhibitor concentration (including zero), measure the initial reaction velocity (V₀) across the full range of substrate concentrations.
-
Ensure the pre-incubation step from Experiment 1 is maintained.
-
-
Data Analysis:
-
Plot V₀ versus Substrate Concentration [S] for each inhibitor concentration. This is the Michaelis-Menten plot.
-
For a more precise determination, transform the data into a Lineweaver-Burk plot (1/V₀ versus 1/[S]).
-
Interpretation:
-
Competitive: Lines intersect on the y-axis (Vmax is unchanged, Km increases).
-
Non-competitive: Lines intersect on the x-axis (Vmax decreases, Km is unchanged). This is the expected result for a pure non-competitive or irreversible inhibitor.
-
Uncompetitive: Lines are parallel (both Vmax and Km decrease).
-
Irreversible (Time-Dependent): The degree of inhibition increases with the pre-incubation time, and the kinetics will appear non-competitive.
-
-
Part 2: Comparative Analysis and Direct Evidence
To build an unassailable case, it is essential to compare the effects of this compound with a known, well-characterized inhibitor and to obtain direct physical evidence of the enzyme-inhibitor interaction.
Comparative Inhibitor: Iodoacetamide
Rationale: Iodoacetamide is a classic, textbook example of an irreversible, covalent inhibitor that specifically alkylates cysteine residues. Comparing the kinetic profile of CMIT to that of Iodoacetamide on the same enzyme system provides a powerful benchmark. If both compounds produce a similar non-competitive inhibition profile, it strongly supports a shared mechanism of action.
Direct Evidence: Mass Spectrometry
Objective: To directly observe the covalent modification of the target enzyme by this compound.
Rationale: While kinetic data provides strong indirect evidence, mass spectrometry can provide the "smoking gun" by measuring the precise mass increase of the enzyme or its peptides corresponding to the addition of the inhibitor molecule.
Protocol (Simplified):
-
Incubation: Incubate the target enzyme with a 5- to 10-fold molar excess of this compound for 1-2 hours. Include a control sample of the enzyme incubated with vehicle (DMSO) only.
-
Sample Cleanup: Remove excess, unbound inhibitor using a desalting column or dialysis.
-
Intact Protein Analysis (Optional): Analyze the samples via LC-MS. A mass shift in the treated sample corresponding to the molecular weight of the CMIT adduct would confirm covalent binding.
-
Peptide Mapping (More Detailed):
-
Digest both the treated and control enzyme samples with a protease (e.g., trypsin).
-
Analyze the resulting peptide mixtures by LC-MS/MS.
-
Search the MS/MS data for peptides that show a mass modification on a cysteine residue corresponding to the addition of the CMIT molecule.
-
This method not only confirms covalent binding but also identifies the specific cysteine residue(s) that are targeted.
-
Data Summary and Comparison
The table below summarizes hypothetical, yet expected, results from the described experiments, comparing this compound with a non-covalent competitive inhibitor and a known covalent inhibitor.
| Parameter | This compound (Test Compound) | Iodoacetamide (Covalent Control) | Competitive Inhibitor (e.g., Substrate Analog) |
| IC50 Value | ~5 µM | ~15 µM | ~2 µM |
| Effect on Vmax | Decreases | Decreases | No Change |
| Effect on Km | No significant change | No significant change | Increases |
| Inhibition Type | Non-competitive, Irreversible | Non-competitive, Irreversible | Competitive, Reversible |
| Reversibility by Dialysis | No (Inhibition persists) | No (Inhibition persists) | Yes (Activity is restored) |
| Mass Spec Adduct | Detected | Detected | Not Detected |
This comparative data provides a clear and objective assessment. The fact that this compound's profile mirrors that of a known cysteine-modifying agent (Iodoacetamide) and is fundamentally different from a reversible competitive inhibitor strongly validates the proposed mechanism of action.
Conclusion
References
- 1. nbinno.com [nbinno.com]
- 2. Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isothiazolinone - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Disposition of Aerosols of Isothiazolinone-Biocides: BIT, MIT and OIT - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Khan Academy [khanacademy.org]
- 11. youtube.com [youtube.com]
- 12. savemyexams.com [savemyexams.com]
A Comparative In Vitro Cytotoxicity Analysis: 5-Chloro-3-methyl-isothiazole vs. Sodium Azide
A Guide for Researchers and Drug Development Professionals
In the realm of biopreservation and laboratory research, 5-Chloro-3-methyl-isothiazole (CMIT) and sodium azide stand as two widely utilized compounds for controlling microbial contamination. While effective in their primary roles, their application in cell culture and drug development necessitates a thorough understanding of their cytotoxic profiles. This guide provides a detailed, objective comparison of the in vitro cytotoxicity of CMIT and sodium azide, supported by experimental data and mechanistic insights to aid researchers in making informed decisions for their experimental designs.
At a Glance: Key Differences in Cytotoxicity
| Feature | This compound (CMIT) | Sodium Azide |
| Primary Mechanism | Disruption of mitochondrial function, induction of oxidative stress, and reaction with cellular thiols.[1][2] | Inhibition of cytochrome c oxidase (Complex IV) in the electron transport chain, leading to ATP depletion.[3] |
| Reported IC50/LC50 | LC50: 0.002-0.004 mM in rat alveolar macrophages.[4] | IC50: ~20 mM in PC12 cells (24h exposure).[3] |
| Cellular Effects | Induces mitochondrial-derived oxidative stress, disrupts mitochondrial membrane potential, and can activate autophagy.[1][2][5] | Acts cytostatically to cytotoxically, with effects varying based on concentration and cell type.[6][7] Can induce apoptosis at certain concentrations.[3] |
| Considerations | Potent biocide at low concentrations; cytotoxicity is a key consideration in formulations for cellular applications.[1][5] | Commonly used as a preservative in buffers and antibody solutions; its cytotoxic potential is often a concern in cell-based assays.[8][9] |
Note: The IC50 and LC50 values presented are from different studies using different cell lines and methodologies, thus a direct comparison of potency should be made with caution.
Deeper Dive: Mechanisms of Cytotoxicity
Understanding the molecular pathways through which these compounds exert their toxic effects is crucial for interpreting experimental results and predicting their impact on specific cell types.
This compound (CMIT): A Multi-pronged Assault on Cellular Integrity
The cytotoxicity of CMIT, often used in combination with 2-methyl-4-isothiazolin-3-one (MIT), is characterized by its aggressive interaction with key cellular components. Its primary mechanism involves the induction of mitochondrial damage.[1][2] CMIT can amplify mitochondrial-derived oxidative stress, leading to a disruption of the mitochondrial membrane potential and impairment of oxidative phosphorylation, even at sub-lethal concentrations.[1] This disruption of cellular energy metabolism is a critical factor in its cytotoxic effect.
Furthermore, isothiazolinone compounds are known to react with cellular thiols, such as those in glutathione and cysteine residues of proteins. This can lead to the inactivation of essential enzymes and a general disruption of cellular redox homeostasis.[10] Some studies also suggest that CMIT can induce autophagy, a cellular self-degradation process, which can contribute to cell death.[2]
Caption: Mechanism of CMIT Cytotoxicity.
Sodium Azide: A Specific Inhibitor of Cellular Respiration
Sodium azide's cytotoxic effect is more targeted, primarily stemming from its potent inhibition of cytochrome c oxidase (Complex IV) within the mitochondrial electron transport chain.[3] This inhibition effectively halts aerobic respiration, leading to a rapid depletion of cellular ATP. The blockage of the electron transport chain can also lead to an increase in the production of reactive oxygen species (ROS), contributing to oxidative stress.
The cellular response to sodium azide can range from cytostatic (inhibition of cell growth) to cytotoxic (cell death), depending on the concentration and the metabolic state of the cells.[6][7] At higher concentrations or with prolonged exposure, the severe energy deficit can trigger apoptotic pathways.[3]
Caption: Mechanism of Sodium Azide Cytotoxicity.
Experimental Protocols for Cytotoxicity Assessment
To ensure the generation of reliable and reproducible cytotoxicity data, standardized assays are paramount. Below are detailed protocols for two commonly used in vitro cytotoxicity assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a widely used method for assessing cell metabolic activity, which serves as an indicator of cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of metabolically active cells.
Step-by-Step Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: Remove the culture medium and add fresh medium containing various concentrations of the test compound (CMIT or sodium azide). Include untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Following incubation, add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the results as a dose-response curve to determine the IC50 value.
Caption: MTT Assay Experimental Workflow.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies cell death by measuring the release of the cytosolic enzyme lactate dehydrogenase from cells with damaged plasma membranes.
Principle: LDH released into the culture medium catalyzes the conversion of lactate to pyruvate, which then leads to the reduction of a tetrazolium salt into a colored formazan product. The amount of formazan is directly proportional to the amount of LDH released, and thus to the number of dead cells.
Step-by-Step Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. It is important to include control wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Supernatant Collection: After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g for 4 minutes).
-
Sample Transfer: Carefully transfer a portion of the cell culture supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions and add it to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Stop Reaction (Optional): Some kits may require the addition of a stop solution.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in the treated wells to the spontaneous and maximum release controls.
Concluding Remarks for the Practicing Scientist
The choice between using this compound and sodium azide in a research setting extends beyond their efficacy as biocides and into the realm of their potential to influence experimental outcomes through cytotoxicity. This guide has illuminated the distinct mechanistic pathways through which these two compounds impact cell health.
CMIT presents a broader, more aggressive cytotoxic profile, affecting multiple cellular processes, including mitochondrial function and redox balance. In contrast, sodium azide's cytotoxicity is more specifically targeted to the inhibition of cellular respiration. The quantitative data, while not directly comparable due to differing experimental contexts, suggests that CMIT is cytotoxic at significantly lower concentrations than sodium azide.
For researchers, this implies that while sodium azide may be a suitable preservative in buffers for short-term applications with robust cell lines, its use in sensitive cell-based assays or long-term cultures requires careful consideration and appropriate controls. CMIT, with its potent and multifaceted cytotoxicity, should be used with extreme caution in any application where cell viability is a critical parameter. Ultimately, the selection of either compound should be guided by a thorough risk-benefit analysis specific to the experimental system .
References
- 1. Functional and dynamic mitochondrial damage by chloromethylisothiazolinone/methylisothiazolinone (CMIT/MIT) mixture in brain endothelial cell lines and rat cerebrovascular endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effect of biocide chloromethylisothiazolinone/methylisothiazolinone (CMIT/MIT) mixture on C2C12 muscle cell damage attributed to mitochondrial reactive oxygen species overproduction and autophagy activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sodium azide induces mitochondria-mediated apoptosis in PC12 cells through Pgc-1α-associated signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The effects of sodium azide on mammalian cells cultivated in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Trans- and Multigenerational Effects of Isothiazolinone Biocide CMIT/MIT on Genotoxicity and Epigenotoxicity in Daphnia magna - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Cross-Resistance Studies of 5-Chloro-3-methyl-isothiazole in Microbial Research
For researchers, scientists, and drug development professionals engaged in the critical field of antimicrobial research, understanding the nuances of microbial resistance is paramount. This guide provides an in-depth technical comparison of 5-Chloro-3-methyl-isothiazole (CMIT), a widely used isothiazolinone biocide, with other common antimicrobial agents. We will delve into the mechanisms of action, the potential for cross-resistance, and provide detailed experimental protocols to empower your research in this vital area.
Introduction to this compound (CMIT) and the Challenge of Microbial Resistance
This compound, often in combination with 2-methyl-4-isothiazolin-3-one (MIT) as CMIT/MIT, is a potent, broad-spectrum biocide effective against a wide range of bacteria, fungi, and algae.[1][2] Its efficacy has led to its extensive use in industrial applications such as water treatment, cosmetics, and paints.[1] The antimicrobial action of isothiazolinones stems from their ability to rapidly inhibit microbial growth by disrupting cellular processes.[1] Specifically, the active sulfur moiety can oxidize thiol-containing residues in proteins, leading to the inhibition of essential enzymes and ultimately cell death.[2]
However, the widespread use of any antimicrobial agent raises concerns about the development of microbial resistance. Bacteria can develop reduced susceptibility to biocides through various mechanisms, a significant concern in both industrial and clinical settings.[3] This guide will focus on the phenomenon of cross-resistance, where the development of resistance to one antimicrobial agent confers resistance to another, structurally or functionally unrelated, agent.
Mechanisms of Action: A Comparative Overview
Understanding the mechanism of action is crucial to predicting and studying cross-resistance. Different biocides target distinct cellular components and pathways.
-
Isothiazolinones (e.g., CMIT): As mentioned, CMIT's primary mode of action is the disruption of protein function through the oxidation of thiol groups. This leads to the inhibition of key metabolic pathways.
-
Quaternary Ammonium Compounds (QACs) (e.g., Benzalkonium Chloride): QACs are cationic surfactants that disrupt cell membranes. Their positively charged nitrogen atom interacts with the negatively charged components of the bacterial cell membrane, leading to a loss of membrane integrity and leakage of cellular contents.
-
Aldehydes (e.g., Glutaraldehyde): Glutaraldehyde is a strong electrophile that reacts with and cross-links various functional groups in proteins and nucleic acids, particularly primary amines. This extensive cross-linking inactivates enzymes and disrupts cellular function.
-
Biguanides (e.g., Chlorhexidine): Chlorhexidine's antimicrobial activity is concentration-dependent. At low concentrations, it increases membrane permeability, while at higher concentrations, it causes the precipitation of cytoplasmic components.
The following diagram illustrates the distinct primary targets of these biocide classes.
Caption: Primary cellular targets of different biocide classes.
Unraveling Cross-Resistance: Mechanisms and Implications
Cross-resistance between biocides and even antibiotics is a growing concern. The primary mechanisms driving this phenomenon often involve non-specific resistance strategies that can expel or neutralize a range of antimicrobial compounds.
The Central Role of Efflux Pumps
One of the most significant mechanisms of cross-resistance is the overexpression of multidrug efflux pumps. These are transmembrane proteins that actively transport a wide variety of substrates, including different classes of biocides and antibiotics, out of the bacterial cell. For instance, in Pseudomonas aeruginosa, a notorious opportunistic pathogen, the overexpression of the MexCD-OprJ efflux pump has been shown to confer resistance to both the biocide triclosan and the antibiotic ciprofloxacin.
Alterations in the Cell Envelope
Changes to the bacterial cell envelope, such as modifications to the outer membrane proteins (OMPs) or the lipopolysaccharide (LPS) layer, can also lead to cross-resistance. A study on P. aeruginosa demonstrated that acquired resistance to an isothiazolone biocide was associated with the suppression of a 35 kDa outer membrane protein.[3] Such alterations can reduce the uptake of various antimicrobial compounds, leading to a broad-spectrum decrease in susceptibility.
The following diagram illustrates a simplified workflow for investigating potential cross-resistance.
References
The Unstable Truth: A Comparative Analysis of Isothiazolinone Stability in Research and Development
A Senior Application Scientist's Guide to Navigating the Nuances of Isothiazolinone Chemistry
In the realm of antimicrobial preservation, isothiazolinones are a cornerstone, prized for their broad-spectrum efficacy. However, their chemical stability is a critical parameter that dictates their suitability and performance in diverse formulations, from personal care products to industrial biocides. This guide offers a comprehensive comparative analysis of the stability of key isothiazolinone compounds, providing researchers, scientists, and drug development professionals with the in-depth technical insights and experimental data necessary for informed formulation decisions.
The Isothiazolinone Family: A Structural Overview
Isothiazolinones are a class of heterocyclic organic compounds characterized by a 1,2-thiazol-3-one ring. Their potent antimicrobial activity stems from the electrophilic nature of the sulfur atom, which readily reacts with nucleophilic residues in microbial proteins, disrupting essential metabolic pathways.[1] The stability and reactivity of the isothiazolinone ring are significantly influenced by the substituents at the N- and C-positions. This guide will focus on the comparative stability of five commonly used isothiazolinones:
-
Methylisothiazolinone (MIT)
-
Chloromethylisothiazolinone (CMIT)
-
Benzisothiazolinone (BIT)
-
Octylisothiazolinone (OIT)
-
Dichlorooctylisothiazolinone (DCOIT)
References
A Senior Application Scientist's Guide to the Validation of HPLC Methods for 5-Chloro-3-methyl-isothiazole Quantification
This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) methods for the quantification of 5-Chloro-3-methyl-isothiazole (CMI), a widely used biocide and preservative. Designed for researchers, scientists, and drug development professionals, this document delves into the causality behind experimental choices, ensuring a thorough understanding of method validation. We will explore a robust HPLC-UV method, compare it with alternative techniques, and provide the necessary experimental data and protocols to support your analytical endeavors.
The Critical Need for Accurate this compound Quantification
This compound (CMI) is a potent antimicrobial agent used in a vast array of products, from cosmetics and personal care items to industrial fluids and paints. Its efficacy in preventing microbial growth is unparalleled; however, it is also a known skin sensitizer and its use is strictly regulated in many applications.[1] Therefore, the accurate and precise quantification of CMI is paramount for ensuring product quality, regulatory compliance, and consumer safety. High-Performance Liquid Chromatography (HPLC) remains a cornerstone technique for this purpose due to its robustness, reliability, and widespread availability.
A Validated HPLC-UV Method for this compound Analysis
This section details a validated reversed-phase HPLC method with UV detection, a workhorse in many analytical laboratories for the quantification of CMI.
The "Why": Rationale Behind the Methodological Choices
Stationary Phase Selection: The C18 Column
A C18 (octadecylsilane) column is the most common choice for the separation of isothiazolinones like CMI. This is due to the non-polar nature of the C18 stationary phase, which effectively retains the moderately non-polar CMI molecule through hydrophobic interactions. This allows for good separation from more polar matrix components and other potential analytes. The use of a reversed-phase column is a logical first choice for moderately polar to non-polar small molecules.[2]
Mobile Phase Composition: A Balancing Act
The mobile phase in reversed-phase HPLC typically consists of a mixture of water and a miscible organic solvent, such as acetonitrile or methanol. For CMI analysis, a common mobile phase is a mixture of an aqueous buffer (often with a slightly acidic pH) and methanol or acetonitrile.
-
Organic Modifier (Methanol/Acetonitrile): The organic solvent is the "strong" solvent in reversed-phase HPLC, meaning it reduces the retention time of the analyte. The proportion of the organic modifier is a critical parameter that is optimized to achieve a reasonable retention time and good separation from other components in the sample.
-
Aqueous Component and pH Control: An acidic mobile phase, often achieved with the addition of a small amount of an acid like acetic acid or phosphoric acid, is beneficial for several reasons. It helps to suppress the ionization of any residual silanol groups on the silica-based stationary phase, which can lead to peak tailing and poor peak shape. For CMI, maintaining a consistent pH ensures reproducible retention times.[3]
Detection Wavelength: Maximizing Sensitivity
The choice of the UV detection wavelength is dictated by the analyte's chromophore, the part of the molecule that absorbs UV light. This compound exhibits a UV absorbance maximum around 274-277 nm.[3][4] Setting the detector to this wavelength ensures the highest sensitivity for CMI, allowing for the detection and quantification of low concentrations.
Experimental Protocol: A Step-by-Step Guide
This protocol outlines a typical HPLC-UV method for the quantification of this compound.
Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of 0.4% acetic acid in water and methanol (80:20 v/v).[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Injection Volume: 10 µL.[5]
-
Column Temperature: Ambient or controlled at 25 °C.
-
Detection: UV at 274 nm.[5]
Sample Preparation (General Guideline for a Liquid Sample):
-
Accurately weigh an appropriate amount of the sample into a volumetric flask.
-
Dilute the sample with the mobile phase or a suitable solvent (e.g., methanol).
-
Mix thoroughly to ensure homogeneity.
-
If necessary, filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.
The Cornerstone of Reliability: HPLC Method Validation
A validated analytical method provides documented evidence that the procedure is suitable for its intended purpose. The following validation parameters, based on the International Council for Harmonisation (ICH) guidelines, are essential for ensuring the trustworthiness of your CMI quantification results.[6]
Specificity
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
Experimental Protocol:
-
Analyze a blank sample (matrix without the analyte) to ensure no interfering peaks are present at the retention time of CMI.
-
Analyze a spiked sample (blank matrix with a known amount of CMI) to confirm the retention time of the analyte.
-
If available, analyze samples containing potential impurities or degradation products to ensure they are well-separated from the CMI peak.
Linearity
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range.
Experimental Protocol:
-
Prepare a series of at least five standard solutions of CMI at different concentrations, bracketing the expected concentration in the samples.
-
Inject each standard solution in triplicate.
-
Plot the average peak area against the concentration and perform a linear regression analysis.
-
The correlation coefficient (R²) should be close to 1 (typically >0.999).
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value. It is often expressed as the percent recovery.
Experimental Protocol:
-
Prepare spiked samples by adding known amounts of CMI to a blank matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the expected sample concentration).
-
Analyze these spiked samples in triplicate.
-
Calculate the percent recovery for each sample. Acceptable recovery is typically within 98-102%.
Precision
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD).
Experimental Protocol:
-
Repeatability (Intra-day precision): Analyze a minimum of six replicate samples of the same homogeneous sample on the same day, with the same analyst and instrument.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on different days, with different analysts, or on different instruments.
-
The %RSD for both repeatability and intermediate precision should typically be less than 2%.
Limit of Detection (LOD) and Limit of Quantification (LOQ)
-
LOD: The lowest concentration of an analyte in a sample that can be detected but not necessarily quantified as an exact value.
-
LOQ: The lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy.
Experimental Protocol:
LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve:
-
LOD = 3.3 * (Standard Deviation of the y-intercept / Slope of the calibration curve)
-
LOQ = 10 * (Standard Deviation of the y-intercept / Slope of the calibration curve)
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Experimental Protocol:
-
Introduce small, deliberate changes to the method parameters, one at a time. Examples include:
-
Changing the mobile phase composition by a small amount (e.g., ±2%).
-
Varying the column temperature (e.g., ±5 °C).
-
Altering the flow rate (e.g., ±0.1 mL/min).
-
-
Analyze a sample under each of these modified conditions and evaluate the impact on the results (e.g., retention time, peak area, and resolution). The method is considered robust if the results remain within acceptable limits.[7]
Visualizing the Validation Workflow
Caption: Workflow for the development and validation of an HPLC method.
Comparative Analysis: HPLC-UV vs. Alternative Techniques
While HPLC-UV is a robust and widely used method, other techniques offer different advantages, particularly in terms of sensitivity and selectivity.
| Feature | HPLC-UV | HPLC-MS/MS |
| Principle | Separation based on polarity, detection based on UV absorbance. | Separation based on polarity, detection based on mass-to-charge ratio. |
| Specificity | Good, but can be susceptible to interference from co-eluting compounds with similar UV spectra. | Excellent, provides structural information for unambiguous peak identification.[5] |
| Sensitivity | Good, with LODs and LOQs typically in the low ppm range. | Excellent, with LODs and LOQs often in the ppb or even ppt range.[8] |
| Matrix Effects | Less prone to matrix effects compared to MS-based methods. | Can be susceptible to ion suppression or enhancement from matrix components, requiring careful sample preparation and internal standards. |
| Cost & Complexity | Lower initial instrument cost and less complex to operate and maintain. | Higher initial instrument cost and requires more specialized expertise for operation and data interpretation. |
| Typical Application | Routine quality control, analysis of relatively clean sample matrices, and quantification of higher concentration levels. | Trace analysis, analysis of complex matrices, and confirmation of identity.[5] |
Conclusion
The validation of an HPLC method for the quantification of this compound is a critical process that ensures the generation of accurate, reliable, and reproducible data. The HPLC-UV method detailed in this guide provides a robust and accessible approach for routine analysis. By understanding the rationale behind the experimental choices and diligently following the validation protocols outlined, researchers and scientists can be confident in the integrity of their results. For applications requiring higher sensitivity or specificity, particularly in complex sample matrices, HPLC-MS/MS presents a powerful alternative. The choice of method should always be guided by the specific analytical requirements of the study.
References
- 1. Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantification of Methylisothiazolinone and Methylchloroisothiazolinone Preservatives by High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-Chloro-2-methyl-4-isothiazolin-3-one | C4H4ClNOS | CID 33344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. fabi.research.vub.be [fabi.research.vub.be]
- 7. Implementing Robustness Testing for HPLC Methods | Separation Science [sepscience.com]
- 8. Constructing a limit model and developing an HPLC-MS/MS analytical method for measuring isothiazolinone migration from children's sports protectors into sweat - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to In Vitro vs. In Vivo Efficacy of 5-Chloro-3-methyl-isothiazole Derivatives
Abstract
The journey of a novel therapeutic compound from benchtop to bedside is a complex path defined by rigorous evaluation. For the promising class of 5-Chloro-3-methyl-isothiazole derivatives, which have demonstrated significant biological activity, understanding the correlation between laboratory assays (in vitro) and whole-organism studies (in vivo) is paramount. This guide provides an in-depth comparison of the methodologies used to assess the efficacy of these compounds, offering insights into the causal relationships behind experimental choices and the challenges of translating promising in vitro results into tangible in vivo success. We will explore their antiproliferative potential, detail the critical experimental protocols, and discuss the essential factors that bridge the gap between a controlled cellular environment and a complex biological system.
The Isothiazole Scaffold: A Foundation for Diverse Biological Activity
Isothiazole and its derivatives are five-membered heterocyclic compounds containing nitrogen and sulfur, a structure that imparts significant biological activity.[1][2] The specific derivative, this compound, is a key component of biocides like Kathon CG, where it demonstrates broad-spectrum antimicrobial efficacy against gram-positive and gram-negative bacteria, yeasts, and molds.[3][4][5][6][7] This activity stems from the ability of the active sulfur moiety to oxidize thiol-containing residues in microbial proteins, leading to inhibited growth and cell death.[7][8]
Beyond antimicrobial applications, recent research has pivoted towards evaluating isothiazole derivatives as potential anticancer agents.[1][9][10][11] Studies have shown that modifications to the isothiazole core can yield compounds with potent antiproliferative activity against various cancer cell lines, including leukemia, breast adenocarcinoma, and colon adenocarcinoma.[9][11] This guide will focus on the methodologies for evaluating this anticancer potential, comparing cell-based assays with preclinical animal models.
Part I: In Vitro Efficacy Assessment — The Proving Ground
In vitro (Latin for "in glass") studies are the foundational step in drug discovery. They involve testing compounds on microorganisms or cells outside their natural biological context, providing a controlled environment to assess direct efficacy and mechanism of action.
Rationale for In Vitro Screening
The primary goal of initial in vitro screening is to efficiently identify promising candidates from a large pool of synthesized derivatives. These assays are relatively low-cost, high-throughput, and allow for the precise measurement of a compound's effect on a specific cell type. A key metric derived from these studies is the IC50 value , or the half-maximal inhibitory concentration, which quantifies the concentration of a compound required to inhibit a biological process (like cell growth) by 50%.
Core Methodology: Antiproliferative Assays
A cornerstone of in vitro cancer research is the cytotoxicity assay, which measures how toxic a compound is to cancer cells. The MTT assay is a widely used, reliable colorimetric method for this purpose.[12][13][14]
Causality Behind the Choice: The MTT assay is selected because it measures the metabolic activity of cells.[14] In living, viable cells, mitochondrial dehydrogenases convert the yellow tetrazolium salt (MTT) into an insoluble purple formazan product.[12][13] The amount of formazan produced is directly proportional to the number of viable cells, providing a robust proxy for cell proliferation and viability.[14]
A study on novel N'-substituted derivatives of 5-chloro-3-methylisothiazole-4-carboxylic acid hydrazide utilized MTT and SRB (Sulphorhodamine B) assays to evaluate their antiproliferative activity against a panel of human cancer cell lines.[9][11]
Data Presentation: In Vitro Antiproliferative Activity
The results from such studies are typically summarized in a table to allow for clear comparison of the potency of different derivatives.
| Compound ID | Target Cell Line | IC50 (µM)[9] | Notes |
| Derivative 3 | MV4-11 (Leukemia) | 2.15 ± 0.51 | Most active compound in the study. |
| Derivative 3 | LoVo (Colon Adenocarcinoma) | 5.12 ± 0.43 | Shows activity against solid tumor line. |
| Derivative 3 | LoVo/DX (Doxorubicin-Resistant) | 4.98 ± 0.65 | Overcomes drug resistance mechanism. |
| Derivative 3 | MCF-7 (Breast Adenocarcinoma) | 3.56 ± 0.23 | Active against breast cancer. |
| Derivative 7 | MV4-11 (Leukemia) | 3.58 ± 0.45 | Moderate activity. |
| Cisplatin (Control) | LoVo (Colon Adenocarcinoma) | 1.98 ± 0.17 | Standard chemotherapeutic agent. |
| Cisplatin (Control) | MCF-7 (Breast Adenocarcinoma) | 3.11 ± 0.29 | Standard chemotherapeutic agent. |
Data is synthesized and representative based on findings from cited literature.[9][15]
This data reveals that "Derivative 3" (5-chloro-3-methyl-N′-[(1E,2E)-(3-phenyloprop-2-en-1-ylidene]isothiazole-4-carbohydrazide) shows potent activity across multiple cell lines, even in a drug-resistant variant, making it a strong candidate for subsequent in vivo testing.[9][11]
Part II: In Vivo Efficacy Assessment — The Real-World Test
In vivo (Latin for "within the living") studies involve testing compounds in whole, living organisms, typically animal models. This is a critical step to understand how a compound behaves in a complex biological system with interacting organs, metabolism, and an immune response.
Rationale for Animal Models
While in vitro assays are excellent for initial screening, they cannot predict a compound's pharmacokinetics (how the body absorbs, distributes, metabolizes, and excretes the drug) or its overall effect on a tumor within a physiological context.[16] High in vitro potency does not always translate to in vivo benefit.[16] Animal models, such as mouse xenografts, are essential for evaluating a drug's therapeutic efficacy and potential toxicity before it can be considered for human trials.[17]
Causality Behind the Choice: The subcutaneous xenograft model in immunodeficient mice is a standard in preclinical cancer research.[18][19] Immunodeficient mice (e.g., nude or SCID mice) are used because their suppressed immune systems will not reject the transplanted human cancer cells, allowing the tumor to grow.[18][19] This model allows researchers to observe the effect of a therapeutic agent directly on the growth of a human tumor in a living system.[20]
Core Methodology: Tumor Xenograft Study
In this model, human cancer cells (like MCF-7 or LoVo from the in vitro studies) are injected subcutaneously into the flank of an immunodeficient mouse.[18][20] Once the tumors reach a specified volume, the mice are randomized into control and treatment groups.[20] The treatment group receives the isothiazole derivative, while the control group receives a placebo (vehicle). Tumor volume and body weight are monitored throughout the study.[20]
Data Presentation: In Vivo Antitumor Activity
Efficacy is typically measured as Tumor Growth Inhibition (TGI), expressed as a percentage.
| Treatment Group | Dosing Schedule | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (TGI %) | Body Weight Change (%) |
| Vehicle Control | 10 mL/kg, daily | 1250 ± 150 | 0% | +5% |
| Isothiazole Derivative A | 20 mg/kg, daily | 625 ± 95 | 50% | -2% |
| Isothiazole Derivative B | 20 mg/kg, daily | 875 ± 110 | 30% | +4% |
| 5-Fluorouracil (Control) | 15 mg/kg, every 3 days | 500 ± 80 | 60% | -8% |
This table presents hypothetical data representative of typical outcomes in a xenograft study.[21]
This data would suggest that Derivative A has significant antitumor activity, inhibiting tumor growth by 50% with minimal impact on the animal's overall health (as indicated by the small body weight change).
Bridging the Divide: Correlating In Vitro and In Vivo Data
The ultimate goal is to establish a predictive relationship, or an in vitro-in vivo correlation (IVIVC), where laboratory results can reliably forecast outcomes in living organisms.[22][23][24] However, this is a significant challenge in drug development. A compound that is highly effective in vitro may fail in vivo for several reasons:
-
Poor Bioavailability: The compound may not be well absorbed into the bloodstream.
-
Rapid Metabolism: The liver may break down the compound into inactive metabolites before it can reach the tumor.
-
Toxicity: The compound may be toxic to vital organs at the concentrations needed to be effective against the tumor.
-
Inability to Penetrate the Tumor: The compound may not effectively distribute from the blood into the solid tumor tissue.
A successful IVIVC allows researchers to use in vitro data to predict the in vivo performance of a drug, which can reduce the need for extensive animal testing and streamline the development process.[22][25]
Visualizing the Drug Discovery Workflow
The progression from initial lab screening to preclinical animal studies is a structured, multi-step process.
Caption: Standard drug discovery workflow from in vitro screening to in vivo efficacy testing.
Potential Mechanism of Action: Enzyme Inhibition
Many therapeutic agents, including isothiazole derivatives, exert their effects by inhibiting specific enzymes.[1] For example, some derivatives have been investigated as inhibitors of cyclooxygenase (COX) enzymes or various kinases, which are often dysregulated in cancer.[26][27] The active site of an enzyme is a specific region where the substrate binds. An inhibitor can block this site, preventing the enzyme from functioning.
Caption: Competitive inhibition of an enzyme's active site by an isothiazole derivative.
Part III: Detailed Experimental Protocols
Scientific integrity requires that protocols be detailed, repeatable, and include appropriate controls.
Protocol 1: In Vitro Cytotoxicity (MTT Assay)
Self-Validation: This protocol includes controls for background absorbance (media only) and baseline viability (untreated cells), ensuring that the measured effect is due to the compound.
-
Cell Plating: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 1 x 10⁴ cells/well.[28] Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to adhere.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include "vehicle control" wells with medium and the solvent (e.g., DMSO) used to dissolve the compounds, and "untreated control" wells with fresh medium only.
-
Incubation: Incubate the plate for 72 hours.[28]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[12][29] Incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan.[29]
-
Solubilization: Carefully remove the medium. Add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the purple formazan crystals.[28] Shake the plate on an orbital shaker for 15 minutes.[12]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[29]
-
Data Analysis: Subtract the background absorbance from all readings. Calculate cell viability as a percentage relative to the untreated control cells. Plot the viability against the compound concentration to determine the IC50 value.
Protocol 2: In Vivo Tumor Xenograft Study
Self-Validation: This protocol relies on randomization to prevent bias and a vehicle control group to isolate the effect of the test compound. Animal welfare checks are critical for ethical and data integrity.
-
Animal Model: Use female immunodeficient mice (e.g., athymic nude), 6-8 weeks old.[20] Allow them to acclimate for at least one week.[20]
-
Cell Preparation & Implantation: Harvest human cancer cells (e.g., MCF-7) from culture. Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10⁷ cells/mL.[20]
-
Injection: Anesthetize a mouse. Subcutaneously inject 0.1 mL of the cell suspension (5 x 10⁶ cells) into the right flank.[20]
-
Tumor Monitoring: Monitor the mice every 2-3 days for tumor growth. Measure the length and width of the tumor using digital calipers. Calculate the volume using the formula: Volume = (Length x Width²)/2.[20]
-
Randomization and Treatment: When tumors reach an average volume of 150-200 mm³, randomly assign mice to treatment and control groups (n=8-10 per group).[20]
-
Compound Administration: Administer the isothiazole derivative (e.g., 20 mg/kg) or the vehicle control via a specified route (e.g., oral gavage) daily for a predetermined period (e.g., 14-21 days).[20]
-
Monitoring: Continue to measure tumor volume and mouse body weight every 2-3 days.[20] Monitor for any signs of toxicity.
-
Endpoint and Analysis: At the end of the study, euthanize the mice according to institutional guidelines.[20] Excise and weigh the tumors. Calculate the percentage of Tumor Growth Inhibition (TGI) for the treatment group compared to the vehicle control group and perform statistical analysis.
Conclusion and Future Directions
The evaluation of this compound derivatives demonstrates a classic paradigm in drug discovery. While in vitro assays provide essential, high-throughput data on antiproliferative potency, they represent only the first step. The true therapeutic potential can only be validated through well-designed in vivo studies that account for the complexities of a whole biological system. The most promising derivatives, like the one identified in the cited literature, warrant further investigation.[9][11] Future work should focus on optimizing the pharmacokinetic properties of these lead compounds to improve their bioavailability and reduce potential toxicity, thereby enhancing the correlation between their potent in vitro activity and their efficacy in a preclinical setting.
References
- 1. Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploration of the anticancer efficacy of a novel 1,3-thiazole analog in an ehrlich ascites carcinoma model: in vivo and in silico insights into hepatorenal protective potentials via the modulation of apoptosis, oxidative stress and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. studylib.net [studylib.net]
- 4. Kathon CG: An Effective Broad Spectrum Preservative [independentchemical.com]
- 5. ataman-chemicals.com [ataman-chemicals.com]
- 6. chempoint.com [chempoint.com]
- 7. echemi.com [echemi.com]
- 8. atamankimya.com [atamankimya.com]
- 9. The N’-Substituted Derivatives of 5-Chloro-3-Methylisothiazole-4-Carboxylic Acid Hydrazide with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. books.rsc.org [books.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. clyte.tech [clyte.tech]
- 15. mdpi.com [mdpi.com]
- 16. pub.epsilon.slu.se [pub.epsilon.slu.se]
- 17. Thiazole, Isatin and Phthalimide Derivatives Tested in vivo against Cancer Models: A Literature Review of the Last Six Years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. yeasenbio.com [yeasenbio.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. In vitro-In vivo Correlation: Perspectives on Model Development - PMC [pmc.ncbi.nlm.nih.gov]
- 23. In vitro-in vivo correlation: Significance and symbolism [wisdomlib.org]
- 24. Video: Drug Product Performance: In Vitro–In Vivo Correlation [jove.com]
- 25. Establishing in vitro-in vivo correlation for antibody drug conjugate efficacy: a PK/PD modeling approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Document: Synthesis, COX-1/2 inhibition activities and molecular docking study of isothiazolopyridine derivatives. (CHEMBL3868617) - ChEMBL [ebi.ac.uk]
- 27. Bcr-Abl tyrosine-kinase inhibitor - Wikipedia [en.wikipedia.org]
- 28. MTT (Assay protocol [protocols.io]
- 29. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Comparing the toxicological profiles of various isothiazolinone-based compounds
Introduction: The Double-Edged Sword of Isothiazolinones
Isothiazolinones are a class of heterocyclic organic compounds widely employed as biocides in a vast array of industrial and consumer products, from paints and adhesives to cosmetics and personal care items.[1][2] Their efficacy at low concentrations in controlling the growth of bacteria, fungi, and algae has made them indispensable for material preservation.[2][3] However, this potent biological activity is not without consequence. Concerns over their toxicological profiles, particularly their potential to cause skin sensitization and allergies, have led to regulatory scrutiny and a demand for a deeper, comparative understanding of their safety.[1][3]
This guide provides a comprehensive comparison of the toxicological profiles of four key isothiazolinone-based compounds: Methylisothiazolinone (MI), Chloromethylisothiazolinone (CMIT), Benzisothiazolinone (BIT), and Octylisothiazolinone (OIT). By synthesizing data from authoritative sources and detailing the experimental methodologies used to assess their safety, this document aims to equip researchers, scientists, and drug development professionals with the critical information needed to make informed decisions in product formulation and risk assessment.
Mechanism of Toxicity: A Common Pathway
The antimicrobial and, consequently, the toxicological activity of isothiazolinones stems from a shared mechanism of action.[4][5] The core of this mechanism is the electrophilic nature of the sulfur atom within the isothiazolinone ring. This allows these compounds to readily react with nucleophilic groups, particularly the thiol (-SH) groups found in the amino acid cysteine, which is a critical component of many proteins and enzymes.[1][4]
This interaction proceeds via a two-step process:
-
Rapid Inhibition: Isothiazolinones quickly diffuse across the cell membrane and inhibit key metabolic pathways by reacting with dehydrogenase enzymes.[4]
-
Irreversible Damage: This initial inhibition is followed by the formation of disulfide bonds with cellular thiols, such as those in glutathione and essential enzymes. This leads to irreversible cell damage and loss of viability.[1][4]
The disruption of these vital cellular functions is the basis for both their desired biocidal effect and their potential adverse effects in humans and the environment.
Figure 1: Simplified signaling pathway of isothiazolinone toxicity.
Comparative Toxicological Data
The following tables summarize key toxicological endpoints for MI, CMIT, BIT, and OIT, providing a basis for direct comparison. It is important to note that toxicity can vary depending on the specific test conditions, species, and formulation.
Table 1: Acute Toxicity
| Compound | Oral LD50 (rat, mg/kg) | Dermal LD50 (rat, mg/kg) | Citation(s) |
| MI | 105.7 - 274.6 | 242 | [6] |
| CMIT/MI (3:1) | Not specified individually | Not specified individually | [7][8] |
| BIT | 670 - 1400 | >2000 | [9][10][11] |
| OIT | 96 - 120 (oral dose with lesions) | Not specified | [12] |
LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population.
Table 2: Skin Sensitization Potential
| Compound | LLNA EC3 (%) | GHS Category | Citation(s) |
| MI | Moderate to Strong Sensitizer | 1A (Strong) | [13][14] |
| CMIT | Strong Sensitizer | 1A (Strong) | [13][15] |
| BIT | Weaker Sensitizer than MI/CMIT | 1B | [12][15] |
| OIT | Strong Sensitizer | 1A (Strong) | [12] |
LLNA (Local Lymph Node Assay) EC3 is the estimated concentration of a chemical required to produce a threefold increase in lymphocyte proliferation, indicating sensitization potential. GHS (Globally Harmonized System) categories for skin sensitization range from 1A (strongest) to 1B.
Table 3: Aquatic Toxicity
| Compound | Organism | LC50/EC50 | Citation(s) |
| CMIT/MI (3:1) | Trout | 0.14 mg/L (LC50) | [16] |
| CMIT/MI (3:1) | Sunfish | 0.54 mg/L (LC50) | [16] |
| CMIT/MI (3:1) | Daphnia magna | 7 µg/L (EC20) | [17][18] |
| BIT | Fish | 2.15 mg/L (LC50, 96 hr) | [10] |
LC50 (Lethal Concentration, 50%) is the concentration of a chemical in water that kills 50% of a test population. EC50 (Effective Concentration, 50%) is the concentration that causes a non-lethal effect in 50% of a test population.
In-Depth Toxicological Profiles
Methylisothiazolinone (MI)
MI is a potent preservative, but its use, particularly in leave-on cosmetic products, has been linked to a significant increase in contact allergy cases.[19][20] This led to regulatory restrictions on its use concentrations.[6][21] In addition to being a strong skin sensitizer, in vitro studies have suggested potential neurotoxicity, although animal studies have not shown significant neurotoxic effects from oral exposure.[19] High concentrations have been associated with lung and intestinal issues in animal studies.[19]
Chloromethylisothiazolinone (CMIT)
CMIT is most commonly used in a 3:1 mixture with MI.[7][22] This combination is a highly effective, broad-spectrum biocide. However, CMIT is an even stronger skin sensitizer than MI.[15] The mixture has been associated with allergic contact dermatitis.[19] Inhalation of CMIT/MI mixtures has been linked to lung injury, as demonstrated in studies where the compounds were delivered via intranasal or intratracheal routes.[23][24][25]
Benzisothiazolinone (BIT)
BIT is considered to have low acute toxicity via oral and dermal routes.[9][11] While it is classified as a skin and eye irritant and can cause allergic contact dermatitis, its sensitizing potential is generally considered weaker than that of MI and CMIT.[15][26] The US EPA, in its reregistration eligibility decision, concluded that with appropriate mitigation measures, BIT does not pose an unreasonable risk to the population.[9][27] However, some studies have noted that safe exposure levels for sensitization in cosmetics have not been definitively established.[9][26]
Octylisothiazolinone (OIT)
OIT is a potent biocide often used as an antifungal agent in products like paints and wood preservatives.[28] It is a strong skin sensitizer.[12] Recent studies have also raised concerns about its potential to induce dysfunction of the blood-brain barrier.[28][29] Like other isothiazolinones, its toxicity is linked to the induction of oxidative stress.[28][30]
Experimental Protocols
To ensure the trustworthiness and reproducibility of toxicological data, standardized experimental protocols are essential. Below are outlines of key methodologies used to evaluate the safety of isothiazolinones.
In Vitro Cytotoxicity Assay (e.g., Neutral Red Uptake)
This assay determines the concentration of a substance that is toxic to cells in culture.
Methodology:
-
Cell Culture: Human keratinocytes (e.g., HaCaT cell line) are cultured in appropriate media and conditions until they form a confluent monolayer in 96-well plates.[31]
-
Exposure: The culture medium is replaced with media containing various concentrations of the test isothiazolinone compound. Control wells with vehicle only are included.
-
Incubation: Cells are incubated with the test compound for a defined period (e.g., 24 hours).
-
Neutral Red Staining: The treatment medium is removed, and cells are incubated with a medium containing Neutral Red, a vital dye that is taken up and stored in the lysosomes of viable cells.
-
Extraction: The dye is extracted from the cells using a destaining solution.
-
Quantification: The amount of dye retained by the cells is measured using a spectrophotometer. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: The concentration that causes a 50% reduction in cell viability (IC50) is calculated.
References
- 1. Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Isothiazolinone - Wikipedia [en.wikipedia.org]
- 6. cir-safety.org [cir-safety.org]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 9. Five Frequently Asked Questions About Benzisothiazolinone - IRO Biocide [irobiocide.com]
- 10. multichemindia.com [multichemindia.com]
- 11. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 12. downloads.regulations.gov [downloads.regulations.gov]
- 13. Potency classification of isothiazolinone compounds based on defined approaches of skin sensitization in OECD GL 497 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sers.unilever.com [sers.unilever.com]
- 15. Skin sensitization risk assessment: a comparative evaluation of 3 isothiazolinone biocides. | Sigma-Aldrich [sigmaaldrich.com]
- 16. cir-safety.org [cir-safety.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. safecosmetics.org [safecosmetics.org]
- 20. ewg.org [ewg.org]
- 21. Amended Safety Assessment of Methylisothiazolinone as Used in Cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 23. researchgate.net [researchgate.net]
- 24. Review of Inhalation Health Risks Involving Chloromethylisothiazolinone (CMIT) and Methylisothiazolinone (MIT) Used as Disinfectants in Household Humidifiers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Benzisothiazolinone - Wikipedia [en.wikipedia.org]
- 27. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 28. Comparative study of two isothiazolinone biocides, 1,2-benzisothiazolin-3-one (BIT) and 4,5-dichloro-2-n-octyl-isothiazolin-3-one (DCOIT), on barrier function and mitochondrial bioenergetics using murine brain endothelial cell line (bEND.3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. [PDF] Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles | Semantic Scholar [semanticscholar.org]
- 30. tandfonline.com [tandfonline.com]
- 31. Chloromethylisothiazolinone induces ER stress-induced stress granule formation in human keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 5-Chloro-3-methyl-isothiazole
This guide provides essential, field-proven procedures for the safe handling and disposal of 5-Chloro-3-methyl-isothiazole and its common formulations. As a potent biocide integral to many research and development applications, its inherent hazards demand a rigorous and scientifically grounded approach to waste management. This document moves beyond mere compliance, offering a framework for building a culture of safety and responsibility within the laboratory.
Section 1: The Foundational Imperative: A Hazard-Based Rationale for Disposal
Understanding the "why" is critical to ensuring the "how" is executed flawlessly. The disposal protocols for this compound are directly dictated by its severe hazard profile. This is not a substance where shortcuts can be tolerated.
Core Hazards and Regulatory Standing
This compound is classified as an acutely hazardous substance.[1][2] Its primary risks, which form the basis for all handling and disposal protocols, are summarized below.
| Hazard Category | GHS Classification & Key Findings | Causality for Disposal Protocol |
| Acute Toxicity | Fatal/Toxic: Fatal if inhaled or in contact with skin; Toxic if swallowed.[3] Causes severe burns of the mouth, throat, and stomach if ingested. | Dictates the use of comprehensive Personal Protective Equipment (PPE) at all times, including during disposal. Prohibits any form of drain disposal to prevent contamination of waterways and municipal treatment systems. |
| Corrosivity | Corrosive: Causes severe skin burns and eye damage.[3][4] Risk of blindness upon eye contact. Corrosive to the respiratory tract. | Requires waste containers to be made of compatible, non-reactive materials. Underscores the need for immediate decontamination of any surface, tool, or piece of equipment that comes into contact with the chemical. Discarded product is considered a RCRA Hazardous Waste (D002) due to corrosivity.[1] |
| Sensitization | Skin Sensitizer: May cause an allergic skin reaction.[3][4] Human patch tests confirm it as a sensitizer even at low concentrations.[1][5] | Mandates meticulous cleaning procedures and strict segregation from other waste streams to prevent cross-contamination and accidental exposure, which could trigger severe allergic responses in sensitized individuals. |
| Environmental Hazard | Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects.[3][4] | Enforces a strict zero-release policy. All waste, including spill cleanup materials and rinsate, must be captured and treated as hazardous waste to prevent devastating ecological impact.[1] |
Chemical Incompatibilities
Proper segregation is a cornerstone of safe disposal. This compound waste must not be mixed with the following, as violent or hazardous reactions can occur:
-
Strong oxidizing agents
-
Reducing agents (except during controlled decontamination)
-
Amines
-
Mercaptans
Section 2: The Disposal Workflow: From Benchtop to Final Disposition
The entire lifecycle of the chemical, including its final disposal, must be managed as a controlled process. The following workflow provides a logical framework for decision-making.
Caption: High-level decision workflow for routine laboratory waste.
Section 3: Standard Operating Procedure (SOP) for Waste Accumulation
This protocol covers the routine collection of waste generated from experimental procedures.
3.1. Required Personal Protective Equipment (PPE)
-
Hand Protection: Butyl rubber or laminate film gloves. Inspect gloves prior to use and use proper removal technique.[1]
-
Eye Protection: Chemical splash goggles.
-
Skin Protection: Lab coat. Ensure clothing is immediately removed if soiled.[3]
-
Work Area: All transfers must be conducted inside a certified chemical fume hood.
3.2. Protocol Steps
-
Prepare the Waste Container: Select a clearly labeled, approved hazardous waste container made of a compatible material (e.g., HDPE). Ensure the container has a screw-top cap.
-
Labeling: Affix a hazardous waste label to the container before adding any waste. Fill in all required information as shown in the workflow diagram.
-
Waste Transfer: Carefully pour or place the waste into the container, avoiding splashes. Use a funnel for liquids if necessary.
-
Secure Container: Tightly close the container cap immediately after adding waste.
-
Decontaminate: Wipe the exterior of the waste container with a damp cloth to remove any potential residue. Dispose of the wipe as solid hazardous waste.
-
Storage: Place the sealed container in your lab's designated Satellite Accumulation Area.
-
Personal Hygiene: After handling, wash hands and face thoroughly.
Section 4: Emergency Protocol for Spills
A spill of this compound is a high-hazard event requiring immediate and correct action.
Caption: Step-by-step emergency response protocol for spills.
Spill Decontamination: The Underlying Chemistry
The primary mechanism for neutralizing this compound is through nucleophilic attack on the sulfur atom, which cleaves the isothiazolone ring.[6] This process rapidly degrades the parent compound into metabolites that are several orders of magnitude less toxic.[6] Sodium bisulfite is an effective nucleophile and reducing agent for this purpose.
Protocol: Preparation and Use of 10% Sodium Bisulfite Decontamination Solution [1]
-
Preparation: In a designated container within a fume hood, prepare a fresh 10% (w/v) solution of sodium bisulfite in water. For example, dissolve 100 grams of sodium bisulfite in enough water to make a final volume of 1 liter.
-
Application: Gently pour the solution over the contained spill, working from the outside in to avoid splashing. Use enough solution to thoroughly wet the absorbent material.
-
Dwell Time: Allow the solution to remain in contact with the spill for at least 30 minutes to ensure complete deactivation.[1]
-
Collection: Proceed with the collection of all materials as outlined in the emergency protocol.
CRITICAL SAFETY NOTE: Never add the decontamination solution directly to a container of concentrated this compound waste.[1] The reaction can be vigorous and uncontrolled. Decontamination is performed on the spilled material in situ before collection.
Section 5: Final Disposal and Record Keeping
All waste containing this compound, whether from routine accumulation or spill cleanup, must be disposed of through an approved channel.
-
Professional Disposal: Waste must be turned over to a licensed professional waste disposal company or your institution's Environmental Health & Safety (EHS) department.[7] Never attempt to transport hazardous waste personally.
-
Documentation: Maintain meticulous records of waste generation, including the chemical name, quantity, and date of disposal. These records are essential for regulatory compliance.
By adhering to these scientifically-backed procedures, researchers can effectively mitigate the risks associated with this compound, ensuring a safe laboratory environment and protecting our shared ecosystem.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
